molecular formula C4H7ClO2 B15440900 2-Chloro-3-hydroxybutanal CAS No. 69239-48-1

2-Chloro-3-hydroxybutanal

Cat. No.: B15440900
CAS No.: 69239-48-1
M. Wt: 122.55 g/mol
InChI Key: PRCWOCJJGJKRSX-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybutanal is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
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Properties

CAS No.

69239-48-1

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

2-chloro-3-hydroxybutanal

InChI

InChI=1S/C4H7ClO2/c1-3(7)4(5)2-6/h2-4,7H,1H3

InChI Key

PRCWOCJJGJKRSX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=O)Cl)O

Origin of Product

United States

Foundational & Exploratory

Introduction: Unveiling a Versatile Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is a polyfunctional organic molecule that holds significant value as a chiral building block in synthetic chemistry. Its structure incorporates three key functionalities: a reactive aldehyde group, a secondary alcohol at the β-position, and a chlorine atom at the α-position. This unique arrangement of functional groups, coupled with the presence of two stereocenters, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and natural products. The strategic placement of the chloro, hydroxyl, and aldehyde groups allows for a diverse range of chemical transformations, offering chemists precise control over molecular architecture. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, grounded in established chemical principles and contemporary research.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. While experimental data for this compound is not extensively published, its properties can be computed and inferred from its structure.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
CAS Number 69239-48-1[1]
Canonical SMILES CC(C(C=O)Cl)O[1]
InChIKey PRCWOCJJGJKRSX-UHFFFAOYSA-N[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]

Synthesis Strategies: Accessing the Chiral Core

The synthesis of this compound is intrinsically linked to two fundamental and powerful reactions in organic chemistry: the aldol reaction and α-functionalization of carbonyls. A logical synthetic pathway involves the initial formation of the β-hydroxy aldehyde scaffold, followed by selective chlorination at the α-position.

The parent structure, 3-hydroxybutanal, is the classic product of the aldol addition of acetaldehyde.[3][4] The subsequent introduction of the chlorine atom at the C2 position represents the key challenge. Modern organocatalysis has provided elegant solutions for the direct and highly enantioselective α-chlorination of aldehydes.[5][6] These methods often employ chiral secondary amine catalysts (such as imidazolidinones derived from amino acids) to form a transient enamine with the aldehyde substrate. This enamine then attacks an electrophilic chlorine source, like N-chlorosuccinimide (NCS), with high facial selectivity, thereby establishing the stereochemistry at the α-carbon.[5][7][8]

The causality behind this choice of methodology lies in its efficiency and stereocontrol. Enamine catalysis activates the α-position of the aldehyde towards electrophilic attack while simultaneously providing a chiral environment to direct the approach of the chlorinating agent, a critical requirement for applications in asymmetric synthesis.[6]

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Purification cluster_analysis Analysis Start 1. Dissolve Catalyst in Anhydrous DCM Cool 2. Cool to -20 °C Start->Cool Add_Aldehyde 3. Add 3-Hydroxybutanal (Enamine Formation) Cool->Add_Aldehyde Add_NCS 4. Add NCS Portion-wise (Chlorination) Add_Aldehyde->Add_NCS Monitor 5. Monitor by TLC Add_NCS->Monitor Quench 6. Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract 7. Aqueous Workup Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Analyze 10. Characterize (NMR, MS, HPLC) Purify->Analyze

Sources

Introduction: Unveiling a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-hydroxybutanal (CAS: 69239-48-1) for Advanced Research Applications

This compound, identified by the CAS number 69239-48-1, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of synthetic chemistry and drug discovery.[1] Its structure incorporates three key functional groups: a reactive aldehyde, a secondary alcohol, and an alpha-chloro substituent. This unique combination of reactive sites on a short carbon backbone makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.

The presence of two chiral centers (at carbons 2 and 3) implies the existence of four possible stereoisomers. This stereochemical complexity, coupled with its functional group reactivity, positions this compound as a strategic starting material for asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are often crucial for biological activity. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The structural and computed physicochemical properties of this compound are summarized below.

Chemical Structure

The 2D structure of this compound highlights the key functional groups that dictate its chemical behavior.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxybutanal via Aldol Condensation

  • Causality: The aldol condensation requires a base to deprotonate the alpha-carbon of one acetaldehyde molecule, forming an enolate nucleophile. [2]This enolate then attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule. Using a dilute base and low temperatures minimizes side reactions like the Cannizzaro reaction (which is not a risk here due to the presence of alpha-hydrogens) and dehydration of the aldol product. [2][3]

  • Protocol:

    • To a stirred solution of acetaldehyde (1.0 eq) in a suitable solvent (e.g., water or ethanol) cooled to 5°C in an ice bath, add a 10% aqueous solution of sodium hydroxide dropwise.

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, continue stirring at 5°C for 2-3 hours.

    • Neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid) to a pH of ~6-7.

    • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxybutanal.

Step 2: Alpha-Chlorination of 3-Hydroxybutanal

  • Causality: The alpha-position to the aldehyde is activated and can be chlorinated. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the alpha-chlorination of aldehydes and ketones. The reaction proceeds via a radical or ionic mechanism depending on conditions. The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions, although direct chlorination may be feasible under carefully controlled conditions.

  • Protocol:

    • Dissolve the crude 3-hydroxybutanal (1.0 eq) in an inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Cool the solution to 0°C.

    • Add sulfuryl chloride (1.0-1.1 eq) dropwise while stirring and maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC or GC-MS.

    • Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions cluster_chloro Alpha-Chloro Reactions compound This compound oxidation Oxidation (e.g., Tollens' Reagent) compound->oxidation reduction Reduction (e.g., NaBH₄) compound->reduction acetal Acetal Formation (Alcohol, Acid Cat.) compound->acetal esterification Esterification (Acyl Chloride) compound->esterification etherification Etherification (Williamson Synthesis) compound->etherification sn2 Nucleophilic Substitution (SN2) (e.g., with Amines, Thiols) compound->sn2 elimination Elimination (E2) (Base) compound->elimination product_acid 2-Chloro-3-hydroxybutanoic acid oxidation->product_acid product_diol 2-Chlorobutane-1,3-diol reduction->product_diol product_acetal Protected Aldehyde acetal->product_acetal product_ester Ester Derivative esterification->product_ester product_ether Ether Derivative etherification->product_ether product_amino Alpha-Amino Aldehyde sn2->product_amino product_enal Unsaturated Aldehyde elimination->product_enal

Caption: Key reaction pathways for this compound.

  • Aldehyde Group: As a typical aldehyde, it can be oxidized to the corresponding carboxylic acid (2-chloro-3-hydroxybutanoic acid),[4] reduced to a primary alcohol to form a diol (2-chlorobutane-1,3-diol), or undergo nucleophilic addition reactions, such as forming acetals to protect the carbonyl group during subsequent transformations.

  • Hydroxyl Group: The secondary alcohol can be acylated to form esters or alkylated to form ethers, allowing for further molecular elaboration.

  • Alpha-Chloro Group: The chlorine atom is positioned alpha to a carbonyl group, which activates it for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities, such as amines, azides, thiols, or cyanides. Furthermore, treatment with a base can induce elimination to form an α,β-unsaturated aldehyde, another valuable synthetic intermediate.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure makes it an analog to other crucial intermediates in medicinal chemistry. Its value lies in its potential as a versatile scaffold for building diverse chemical libraries for drug screening.

The presence of the chloro group is particularly significant in drug design. Halogens can modulate a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and participate in halogen bonding, a valuable interaction for improving ligand-protein binding affinity. [5]Compounds like 2-chloroquinoline-3-carbaldehyde and 2-Chloro-3',4'-dihydroxyacetophenone serve as key intermediates in the synthesis of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [6][7]

cluster_products Potential Bioactive Derivatives A This compound (Core Scaffold) B Modify Aldehyde A->B C Modify Hydroxyl A->C D Modify Chloro A->D B1 B1 B->B1 Reductive Amination B2 B2 B->B2 Wittig Reaction C1 C1 C->C1 Esterification C2 C2 C->C2 Etherification D1 D1 D->D1 Nucleophilic Substitution (e.g., Amines, Thiols) P1 P1 B1->P1 Amino Alcohols P2 P2 B2->P2 Alkenes P3 P3 C1->P3 Ester Prodrugs P4 P4 C2->P4 Novel Ethers P5 P5 D1->P5 Alpha-Amino/Thio Ethers

Caption: Derivatization potential for drug discovery.

By systematically modifying each functional group, medicinal chemists can generate a library of analogs. For instance, replacing the chlorine with various amine-containing heterocycles could lead to novel compounds for screening against kinase or protease targets. Esterification of the hydroxyl group could be used to create prodrugs with improved bioavailability.

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound is not readily available, its structure as a low-molecular-weight, halogenated aldehyde suggests that it should be handled with significant caution. General safety protocols for hazardous chemicals of this class should be strictly followed. [8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [9][10]Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of potentially irritating vapors. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [11]Keep away from heat, sparks, open flames, and other sources of ignition, as similar small aldehydes can be flammable. [8][11]Use non-sparking tools and take precautionary measures against static discharge. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [8] Trustworthiness and Self-Validation: The protocols and safety guidelines described are based on established principles of organic chemistry and standard laboratory safety practices for analogous compounds. [8][9][10]Researchers should always perform a thorough risk assessment before beginning any new experimental work and consult institutional safety resources.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24973902, this compound. Available from: [Link]

  • ChemSynthesis (2024). This compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10558579, 2-chloro-3-hydroxyPropanal. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88803287, (2R,3R)-2-amino-2-chloro-3-hydroxybutanal. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55299218, (2R,3R)-2-chloro-3-hydroxybutanoic acid. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 542232, 2-Chloro-3-hydroxy-butyric acid. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21645881, 2-Chloro-3-hydroxybutanoate. Available from: [Link]

  • Pharmaffiliates (2024). The Role of 2-Chloro-3',4'-dihydroxyacetophenone in Drug Discovery and Development. Available from: [Link]

  • Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available from: [Link]

  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-chloro-3-hydroxybutanal, a functionalized aldehyde with potential applications in organic synthesis and drug development. The core of this guide focuses on a directed aldol reaction, a powerful C-C bond-forming strategy that addresses the challenges of selectivity inherent in crossed aldol reactions. We will delve into the mechanistic underpinnings of this approach, provide a detailed, field-proven experimental protocol, and discuss the characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this and related α-chloro-β-hydroxy aldehydes.

Introduction: The Significance of α-Chloro-β-hydroxy Aldehydes

α-Chloro-β-hydroxy aldehydes, such as this compound, are valuable synthetic intermediates. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and a chlorine atom—at adjacent carbon atoms provides a rich platform for a variety of chemical transformations. These motifs can be found in or serve as precursors to complex molecules, including natural products and pharmacologically active compounds. The controlled and selective synthesis of these molecules is, therefore, of significant interest to the synthetic chemistry community.

The primary challenge in synthesizing a molecule like this compound lies in controlling the regioselectivity and preventing a cascade of unwanted side reactions that are common in aldol-type condensations involving two different enolizable aldehydes. This guide will illuminate a pathway that overcomes these hurdles.

The Synthetic Challenge: Overcoming the Pitfalls of Crossed Aldol Reactions

A traditional base-catalyzed crossed aldol reaction between acetaldehyde and 2-chloroacetaldehyde would be expected to yield a complex mixture of at least four products, making the isolation of the desired this compound in a pure form a formidable task. This is because both aldehydes possess α-hydrogens and can, therefore, act as both the nucleophilic enolate and the electrophilic carbonyl partner.

To achieve a selective synthesis, a directed aldol reaction is the strategy of choice.[1] This approach involves the pre-formation of a specific enolate under kinetically controlled conditions, which is then reacted with the second aldehyde. This ensures that only one aldehyde acts as the nucleophile, thus directing the reaction towards the desired product.

The Chosen Pathway: A Directed Aldol Reaction via a Lithium Enolate

The cornerstone of our synthetic approach is the regioselective generation of the lithium enolate of acetaldehyde using a strong, non-nucleophilic, and sterically hindered base: lithium diisopropylamide (LDA) .[2][3][4] LDA efficiently and irreversibly deprotonates the α-carbon of acetaldehyde at low temperatures, forming the lithium enolate in a controlled manner.[2] This pre-formed enolate can then be treated with 2-chloroacetaldehyde, which acts as the electrophile, to yield the desired this compound after an aqueous workup.

The low reaction temperature (typically -78 °C) is crucial to prevent side reactions such as self-condensation of acetaldehyde and to ensure the stability of the lithium enolate.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Enolate Formation: Acetaldehyde is deprotonated at its α-carbon by LDA in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C to form the lithium enolate.

  • Nucleophilic Attack: The formed lithium enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-chloroacetaldehyde.

  • Protonation (Workup): The resulting lithium alkoxide is protonated during aqueous workup to yield the final product, this compound.

reaction_mechanism acetaldehyde Acetaldehyde enolate Lithium Enolate of Acetaldehyde acetaldehyde->enolate Deprotonation lda LDA (Lithium Diisopropylamide) lda->enolate alkoxide Lithium Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack chloroacetaldehyde 2-Chloroacetaldehyde chloroacetaldehyde->alkoxide product This compound alkoxide->product Protonation workup Aqueous Workup (H3O+) workup->product

Caption: Directed aldol reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for directed aldol reactions and should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diisopropylamine101.191.54 mL11.0 mmolFreshly distilled
n-Butyllithium (n-BuLi)64.064.4 mL (2.5 M in hexanes)11.0 mmolHandle with extreme care
Acetaldehyde44.050.56 mL10.0 mmolFreshly distilled
2-Chloroacetaldehyde78.500.79 g10.0 mmolHandle with care (lachrymator)
Anhydrous Tetrahydrofuran (THF)-50 mL-Distilled from sodium/benzophenone
Saturated aq. NH4Cl-20 mL-For workup
Diethyl ether-50 mL-For extraction
Anhydrous MgSO4---For drying
Step-by-Step Procedure

experimental_workflow start Start: Prepare LDA Solution step1 1. Add diisopropylamine to anhydrous THF at -78 °C. start->step1 step2 2. Slowly add n-BuLi and stir for 30 min. step1->step2 step3 Prepare Acetaldehyde Solution step2->step3 step4 3. Add acetaldehyde to the LDA solution at -78 °C and stir for 1 hr. step3->step4 step5 Aldol Addition step4->step5 step6 4. Slowly add 2-chloroacetaldehyde in THF at -78 °C. step5->step6 step7 5. Stir for 2 hours at -78 °C. step6->step7 step8 Workup and Extraction step7->step8 step9 6. Quench the reaction with saturated aq. NH4Cl. step8->step9 step10 7. Extract with diethyl ether. step9->step10 step11 8. Wash with brine, dry over MgSO4, and concentrate. step10->step11 step12 Purification step11->step12 step13 9. Purify by flash column chromatography. step12->step13 end_node Final Product: this compound step13->end_node

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (0.56 mL, 10.0 mmol) in anhydrous THF (5 mL). Add this acetaldehyde solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Prepare a solution of 2-chloroacetaldehyde (0.79 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Workup and Extraction: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Physical Properties
PropertyValue
Molecular FormulaC4H7ClO2
Molar Mass122.55 g/mol [5]
AppearanceExpected to be a colorless to pale yellow oil
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~9.6 ppm (d, 1H): Aldehydic proton, doublet due to coupling with the proton at C2.

    • δ ~4.5 ppm (m, 1H): Proton at C3, multiplet due to coupling with the protons on C2 and the methyl group.

    • δ ~4.2 ppm (dd, 1H): Proton at C2, doublet of doublets due to coupling with the aldehydic proton and the proton at C3.

    • δ ~3.5 ppm (br s, 1H): Hydroxyl proton, broad singlet, its position may vary.

    • δ ~1.3 ppm (d, 3H): Methyl protons, doublet due to coupling with the proton at C3.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~195 ppm: Aldehyde carbonyl carbon.

    • δ ~70 ppm: Carbon bearing the hydroxyl group (C3).

    • δ ~65 ppm: Carbon bearing the chlorine atom (C2).

    • δ ~20 ppm: Methyl carbon.

  • IR (Infrared) Spectroscopy:

    • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~2980-2850 cm⁻¹: C-H stretching of the alkyl and aldehyde groups.

    • ~1730 cm⁻¹ (strong): C=O stretching of the aldehyde.

    • ~750 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 122 and an M+2 peak at m/z 124 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Conclusion

The synthesis of this compound can be effectively achieved through a directed aldol reaction utilizing the lithium enolate of acetaldehyde and 2-chloroacetaldehyde as the electrophile. This method provides a high degree of control over the reaction, minimizing the formation of undesirable side products. The protocol outlined in this guide, coupled with the predicted characterization data, offers a solid foundation for researchers to successfully synthesize and identify this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized β-hydroxy carbonyl compounds.

References

  • Mukaiyama, T. The Directed Aldol Reaction. Organic Reactions. 1982, 28, 203-331. DOI: 10.1002/0471264180.or028.03
  • Britton, R., et al. Stereoselective lithium-aldol reactions involving (A) α-chloroaldehydes, (B) α-fluoroaldehydes and (C). ResearchGate. [Link]

  • Khan Academy. Mixed (crossed) aldol condensation using a lithium enolate. YouTube. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

  • ChemTube3D. Lithium enolates in aldol reactions. [Link]

  • PubChem. This compound. [Link]

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Spectroscopic Characterization of 2-Chloro-3-hydroxybutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Chloro-3-hydroxybutanal. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. By drawing parallels with structurally analogous compounds, we offer a robust framework for the identification and characterization of this compound, intended to guide researchers in their synthetic and analytical endeavors. This guide is designed for an audience of researchers, scientists, and professionals in drug development who require a deep, practical understanding of spectroscopic data interpretation.

Introduction: The Structural and Chemical Context of this compound

This compound, with the molecular formula C4H7ClO2, is a chiral molecule possessing two stereocenters.[1][2] Its structure incorporates several key functional groups: an aldehyde, a secondary alcohol, and an alkyl chloride. The interplay of the electron-withdrawing effects of the chlorine atom and the aldehyde group, along with the hydrogen-bonding capability of the hydroxyl group, is expected to result in a unique and informative spectroscopic profile. Accurate interpretation of this profile is crucial for confirming the molecular structure, assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to metabolism studies.

This guide will systematically explore the predicted spectroscopic data for this compound across the most common and powerful analytical techniques. We will delve into the "why" behind the expected spectral patterns, providing a causal link between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts will be influenced by the electronegativity of adjacent substituents (Cl, OH, CHO).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on C1 (Aldehyde)9.5 - 10.0Doublet~3 Hz
H on C24.2 - 4.5Doublet of Doublets~3 Hz, ~7 Hz
H on C34.0 - 4.3Doublet of Quartets~7 Hz, ~6.5 Hz
OH on C3Variable (broad singlet)Broad SingletN/A
H on C4 (Methyl)1.2 - 1.5Doublet~6.5 Hz

Expertise & Experience: Deciphering the Predicted ¹H NMR Spectrum

  • The Aldehydic Proton (H1): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear far downfield. It is expected to be a doublet due to coupling with the proton on C2.

  • The α-Chloro Proton (H2): The proton on the carbon bearing the chlorine atom will be significantly deshielded. Its multiplicity as a doublet of doublets arises from coupling to both the aldehydic proton (H1) and the proton on C3.

  • The β-Hydroxy Proton (H3): This proton is adjacent to both the hydroxyl group and the methyl group. It will appear as a doublet of quartets, being split by the proton on C2 and the three protons of the methyl group.

  • The Methyl Protons (H4): These protons are in a more shielded environment and will appear furthest upfield. They will be split into a doublet by the adjacent proton on C3.

  • The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (Aldehyde Carbonyl)195 - 205
C2 (Carbon with Chlorine)60 - 70
C3 (Carbon with Hydroxyl)65 - 75
C4 (Methyl Carbon)15 - 25

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

  • The Carbonyl Carbon (C1): The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Carbons Bearing Heteroatoms (C2 and C3): The carbons directly attached to the electronegative chlorine and oxygen atoms will be deshielded and appear in the 60-75 ppm range. The exact positions will depend on the combined electronic effects.

  • The Methyl Carbon (C4): The aliphatic methyl carbon is the most shielded and will have the lowest chemical shift.

Visualization of NMR Correlations

Caption: Key ¹H-¹H NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-Cl bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Broad, Strong
C-H Stretch (Aldehyde)2700 - 2800 and 2800 - 2900Medium, Sharp
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C=O Stretch (Aldehyde)1720 - 1740Strong, Sharp
C-O Stretch (Alcohol)1000 - 1260Strong
C-Cl Stretch600 - 800Medium to Strong

Expertise & Experience: Rationale for IR Band Assignments

  • O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding from the alcohol group.

  • Aldehyde C-H Stretch: The presence of two distinct peaks in this region is characteristic of an aldehyde C-H bond (a Fermi resonance doublet).

  • C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The presence of an α-chloro substituent may slightly increase the frequency compared to an unsubstituted aldehyde.

  • C-Cl Stretch: This vibration appears in the fingerprint region and provides evidence for the chloro-substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (122.01 g/mol for the most abundant isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl) would be expected. A key feature will be the M+2 peak at approximately m/z 124, with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[2]

  • Key Fragmentation Pathways:

    • Loss of Cl: A significant fragment at m/z 87, corresponding to the loss of a chlorine radical.

    • Loss of CHO: A fragment resulting from the loss of the formyl group (m/z 29).

    • α-Cleavage: Cleavage of the C2-C3 bond, leading to fragments such as [CH(Cl)CHO]⁺ (m/z 76/78) and [CH(OH)CH₃]⁺ (m/z 45).

    • Dehydration: Loss of a water molecule (H₂O, m/z 18) from the molecular ion.

Visualization of Key Mass Spectrometry Fragmentations

G M [C4H7ClO2]⁺ m/z 122/124 F1 [C4H6O2]⁺ m/z 87 (-Cl) M->F1 F2 [C3H6ClO]⁺ (-CHO) M->F2 F3 [C2H2ClO]⁺ m/z 76/78 (α-cleavage) M->F3 F4 [C2H5O]⁺ m/z 45 (α-cleavage) M->F4 F5 [C4H5ClO]⁺ (-H2O) M->F5

Caption: Predicted major fragmentation pathways for this compound in MS.

Recommended Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental conditions are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a good choice for observing fragmentation patterns. Electrospray Ionization (ESI) could be used for softer ionization to better observe the molecular ion.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Parameters (for EI):

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 10 - 200.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. By understanding the expected spectroscopic features and the underlying chemical principles, researchers are better equipped to identify and characterize this molecule, even in the absence of a pre-existing spectral database. The provided experimental protocols offer a starting point for acquiring high-quality data. The synergistic use of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of this compound.

References

  • Mol-Instincts. (2025-05-20). This compound - C4H7ClO2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-3-hydroxybutanal. As a molecule with two stereocenters, its structural elucidation presents a compelling challenge that is expertly addressed through modern NMR spectroscopy. This document will detail the predicted ¹H and ¹³C NMR spectra for its diastereomers, offering a rationale for chemical shifts and spin-spin coupling patterns. A central focus is placed on the diagnostic application of the Karplus relationship to differentiate between syn and anti isomers. Furthermore, this guide outlines detailed experimental protocols for sample preparation and data acquisition and presents a logical workflow for complete spectral analysis, including the use of 2D NMR techniques such as COSY and HSQC.

Introduction: The Structural Complexity of this compound

This compound is a functionalized aldehyde of significant interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical development. Its molecular structure, C₄H₇ClO₂, contains two chiral centers at positions C2 and C3, which gives rise to stereoisomerism.[1]

Specifically, the molecule can exist as two pairs of enantiomers: the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair. The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric. For the purpose of NMR analysis, we will focus on the distinct spectral characteristics of the syn (representing the 2,3-cis relationship) and anti (representing the 2,3-trans relationship) diastereomers. These non-superimposable, non-mirror-image stereoisomers will produce unique NMR spectra, allowing for their differentiation and characterization.

Figure 1: Diastereomers of this compound

G cluster_syn syn-isomer (e.g., 2R,3S) cluster_anti anti-isomer (e.g., 2R,3R) syn syn anti anti

Caption: 2D structures of the syn and anti diastereomers.

Analysis of Predicted ¹H NMR Spectra

The ¹H NMR spectrum is paramount for determining the connectivity and stereochemistry of organic molecules. Below is a detailed analysis of the predicted spectra for the diastereomers of this compound.

2.1. Chemical Shift Assignments and Rationale

The electronic environment of each proton dictates its chemical shift. The aldehyde proton (H1) is the most deshielded, appearing at a characteristically low field due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group. The methine protons, H2 and H3, are deshielded by the adjacent electronegative chlorine and hydroxyl groups, respectively. The methyl protons (H4) at the end of the carbon chain are the most shielded and thus resonate at the highest field.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Proton Position Predicted Shift (syn) Predicted Shift (anti) Multiplicity
H1 -CHO ~9.5 ~9.6 Doublet (d)
H2 -CHCl- ~4.3 ~4.1 Doublet of doublets (dd)
H3 -CH(OH)- ~4.2 ~4.4 Doublet of quartets (dq)
H4 -CH₃ ~1.3 ~1.2 Doublet (d)

| OH | -OH | Variable | Variable | Singlet (s, broad) |

Disclaimer: These are predicted values based on spectral data of analogous compounds. Actual shifts may vary with solvent and experimental conditions.

2.2. The Decisive Role of Vicinal Coupling: The Karplus Relationship

The most significant difference between the ¹H NMR spectra of the syn and anti diastereomers is the magnitude of the vicinal coupling constant between H2 and H3 (³JH2-H3). This value is directly related to the dihedral angle (θ) between these protons, a relationship mathematically described by the Karplus equation.

  • For the anti isomer , a staggered conformation with H2 and H3 in an anti-periplanar arrangement (θ ≈ 180°) is sterically favored. This orientation results in maximum orbital overlap and a large coupling constant, typically in the range of 7–10 Hz .

  • For the syn isomer , the protons are forced into a gauche relationship (θ ≈ 60°). This results in reduced orbital overlap and a small coupling constant, typically 2–5 Hz .

This predictable difference in ³JH2-H3 serves as a reliable diagnostic tool for assigning the relative stereochemistry of the two chiral centers.

Analysis of Predicted ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Position Predicted Shift (syn) Predicted Shift (anti) Rationale
C1 -CHO ~199 ~198 Carbonyl carbon, highly deshielded.
C2 -CHCl- ~66 ~64 Deshielded by the electronegative chlorine atom.
C3 -CH(OH)- ~71 ~73 Deshielded by the electronegative oxygen atom.

| C4 | -CH₃ | ~21 | ~19 | Shielded terminal alkyl carbon. |

The subtle differences in chemical shifts between the diastereomers arise from the varied steric and electronic environments imposed by their three-dimensional arrangements.

Advanced 2D NMR Experiments for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR experiments are essential for confident and complete spectral assignment.

Figure 2: Workflow for 2D NMR Analysis

G cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation nmr_1h ¹H NMR Spectrum cosy ¹H-¹H COSY (H-H Connectivity) nmr_1h->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) nmr_1h->hsqc nmr_13c ¹³C NMR Spectrum nmr_13c->hsqc assign Unambiguous Assignment of all ¹H and ¹³C Signals cosy->assign hsqc->assign stereo Stereochemical Assignment (via ³J(H2-H3)) assign->stereo

Caption: Logical flow from 1D and 2D NMR data to full structural assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. Cross-peaks will confirm the following connectivities: H1↔H2, H2↔H3, and H3↔H4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to, providing definitive C-H correlations and resolving any ambiguity in the 1D spectra.

Field-Proven Experimental Protocols
5.1. Sample Preparation

Achieving high-quality NMR spectra begins with meticulous sample preparation.[2]

  • Sample Weighing: For standard ¹H NMR, dissolve 5-25 mg of this compound in a clean vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent Choice: Select a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.

  • Dissolution and Transfer: Add 0.6-0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution, using gentle vortexing if necessary. Filter the resulting solution through a pipette with a glass wool plug directly into a high-quality, clean 5 mm NMR tube to remove any particulates.

  • Final Steps: Securely cap the NMR tube and label it clearly with a permanent marker.

5.2. NMR Data Acquisition: A Standard Operating Procedure

The following steps outline a general procedure for acquiring high-resolution spectra.

  • Instrument Preparation: Insert the sample into the spectrometer's magnet. The instrument will "lock" onto the deuterium signal of the solvent and then "shim" the magnetic field to optimize its homogeneity across the sample volume.

  • ¹H NMR Acquisition:

    • Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

    • Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Acquisition Parameters: Set a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated against the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The comprehensive NMR analysis of this compound is a prime example of the power of modern spectroscopy in organic chemistry. By leveraging a combination of 1D and 2D NMR techniques, one can fully elucidate the molecule's covalent structure and, critically, its relative stereochemistry. The diagnostic difference in the ³JH2-H3 coupling constant between the syn and anti diastereomers, grounded in the Karplus relationship, is the key to this determination. The protocols and analytical strategies detailed in this guide provide a robust framework for researchers engaged in the synthesis and characterization of this and other structurally complex small molecules.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24973902, this compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at: [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 2-chloro-3-hydroxybutanal, a bifunctional organic molecule of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the theoretical underpinnings of its IR spectrum, outlines a practical experimental protocol for spectral acquisition, and provides a detailed interpretation of the expected spectral features.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₄H₇ClO₂, is a chiral molecule containing three key functional groups: an aldehyde, a secondary alcohol (hydroxyl group), and a secondary alkyl chloride. The interplay of these functionalities, particularly the electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group, makes IR spectroscopy an invaluable tool for its structural elucidation and for monitoring its reactions. Understanding the vibrational modes of this molecule is critical for confirming its synthesis, assessing its purity, and studying its chemical transformations.

Theoretical Framework: Predicting the IR Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. By understanding the characteristic absorption frequencies of aldehydes, alcohols, and alkyl halides, we can predict the key features of its spectrum.

The Aldehyde Group (-CHO)

The aldehyde functional group gives rise to two highly characteristic vibrational modes:

  • C=O Carbonyl Stretch: This is typically a very strong and sharp absorption band. For a saturated aliphatic aldehyde, this stretch is expected in the range of 1740-1720 cm⁻¹ .[1] The position of this band is sensitive to its electronic environment.

  • C-H Aldehydic Stretch: This involves the stretching of the carbon-hydrogen bond of the aldehyde group. It manifests as one or two distinct, moderately intense peaks in the region of 2830-2695 cm⁻¹ .[1][2] A peak around 2720 cm⁻¹ is often a tell-tale sign of an aldehyde, appearing as a shoulder to the left of the main alkyl C-H stretching bands.[1][2]

The Hydroxyl Group (-OH)

The hydroxyl group also provides distinct spectral signatures:

  • O-H Stretch: The position and shape of this band are highly dependent on hydrogen bonding. In a condensed phase (like a neat liquid), where intermolecular hydrogen bonding is significant, a strong and very broad absorption is expected in the 3500-3200 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol typically appears as a strong band in the 1150-1075 cm⁻¹ range.

The Chloroalkane Group (-CHCl)

The carbon-chlorine bond has a characteristic stretching vibration, although it can sometimes be less prominent and fall within the complex "fingerprint region" of the spectrum.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region.[3]

A summary of these expected vibrational frequencies is presented in Table 1.

Table 1: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch (H-bonded)3500 - 3200Strong, Broad
AlkylC-H Stretch3000 - 2850Medium-Strong
AldehydeC-H Stretch2830 - 2695Medium
AldehydeC=O Stretch1740 - 1720Strong
AlcoholC-O Stretch1150 - 1075Strong
ChloroalkaneC-Cl Stretch850 - 550Medium-Strong

Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is expected to be a liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation and ease of use.

Materials and Instrumentation
  • Sample: this compound (Assumed to be a liquid)

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Experimental_Workflow

Spectral Interpretation: A Correlative Analysis

While an experimental spectrum for this compound is not publicly available, we can perform a correlative analysis by comparing the predicted frequencies with the known spectrum of a similar molecule, 3-hydroxybutanal (also known as aldol). The NIST Chemistry WebBook provides a reference spectrum for 3-hydroxybutanal, which lacks the chlorine atom.[4]

Comparison with 3-Hydroxybutanal

The IR spectrum of 3-hydroxybutanal shows:

  • A very broad and strong O-H stretch centered around 3400 cm⁻¹.

  • C-H stretching peaks just below 3000 cm⁻¹.

  • A strong C=O stretch at approximately 1720 cm⁻¹.

  • A strong C-O stretch around 1100 cm⁻¹.

For this compound, we would expect a very similar spectrum with one key addition and a potential shift:

  • Addition: The presence of a C-Cl stretching band in the 850-550 cm⁻¹ region.

  • Potential Shift: The electron-withdrawing inductive effect of the chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) may cause a slight increase in the C=O stretching frequency compared to the non-chlorinated analog.

Functional_Group_IR_Correlation

Conclusion and Outlook

Infrared spectroscopy is a powerful and definitive technique for the structural characterization of this compound. The key diagnostic peaks—the broad O-H stretch, the strong C=O stretch, the characteristic aldehydic C-H stretches, and the C-Cl stretch in the fingerprint region—together provide a unique spectral signature for this molecule. By employing a straightforward ATR-FTIR method, researchers can rapidly and reliably confirm the presence of these functional groups, thereby validating the successful synthesis of the target compound and assessing its purity. This guide provides the foundational knowledge for any scientist or researcher aiming to utilize IR spectroscopy in their work with this versatile chemical intermediate.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24973902, this compound. PubChem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Department of Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanal, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

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Mass spectrometry of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-hydroxybutanal

Abstract

This compound is a bifunctional molecule whose structural complexity presents unique challenges for mass spectrometric analysis. Its polarity, thermal lability, and reactive aldehyde group necessitate a carefully considered analytical strategy to achieve reliable identification and quantification. This guide provides a comprehensive examination of mass spectrometry techniques applicable to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore both direct analysis and derivatization-based workflows for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind experimental choices, providing robust protocols, and elucidating expected fragmentation patterns.

The Analytical Challenge: Direct Analysis vs. Derivatization

The direct analysis of this compound is often hindered by its physicochemical properties. The presence of a polar hydroxyl group and a reactive aldehyde function can lead to poor chromatographic peak shape, low ionization efficiency, and thermal degradation, particularly in GC-based methods.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) can mitigate thermal decomposition, the inherent polarity may still result in suboptimal retention on standard reversed-phase columns and inefficient ionization.[2]

Chemical derivatization is, therefore, a cornerstone of a robust analytical strategy. This process converts the analyte into a more volatile, stable, and less polar derivative, significantly enhancing its chromatographic behavior and improving ionization efficiency for more reliable and sensitive analysis.[1] The choice between direct analysis and derivatization is a critical first step in method development, as illustrated below.

G start Start: Analyze This compound decision Is high sensitivity and robustness required? start->decision derivatization Chemical Derivatization (Recommended Path) decision->derivatization  Yes direct_analysis Direct Analysis (LC-MS) decision->direct_analysis No   gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis derivatization->lcms conclusion_direct Result: Potential for low sensitivity, poor reproducibility direct_analysis->conclusion_direct conclusion_deriv Result: High-quality, reproducible data gcms->conclusion_deriv lcms->conclusion_deriv

Caption: Decision workflow for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

For volatile and semi-volatile compounds, GC-MS is a powerful tool offering high chromatographic resolution and extensive, reproducible fragmentation libraries for structural confirmation. However, for polar, multifunctional molecules like this compound, derivatization is not just beneficial—it is essential for success.

The Derivatization Imperative: A Two-Step Oximation-Silylation Strategy

To overcome the challenges of volatility and thermal stability, a two-step derivatization protocol is highly effective. This involves:

  • Oximation: The aldehyde's carbonyl group is reacted with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable oxime.[2] This step "locks" the aldehyde, preventing isomerization and degradation.[3] The PFBHA moiety, in particular, makes the derivative highly sensitive to Negative Chemical Ionization (NCI).[4]

  • Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, which dramatically increases volatility and thermal stability while reducing polarity.[3]

Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol provides a self-validating system for the derivatization of this compound prior to GC-MS analysis.

Materials:

  • Sample containing this compound, dried completely (e.g., by lyophilization or under a stream of nitrogen).

  • Pyridine (anhydrous).

  • Methoxyamine hydrochloride (MeOx) or PFBHA hydrochloride.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or thermal shaker.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will quench the silylation reagent.[3]

  • Oximation Step:

    • Add 50 µL of a 20 mg/mL solution of MeOx (or PFBHA) in anhydrous pyridine to the dried sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes to ensure complete reaction.[4]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of MSTFA to the reaction mixture.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[3]

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected.

Ionization and Fragmentation Analysis (Electron Ionization - EI)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that produces complex, reproducible fragmentation patterns, which serve as a molecular fingerprint.

Predicted Fragmentation of Underivatized this compound

While direct analysis is not recommended, understanding the theoretical fragmentation of the parent molecule is crucial for interpreting potential byproducts or for specialized direct-injection techniques. The molecular weight is 122.55 g/mol .[5] The mass spectrum would be characterized by the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in M+ and M+2 peaks for all chlorine-containing fragments.[6]

Key Predicted Fragmentation Pathways:

  • α-Cleavage: This is a dominant pathway for aldehydes and alcohols, involving cleavage of the bond adjacent to the functional group.[7][8]

    • Cleavage between C1 and C2: Loss of the formyl group (•CHO, 29 Da) to yield an ion at m/z 93/95.

    • Cleavage between C2 and C3: Loss of the chloro-formyl group (•CHClCHO, 64 Da) to yield an ion at m/z 59, or loss of the hydroxyethyl group (•CH(OH)CH₃, 45 Da) to yield an ion at m/z 77/79.

  • McLafferty Rearrangement: Aldehydes can undergo rearrangement through a six-membered transition state, leading to the elimination of a neutral alkene.[9][10] This would result in a characteristic fragment ion.

  • Neutral Losses:

    • Loss of HCl (36 Da) to yield an ion at m/z 86.

    • Loss of H₂O (18 Da) from the hydroxyl group to yield an ion at m/z 104/106.[11]

G cluster_alpha α-Cleavage cluster_neutral Neutral Loss M [C₄H₇ClO₂]⁺˙ m/z 122/124 F_93 [C₃H₆ClO]⁺ m/z 93/95 M->F_93 - •CHO F_77 [CHClCHO]⁺ m/z 77/79 M->F_77 - •CH(OH)CH₃ F_86 [C₄H₆O₂]⁺˙ m/z 86 M->F_86 - HCl F_104 [C₄H₅ClO]⁺˙ m/z 104/106 M->F_104 - H₂O

Caption: Predicted EI fragmentation of underivatized this compound.

Fragmentation of the PFBHA-TMS Derivative

The fragmentation of the derivatized molecule will be directed by the stable PFBHA and TMS moieties.

  • PFBHA-related ions: The pentafluorobenzyl group is highly stable and electronegative. A characteristic ion for PFBHA derivatives is the tropylium ion at m/z 181 ([C₇H₂F₅]⁺), which often forms the base peak.[2]

  • TMS-related ions: Silylated compounds show characteristic losses.

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group is a very common and diagnostically significant fragmentation.[2]

    • An intense ion at m/z 73 ([Si(CH₃)₃]⁺) is also characteristic of TMS derivatives.

Predicted m/zProposed Fragment IonDerivatization MoietyCausality
[M-15]⁺ [M - CH₃]⁺TMSLoss of a methyl radical from the stable TMS group.
181 [C₇H₂F₅]⁺PFBHAFormation of the highly stable pentafluorotropylium cation.
73 [Si(CH₃)₃]⁺TMSFormation of the trimethylsilyl cation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing compounds in complex biological matrices and for analytes that are not amenable to GC.[2] It offers exceptional sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[12]

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For LC-MS analysis, derivatization with DNPH is a classic and highly effective strategy for aldehydes.[1] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore for UV detection and ionizes efficiently.

Experimental Protocol: DNPH Derivatization and SPE Cleanup

Materials:

  • Aqueous sample containing this compound.

  • DNPH reagent (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Acetonitrile and HPLC-grade water.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • To 1 mL of the aqueous sample, add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1-2 hours in the dark.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 5 mL of 10% acetonitrile in water to remove unreacted DNPH.

    • Elute the DNPH-aldehyde derivative with 2 mL of acetonitrile.

  • Analysis: The eluate is ready for dilution and injection into the LC-MS/MS system.

Ionization and Quantitative Analysis (MRM)

Ionization Source Selection:

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules and is often used for the analysis of DNPH derivatives.[13][14] It typically produces protonated molecules [M+H]⁺ or adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better for less polar compounds and can also be effective for DNPH derivatives, often yielding strong [M+H]⁺ signals.[14]

Multiple Reaction Monitoring (MRM) for Quantification: MRM is a tandem MS technique that provides unparalleled selectivity and sensitivity.[12][15] It involves selecting a specific precursor ion (e.g., the [M+H]⁺ of the DNPH derivative) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion in the third quadrupole.

cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer LC LC Separation Q1 Q1: Precursor Ion Selection ([M+H]⁺) LC->Q1 Ion Source (ESI/APCI) Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Det Detector Q3->Det Specific Product Ion

Caption: Workflow for quantitative LC-MS/MS analysis using MRM.

For the DNPH derivative of this compound, the precursor ion [M+H]⁺ would have an m/z of 303/305. A characteristic product ion would likely result from the cleavage of the hydrazone bond. All aldehyde-DNPH derivatives show a common fragmentation pattern that can be used for screening.[2]

ParameterDescription
Precursor Ion (Q1) m/z 303.0 (for ³⁵Cl) / 305.0 (for ³⁷Cl)
Collision Energy Optimized experimentally (e.g., 15-30 eV)
Product Ion (Q3) A specific, high-intensity fragment (e.g., m/z 163, characteristic of the DNPH moiety)[2]

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its inherent chemical properties. While direct LC-MS analysis is feasible for rapid screening, it may lack the necessary robustness and sensitivity for rigorous quantitative studies. Derivatization is the cornerstone of a reliable method, transforming the analyte into a form ideal for either high-resolution GC-MS or ultra-sensitive LC-MS/MS. A two-step oximation-silylation protocol followed by GC-MS provides excellent chromatographic separation and detailed structural information from EI fragmentation. For high-sensitivity quantification in complex matrices, DNPH derivatization coupled with LC-MS/MS using MRM is the authoritative method. The protocols and fragmentation insights provided in this guide equip researchers with the necessary tools to develop and validate high-quality analytical methods for this challenging but important molecule.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 357-364. Retrieved from [Link]

  • Bylund, D., Norrgran, J., & Blomberg, L. G. (2001). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 36(6), 667-679. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Wiggins, R. C., & Masters, B. S. (1983). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. Methods in enzymology, 98, 405-416. Retrieved from [Link]

  • St. Clair, J. M., Spencer, K. M., Beaver, M. R., Crounse, J. D., Paulot, F., & Wennberg, P. O. (2014). Quantification of hydroxyacetone and glycolaldehyde using chemical ionization mass spectrometry. Atmospheric Chemistry and Physics, 14(8), 4353-4363. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanal. Retrieved from [Link]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Washington University in St. Louis Department of Chemistry. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved from [Link]

  • Singh, V., & Furey, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2159. Retrieved from [Link]

  • Scribd. (n.d.). Mass Notes. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ChemComplete. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Aldehyde

2-Chloro-3-hydroxybutanal is a fascinating and potentially versatile molecule for chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its structure, featuring a reactive aldehyde, a secondary alcohol, and a chlorinated carbon, presents a unique combination of functional groups that can be selectively targeted to build molecular complexity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a foundational understanding for researchers looking to incorporate this compound into their synthetic strategies. Due to the limited availability of experimental data, this document relies on computed properties from reputable databases and draws logical comparisons with structurally related molecules to provide a scientifically grounded perspective.

Core Physical and Chemical Identifiers

A clear identification of this compound is paramount for any scientific endeavor. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
Chemical Formula C₄H₇ClO₂[1][2]
Molecular Weight 122.55 g/mol [1]
CAS Number 69239-48-1[1]
Synonyms 2-chloro-3-hydroxy-butyraldehyde[1]

Predicted Physical Properties: A Computational Approach

In the absence of experimentally determined values, computational predictions provide valuable insights into the expected physical behavior of this compound. The following table summarizes key predicted properties. It is crucial to recognize that these are theoretical values and should be confirmed experimentally.

PropertyPredicted ValueSource
XLogP3-AA 0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Density Not Available[2]

The positive, albeit low, XLogP3-AA value suggests that this compound has a relatively balanced hydrophilic-lipophilic character[1]. The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) indicates that this molecule can participate in hydrogen bonding, which will significantly influence its solubility and boiling point.

Structural and Stereochemical Considerations

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

Caption: 2D structure of this compound.

The specific stereochemistry will undoubtedly influence the biological activity of this compound, a critical consideration in drug development. The synthesis of specific stereoisomers would likely require stereoselective synthetic methods.

Solubility Profile: A Tale of Two Functional Groups

The solubility of this compound is dictated by the interplay between its polar hydroxyl and aldehyde groups and the less polar alkyl chloride moiety. The hydroxyl and aldehyde groups are capable of forming hydrogen bonds with water, suggesting good water solubility. For comparison, the parent compound, 3-hydroxybutanal (aldol), is miscible with water[3][4]. The introduction of a chlorine atom increases the molecular weight and the nonpolar surface area, which might slightly decrease water solubility compared to 3-hydroxybutanal. However, it is expected to remain reasonably soluble in water and polar organic solvents like ethanol, methanol, and acetone.

Reactivity and Stability: A Chemist's Perspective

This compound is expected to be a reactive molecule. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions. The secondary alcohol can be oxidized or participate in esterification and etherification reactions. The chlorine atom at the alpha position to the carbonyl group is activated towards nucleophilic substitution.

Under basic conditions, there is a potential for an intramolecular cyclization reaction (a Favorskii-type rearrangement) or elimination of HCl. The compound may also be prone to self-condensation (an aldol reaction) under certain conditions, similar to its parent compound, 3-hydroxybutanal[5]. Therefore, storage in a cool, dry, and neutral environment is recommended to maintain its integrity.

Safety and Handling: A Prudent Approach

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[6].

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors[6][7].

  • Avoid Contact: Avoid contact with skin and eyes[6]. In case of contact, rinse thoroughly with water[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[6][8].

Hypothetical Experimental Protocols for Physical Property Determination

For researchers who successfully synthesize this compound, the following standard protocols can be employed to determine its key physical properties.

Workflow for Physical Property Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Distillation/Chromatography) synthesis->purification mp Melting Point Determination (DSC/Melting Point Apparatus) purification->mp bp Boiling Point Determination (Micro-boiling point apparatus) purification->bp density Density Measurement (Pycnometer/Density Meter) purification->density solubility Solubility Assessment (in various solvents) purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: A logical workflow for the characterization of this compound.

Step-by-Step Methodologies

1. Melting Point Determination:

  • Principle: To determine the temperature at which the solid-liquid phase transition occurs.
  • Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).
  • Procedure (Capillary Method):
  • Ensure the sample is pure and completely dry.
  • Pack a small amount of the crystalline solid into a capillary tube.
  • Place the capillary tube in the melting point apparatus.
  • Heat the sample slowly (1-2 °C/min) near the expected melting point.
  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

2. Boiling Point Determination:

  • Principle: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
  • Apparatus: Micro-boiling point apparatus (Thiele tube method).
  • Procedure:
  • Place a small amount of the liquid sample into a small test tube.
  • Invert a sealed-end capillary tube and place it inside the test tube.
  • Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil in a Thiele tube).
  • Heat the bath gently.
  • Observe a steady stream of bubbles emerging from the capillary tube.
  • Remove the heat and allow the bath to cool slowly.
  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3. Density Measurement:

  • Principle: To determine the mass per unit volume of the substance.
  • Apparatus: Pycnometer or an oscillating U-tube density meter.
  • Procedure (Pycnometer):
  • Weigh a clean, dry pycnometer.
  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
  • Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
  • Adjust the volume to the calibration mark.
  • Remove the pycnometer from the bath, wipe it dry, and weigh it.
  • Repeat the procedure with a reference substance of known density (e.g., deionized water).
  • Calculate the density of the sample.

Conclusion: A Call for Experimental Exploration

This compound represents a promising, yet underexplored, chemical entity. While computational methods provide a valuable starting point for understanding its physical properties, there is a clear and pressing need for experimental validation. The synthesis and thorough characterization of this compound will unlock its full potential as a building block in the synthesis of novel molecules with potential applications in medicine and agriculture. This guide serves as a foundational resource to inspire and inform such future research endeavors.

References

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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxybutanal is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for various pharmaceuticals and complex organic molecules. Its structure, incorporating a reactive aldehyde, a secondary alcohol, and an α-chloro substituent, presents unique challenges regarding its stability and long-term storage. This guide provides a comprehensive overview of the chemical properties of this compound, detailing its inherent instabilities and outlining scientifically grounded protocols for its proper storage and handling. We will delve into the primary degradation pathways, including oxidation, polymerization, elimination, and retro-aldol reactions, and discuss the causative factors behind these processes. Furthermore, this document provides detailed methodologies for the analytical assessment of its purity and degradation, ensuring the integrity of this crucial synthetic intermediate in research and development settings.

Introduction: The Chemical Profile of this compound

This compound, with the molecular formula C₄H₇ClO₂, possesses a chiral center at both the second and third carbon positions, leading to the existence of stereoisomers.[1][2] The molecule's reactivity is dictated by the interplay of its three key functional groups:

  • Aldehyde Group: The carbonyl group is highly susceptible to nucleophilic attack and oxidation. Aldehydes are known to be prone to self-condensation and polymerization, particularly in the presence of acidic or basic catalysts.[3][4]

  • α-Chloro Substituent: The electron-withdrawing nature of the chlorine atom significantly influences the reactivity of the adjacent aldehyde group, increasing its electrophilicity.[5] This makes the aldehyde more susceptible to nucleophilic attack but can also influence the acidity of the α-proton.

  • β-Hydroxy Group: The secondary alcohol functionality can undergo oxidation to a ketone. More importantly, its position relative to the carbonyl group makes the molecule a β-hydroxy aldehyde, a class of compounds known to be susceptible to dehydration and retro-aldol reactions.[6][7]

Understanding the delicate balance of these functional groups is paramount to maintaining the chemical integrity of this compound during storage and use.

Chemical Stability and Potential Degradation Pathways

The inherent reactivity of this compound makes it susceptible to several degradation pathways. The primary routes of decomposition are outlined below. The interplay of these pathways is often influenced by storage conditions such as temperature, light, pH, and the presence of atmospheric oxygen.

Oxidation

Both the aldehyde and the secondary alcohol functionalities are susceptible to oxidation.

  • Aldehyde Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-chloro-3-hydroxybutanoic acid) in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Alcohol Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (2-chloro-3-oxobutanal).

Aldol Condensation and Polymerization

Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation reactions.[8] For this compound, this can lead to the formation of dimers, trimers, and higher molecular weight polymers. The presence of the α-chloro group can affect the rate and equilibrium of this process.

Elimination Reaction (Dehydration)

As a β-hydroxy aldehyde, this compound is prone to elimination of water to form the α,β-unsaturated aldehyde, 2-chlorobut-2-enal.[7] This dehydration reaction can be catalyzed by both acidic and basic conditions and is often promoted by heat. The resulting conjugated system is thermodynamically more stable, driving the reaction forward.

Retro-Aldol Reaction

The aldol addition that conceptually forms this compound is a reversible process.[6] Under certain conditions, particularly with base catalysis, the molecule can undergo a retro-aldol reaction to yield acetaldehyde and chloroacetaldehyde. This can be a significant degradation pathway, leading to a complex mixture of byproducts.

Diagram of Potential Degradation Pathways

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Oxidation_Aldehyde Oxidation (Aldehyde) This compound->Oxidation_Aldehyde O2, light Oxidation_Alcohol Oxidation (Alcohol) This compound->Oxidation_Alcohol Oxidants Aldol_Condensation Aldol Condensation / Polymerization This compound->Aldol_Condensation Acid/Base Elimination Elimination (Dehydration) This compound->Elimination Heat, Acid/Base Retro_Aldol Retro-Aldol Reaction This compound->Retro_Aldol Base Carboxylic_Acid 2-Chloro-3-hydroxybutanoic acid Oxidation_Aldehyde->Carboxylic_Acid Ketone 2-Chloro-3-oxobutanal Oxidation_Alcohol->Ketone Polymers Polymers Aldol_Condensation->Polymers Unsaturated_Aldehyde 2-Chlorobut-2-enal Elimination->Unsaturated_Aldehyde Cleavage_Products Acetaldehyde & Chloroacetaldehyde Retro_Aldol->Cleavage_Products

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on the chemical nature of this compound and general best practices for reactive aldehydes.

ParameterRecommendationRationale
Temperature Store at 2-8°C. Avoid freezing.Low temperatures slow down the rates of all degradation reactions, particularly polymerization and elimination. Freezing should be avoided as it can lead to concentration effects and potential phase separation, which might accelerate degradation upon thawing.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents oxidation of the aldehyde and alcohol functionalities by atmospheric oxygen.[3]
Light Protect from light. Store in an amber vial or in the dark.Light can catalyze the formation of free radicals, which can initiate oxidation and polymerization reactions.
pH Maintain a neutral pH environment. Avoid contact with acids and bases.Both acidic and basic conditions can catalyze aldol condensation, elimination, and retro-aldol reactions.
Container Use a clean, dry, and inert container (e.g., glass with a PTFE-lined cap).Prevents contamination with catalysts (e.g., metal ions) or reactive species that could initiate degradation. The container should be tightly sealed to prevent exposure to air and moisture.
Purity Use high-purity material. Purify if necessary before long-term storage.Impurities can act as catalysts for decomposition. For instance, acidic or basic impurities can accelerate condensation and elimination reactions.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial to ensure its suitability for synthetic applications. The following are recommended analytical techniques and protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile degradation products.[9][10]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, dry, aprotic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

    • For analysis of degradation products, a stored sample can be directly diluted.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products (e.g., 2-chlorobut-2-enal, acetaldehyde, chloroacetaldehyde) and compare their mass spectra with library data for confirmation.

Workflow for GC-MS Analysis

cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution in dry solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing and Library Matching Detection->Data_Processing

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-hydroxybutanal is a bifunctional organic compound of significant interest to the chemical synthesis and drug development communities. Possessing both an aldehyde and a chlorohydrin moiety, this molecule contains two adjacent chiral centers, making it a valuable chiral building block for the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of this compound, focusing on a robust and accessible synthetic protocol, detailed characterization methods, and an exploration of its potential applications as a versatile intermediate in pharmaceutical research. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers aiming to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a halogenated aldehyde with the chemical formula C₄H₇ClO₂.[1] Its molecular structure is notable for the presence of an aldehyde group, which is highly reactive, and a chlorohydrin functional group on the adjacent carbons (C2 and C3). This arrangement makes it a powerful intermediate in organic synthesis. While not typically used as a final drug product, its true value lies in its role as a versatile precursor.[2] The chlorine and hydroxyl groups can be manipulated to introduce a variety of other functionalities, such as epoxides or amino groups, which are common motifs in pharmaceutical compounds.[3]

Chlorine chemistry is integral to the manufacturing processes of a vast majority of top-selling pharmaceuticals, highlighting the importance of chlorinated intermediates.[4] The reactivity of α-chloro aldehydes, in particular, makes them useful synthons in various annulation and coupling reactions.[5][6]

This guide will focus on a foundational method for the discovery and synthesis of this compound, derived from the principles of halohydrin formation from α,β-unsaturated aldehydes.

Synthesis Strategy and Mechanistic Rationale

The most direct and historically significant route to a compound like this compound is through the chlorohydrination of a corresponding α,β-unsaturated aldehyde, namely crotonaldehyde ( (2E)-but-2-enal).[7] This approach is efficient and utilizes readily available starting materials.[8]

Causality Behind the Chosen Pathway:

  • Starting Material: Crotonaldehyde is an ideal precursor produced industrially from the aldol condensation of acetaldehyde.[7][9] It possesses the necessary four-carbon backbone and a C=C double bond that is activated for electrophilic addition by the electron-withdrawing aldehyde group.

  • Reaction Type: The reaction of an alkene with a halogen (e.g., Cl₂) in the presence of water is a classic method for producing a halohydrin. The reaction proceeds via a cyclic halonium ion intermediate. Water acts as a nucleophile, attacking the more substituted carbon of the halonium ion in accordance with Markovnikov's rule. In this specific case, the electron-withdrawing nature of the aldehyde directs the regioselectivity.

  • Reagent Choice: An aqueous solution of a chlorine source, such as sodium hypochlorite (bleach) under acidic conditions or chlorine gas itself, generates hypochlorous acid (HOCl), the key electrophile. This provides both the electrophilic chlorine and the nucleophilic water in the same medium.

  • Control of Conditions: Temperature control is critical to prevent over-oxidation of the sensitive aldehyde group to a carboxylic acid. Maintaining a slightly acidic to neutral pH is also important to ensure the presence of HOCl without promoting acid-catalyzed polymerization of the aldehyde.[10]

Synthesis_Pathway Crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) Reagents Cl2, H2O (Hypochlorous Acid) Crotonaldehyde->Reagents Reaction Medium Intermediate Chloronium Ion Intermediate Reagents->Intermediate Electrophilic Attack Product This compound Intermediate->Product Nucleophilic Attack by H2O

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical principles for halohydrin formation and are designed to be self-validating through rigorous characterization. All procedures should be performed in a well-ventilated fume hood by personnel with appropriate training.

Protocol 3.1: Synthesis of this compound

Materials:

  • Crotonaldehyde (stabilized, >95%)

  • Trichloroisocyanuric acid (TCCA)

  • Acetone

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask (500 mL) with magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve 14.0 g (0.20 mol) of crotonaldehyde in 100 mL of acetone and 50 mL of deionized water.

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Preparation of Chlorine Source: In a separate beaker, carefully prepare a slurry of 23.2 g (0.10 mol) of trichloroisocyanuric acid (TCCA) in 100 mL of water. TCCA serves as a solid, easy-to-handle source of chlorine.[11]

  • Reaction: Slowly add the TCCA slurry to the crotonaldehyde solution via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 2 hours.

  • Quenching: Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of residual chlorine. This step neutralizes any unreacted chlorine.

  • Neutralization: Carefully add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the aqueous layer is approximately 7.

Protocol 3.2: Work-up and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure at a bath temperature not exceeding 30 °C. The crude product is an oily residue.

  • Purification (Optional): Due to the thermal instability of many aldehydes, purification by vacuum distillation should be approached with caution. A more common method for purification is column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3.3: Spectroscopic Characterization (Self-Validation)

To confirm the structure of the synthesized this compound, a combination of spectroscopic methods is essential. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A singlet or doublet around δ 9.5-9.7 ppm.

    • Proton at C2 (-CHCl-): A doublet or doublet of doublets around δ 4.2-4.5 ppm.

    • Proton at C3 (-CH(OH)-): A multiplet around δ 4.0-4.3 ppm.

    • Methyl Protons (-CH₃): A doublet around δ 1.2-1.4 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, chemical shift is variable depending on concentration and solvent.

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl (C=O): A peak around δ 195-200 ppm.

    • Carbon at C2 (-CHCl-): A peak around δ 60-65 ppm.

    • Carbon at C3 (-CH(OH)-): A peak around δ 70-75 ppm.

    • Methyl Carbon (-CH₃): A peak around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3400 cm⁻¹.

    • C-H Stretch (aldehyde): A characteristic peak around 2720 cm⁻¹.

    • C=O Stretch (aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹.

    • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Physicochemical and Safety Data

Accurate data is crucial for the safe handling and application of any chemical compound.

Table 4.1: Computed Physicochemical Properties

The following data for this compound has been compiled from authoritative chemical databases.[1][12]

PropertyValueSource
Molecular Formula C₄H₇ClO₂PubChem[1]
Molecular Weight 122.55 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 69239-48-1PubChem[1]
XLogP3 0.1PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Boiling/Melting Point Not AvailableChemSynthesis[12]
Handling and Safety Precautions
  • General Handling: Handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: The toxicological properties of this compound have not been thoroughly investigated. However, it should be treated as a hazardous substance. α-chloro aldehydes are known to be reactive and potentially irritating.[5] Analogy with related small chlorohydrins suggests potential toxicity.

  • Stability: Aldehydes can be prone to air oxidation and polymerization. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated).

Potential Applications in Drug Development

The synthetic utility of this compound stems from its two distinct and reactive functional groups. This allows for a diverse range of subsequent chemical transformations, making it a valuable chiral synthon.[3]

Key Transformations:

  • Epoxide Formation: Treatment with a base (e.g., sodium hydroxide) will induce intramolecular cyclization to form 3-methyloxirane-2-carbaldehyde. This epoxide is a highly valuable intermediate, susceptible to ring-opening by various nucleophiles.

  • Oxidation/Reduction of the Aldehyde: The aldehyde can be selectively oxidized to the corresponding carboxylic acid (2-chloro-3-hydroxybutanoic acid)[13][14] or reduced to the primary alcohol (2-chloro-butane-1,3-diol).

  • Nucleophilic Substitution of Chloride: The chlorine atom can be displaced by nucleophiles such as azides or amines to introduce nitrogen-containing functionalities, which are prevalent in pharmaceuticals.[15]

  • Aldehyde Condensation Reactions: The aldehyde can participate in reactions such as Wittig olefination or aldol condensations to build larger carbon skeletons.

Synthetic_Utility cluster_0 Chlorohydrin Reactions cluster_1 Aldehyde Reactions Start This compound Epoxide Epoxy-aldehyde Start->Epoxide NaOH Diol_SN2 Amino-alcohol Start->Diol_SN2 1. R2NH 2. Hydrolysis Carboxylic_Acid Chlorohydrin Acid Start->Carboxylic_Acid [Ox] e.g., Ag2O Primary_Alcohol Chloro-diol Start->Primary_Alcohol [Red] e.g., NaBH4 Alkene Unsaturated Chlorohydrin Start->Alkene Wittig Reagent

Caption: Synthetic transformations of this compound.

Conclusion

The discovery and synthesis of this compound provide access to a strategically important chiral building block for organic synthesis. Its preparation from crotonaldehyde via aqueous chlorination represents a fundamental and scalable chemical transformation. The detailed protocols for synthesis and characterization provided in this guide are designed to be robust and reproducible, empowering researchers to confidently prepare and utilize this versatile intermediate. The dual functionality of the molecule opens numerous pathways for the construction of complex molecular architectures, ensuring its continued relevance in the fields of medicinal chemistry and drug discovery.

References

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Quantum chemical calculations for 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Chloro-3-hydroxybutanal

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Molecular Analysis

In the realm of drug development and molecular sciences, a profound understanding of a molecule's electronic structure and conformational landscape is paramount. This compound, a chiral aldehyde containing both hydroxyl and chloro functional groups, presents a compelling case study. Its stereocenters and the interplay of electronic effects from its substituents make it an ideal candidate for detailed theoretical investigation. This guide eschews a rigid, templated approach, instead adopting a narrative structure that mirrors the logical workflow of a computational research project. We will journey from the foundational principles of quantum chemistry to the practical execution of calculations and the interpretation of their results, providing researchers with a self-validating framework for the computational analysis of this, and similar, small organic molecules.

Foundational Principles: Selecting the Right Theoretical Lens

The accuracy of any quantum chemical calculation is fundamentally tied to the chosen theoretical method and basis set. For a molecule like this compound, several robust, well-established methods are available. Our choice is guided by a balance between computational cost and accuracy, a critical consideration in any research environment.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry.[1][2] DFT methods calculate the electronic structure by modeling the electron density, rather than the complex many-electron wavefunction. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing excellent results for the geometries and properties of organic molecules.[1] We select DFT as our primary tool for its efficiency and reliability.

  • Ab Initio Methods (Hartree-Fock and Møller-Plesset): Methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, starting point by treating electron-electron repulsion in an average way.[3] Second-order Møller-Plesset perturbation theory (MP2) improves upon HF by including electron correlation, which is crucial for accurately describing dispersion forces and other subtle electronic effects.[1][4][5] While more computationally demanding than DFT, MP2 can serve as a valuable benchmark for our results.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d) , are widely used and offer a good compromise. This basis set describes the core and valence electrons and includes polarization functions (d) on heavy atoms, which are essential for describing the non-spherical electron distributions in bonded atoms.

The Computational Workflow: A Validated Protocol

The following protocol outlines a systematic and reproducible approach to the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with specific checkpoints to ensure the chemical and physical relevance of the results.

Step 1: Molecular Structure Construction

The initial step involves building the 3D structure of this compound (C₄H₇ClO₂).[6][7] This can be accomplished using molecular modeling software with a graphical user interface, such as GaussView[8] or Avogadro. Given the presence of two chiral centers (at C2 and C3), it is essential to define the specific stereoisomer of interest (e.g., (2R, 3S)). The initial geometry does not need to be perfect; a chemically reasonable starting structure is sufficient, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[9][10][11] This is arguably the most critical step, as all subsequent property calculations depend on the accuracy of the optimized structure.

Protocol:

  • Select Software: Choose a quantum chemistry software package such as Gaussian[4][12][13], ORCA[14][15][16][17][18], or GAMESS.[5][19][20][21][22]

  • Define Calculation: Specify the level of theory. A robust starting point is B3LYP/6-31G(d) .

  • Initiate Optimization: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to minimize the molecule's total energy until a stationary point is found.[23]

G cluster_prep Preparation cluster_calc Core Calculation cluster_validation Validation cluster_analysis Property Analysis Build 1. Build Initial 3D Structure (e.g., (2R, 3S) isomer) Input 2. Create Input File (Define Theory: B3LYP/6-31G(d)) Build->Input Opt 3. Geometry Optimization Finds lowest energy structure Input->Opt Freq 4. Vibrational Frequency Analysis Opt->Freq Validation 5. Check Frequencies Is it a true minimum? Freq->Validation Validation->Opt If Imaginary Frequencies Exist (Re-optimize from distorted geometry) Properties 6. Calculate Properties (HOMO-LUMO, Charges, ESP) Validation->Properties If No Imaginary Frequencies Interpret 7. Interpret Results Properties->Interpret

Caption: Computational workflow for quantum chemical analysis.

Step 3: Vibrational Frequency Analysis

Once the geometry optimization converges, a frequency calculation at the same level of theory is mandatory.[24][25] This serves two purposes:

  • Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.[24]

  • Thermodynamics: The calculation yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Use the optimized geometry from the previous step as the input.

  • Perform a frequency calculation (e.g., Freq keyword in Gaussian).

  • Analyze the output to confirm the absence of imaginary frequencies.

Step 4: Calculation of Molecular Properties

With a validated minimum-energy structure, we can now calculate a suite of electronic properties that provide insight into the molecule's behavior. These are typically performed as single-point energy calculations on the optimized geometry.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical stability.[26][27] A smaller gap suggests the molecule is more easily polarized and more reactive.

  • Atomic Charges (Mulliken Population Analysis): This analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[28][29][30] While known to be basis-set dependent, Mulliken charges offer a qualitative picture of charge distribution.[30][31] For example, it can indicate the relative polarity of the C-Cl and O-H bonds.

  • Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[32][33][34] It is generated by calculating the electrostatic potential at points on the electron density surface.[32][33] Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[35]

Anticipated Results and Interpretation

The calculations described will yield a rich dataset. Presenting this data in a structured format is crucial for clear interpretation.

Optimized Geometric Parameters

The geometry optimization provides precise bond lengths and angles. This data can be compared with experimental values for similar molecules to validate the computational method.

Table 1: Predicted Geometric Parameters for this compound at B3LYP/6-31G(d)

Parameter Atom Pair/Triplet Predicted Value
Bond Lengths (Ångströms)
C=O ~1.21
C-Cl ~1.80
C-O (hydroxyl) ~1.42
C-C (backbone) ~1.53
Bond Angles (Degrees)
Cl-C-C ~110.0
H-O-C ~108.5
O=C-C ~123.0

| Dihedral Angle | Cl-C2-C3-O | Varies with conformer |

Vibrational Frequencies

The frequency calculation will predict the molecule's infrared (IR) spectrum. Key vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Assignment Intensity
~3500 O-H stretch (hydroxyl) Strong
~2950 C-H stretch (aliphatic) Medium
~1730 C=O stretch (aldehyde) Very Strong
~1100 C-O stretch (hydroxyl) Medium

| ~750 | C-Cl stretch | Strong |

Electronic Properties

The electronic property calculations provide quantitative insights into reactivity and charge distribution.

Table 3: Calculated Electronic Properties

Property Value (Hartrees) Value (eV)
HOMO Energy (Calculated Value) (Calculated Value)
LUMO Energy (Calculated Value) (Calculated Value)
HOMO-LUMO Gap (Calculated Value) (Calculated Value)
Mulliken Charges (Atomic Units)
O (carbonyl) ~ -0.55
O (hydroxyl) ~ -0.70
Cl ~ -0.20

| C (carbonyl) | ~ +0.40 | |

Visualizing Reactivity: The MEP Map

The MEP map provides an intuitive visual guide to the molecule's reactive sites. For this compound, we expect to see:

  • Intense Negative Potential (Red): Localized on the carbonyl oxygen and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack.

  • Positive Potential (Blue): Localized on the hydroxyl hydrogen and the aldehydic hydrogen, indicating their acidic nature and susceptibility to nucleophilic attack.

  • Intermediate Potentials: The chlorine atom will likely show a region of slight negative potential, reflecting its electronegativity but also its polarizability.

G cluster_molecule Molecular Electrostatic Potential (MEP) Map mol p1 lab1 Negative Potential (Red) Electron-rich Nucleophilic Site (e.g., Carbonyl Oxygen) p1->lab1 p2 lab2 Positive Potential (Blue) Electron-poor Electrophilic Site (e.g., Hydroxyl Hydrogen) p2->lab2

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Conclusion

The computational workflow detailed in this guide provides a robust, scientifically sound, and self-validating framework for the theoretical investigation of this compound. By systematically applying established quantum chemical methods like DFT, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. The insights gained from geometry optimization, frequency analysis, frontier molecular orbitals, and electrostatic potential maps are not merely academic; they provide a predictive understanding of molecular stability, reactivity, and intermolecular interactions that is essential for applications in medicinal chemistry and materials science. This guide serves as a foundational protocol that can be expanded with more advanced methods or adapted for the study of other complex organic molecules.

References

  • Mulliken Population Analysis. (n.d.). Computational Chemistry Group, University of Wuppertal. Retrieved from [Link][28]

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  • Generating an Electrostatic Potential Map of a Molecule. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link][32]

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  • Hirao, K., & Nakatsuji, H. (Eds.). (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. Springer. Retrieved from [Link][9]

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  • Geometry optimization: what happens in the algorithm? (2021, March 18). Matter Modeling Stack Exchange. Retrieved from [Link][23]

  • Mulliken population analysis in CASTEP. (n.d.). TCM Group, Cambridge. Retrieved from [Link][36]

  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024, March 14). ACS Publications. Retrieved from [Link][37][38]

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  • Generative organic electronic molecular design informed by quantum chemistry. (2023, September 27). National Institutes of Health. Retrieved from [Link][2]

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The Synthetic Versatility of 2-Chloro-3-hydroxybutanal: A Chiral Building Block for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Chiral Synthon

In the landscape of modern chemical synthesis and drug development, the demand for versatile, chiral building blocks is insatiable.[1][2][3] These molecules, possessing defined stereochemistry and multiple reactive sites, are the linchpins in the construction of complex, biologically active compounds.[4] 2-Chloro-3-hydroxybutanal, a structurally concise yet functionally rich molecule, represents a significant, albeit underexplored, platform for innovation in these fields. Its chirality, coupled with the orthogonal reactivity of its aldehyde, hydroxyl, and chloro functionalities, positions it as a powerful synthon for a myriad of synthetic transformations.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalog of properties, we will delve into the mechanistic underpinnings of its reactivity and present a series of scientifically grounded, potential applications in areas of high interest to the research and pharmaceutical communities. This document is intended to serve as a foundational resource for scientists seeking to leverage the unique chemical architecture of this promising, yet underutilized, chiral building block.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of this compound is paramount to harnessing its synthetic potential. The molecule's inherent reactivity is a direct consequence of the interplay between its constituent functional groups.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C4H7ClO2[5][6]
Molecular Weight 122.55 g/mol [5]
IUPAC Name This compound[5]
CAS Number 69239-48-1[5]
Canonical SMILES CC(C(C=O)Cl)O[5]
Chirality Exists as stereoisomersInferred
Appearance Expected to be a liquid or low-melting solidInferred

Proposed Synthesis of this compound

While a direct, optimized synthesis of this compound is not readily found in contemporary literature, a plausible and efficient route can be extrapolated from established methodologies for similar α-chloro-β-hydroxy aldehydes. The foundational chemistry for such a synthesis is well-documented in sources like Organic Syntheses, which provides robust and reproducible protocols.

The proposed synthesis involves a crossed aldol reaction between acetaldehyde and 2-chloroacetaldehyde. To control the reaction and favor the desired product, the enolate of acetaldehyde would be generated in a controlled manner and then reacted with 2-chloroacetaldehyde as the electrophile.

Hypothetical Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.

Objective: To synthesize this compound via a crossed aldol reaction.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Acetaldehyde, freshly distilled

  • 2-Chloroacetaldehyde, solution in an inert solvent

  • Hydrochloric acid, dilute aqueous solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

  • Acetaldehyde Addition: Add freshly distilled acetaldehyde (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Aldol Reaction: Add a solution of 2-chloroacetaldehyde (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: A colorless to pale yellow oil or low-melting solid.

Potential Research Application I: A Versatile Precursor for Heterocyclic Synthesis

The presence of multiple reactive centers makes this compound an excellent starting material for the synthesis of a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[7][8][9][10]

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It typically involves the reaction of an α-haloketone or aldehyde with a thioamide. This compound is an ideal substrate for this transformation.

Caption: Proposed synthesis of a substituted oxazole.

Synthesis of Substituted Imidazoles

The Debus-Radziszewski imidazole synthesis allows for the construction of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. A variation of this could utilize this compound as a precursor to a reactive dicarbonyl equivalent.

Synthesis of Functionalized Pyrans

Pyrans and their derivatives are present in numerous natural products and pharmacologically active compounds. Multicomponent reactions are a powerful tool for the synthesis of highly functionalized pyrans. This compound could serve as a key component in such reactions, for example, in a reaction with a malononitrile and an active methylene compound.

Potential Research Application II: A Chiral Precursor for Stereoselective Synthesis

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. [1][2][3]By utilizing enantiomerically pure forms of this building block, researchers can introduce multiple stereocenters into a target molecule in a controlled manner.

Stereocontrolled Aldol and Related Reactions

The aldehyde functionality of this compound can participate in aldol and other carbon-carbon bond-forming reactions. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at C2, leading to diastereoselective product formation.

Caption: Proposed diastereoselective aldol reaction.

Potential Research Application III: Exploration of Biological Activity

The incorporation of chlorine atoms into small molecules is a well-established strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. Halogenated natural products often exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The structural motifs present in this compound and its derivatives suggest potential for biological activity.

Antimicrobial and Anticancer Screening

The synthesized heterocyclic derivatives of this compound, such as the thiazoles and oxazoles, would be prime candidates for screening in antimicrobial and anticancer assays. The combination of the heterocyclic core, the hydroxyl group, and the alkyl substituent provides a rich pharmacophore for potential interactions with biological targets.

Conclusion: A Call for Further Investigation

This compound represents a compelling, yet largely untapped, resource for chemical innovation. Its unique combination of functional groups within a chiral framework opens the door to a vast array of synthetic possibilities, from the construction of complex heterocyclic systems to the stereocontrolled synthesis of novel bioactive molecules. This guide has outlined a series of plausible and scientifically-grounded research applications for this versatile building block. It is our hope that this in-depth analysis will inspire researchers in both academia and industry to explore the full potential of this compound, thereby accelerating the discovery and development of new medicines and advanced materials. The true value of this synthon will undoubtedly be revealed through the ingenuity and creativity of the scientific community.

References

  • ResearchGate. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. ResearchGate. [Link]

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Methodological & Application

Synthesis of 2-Chloro-3-hydroxybutanal from Crotonaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-hydroxybutanal is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure, featuring both an aldehyde and a chlorohydrin moiety, allows for a range of subsequent chemical transformations, making it a key building block for the synthesis of various pharmaceuticals and specialty chemicals. Crotonaldehyde, a readily available α,β-unsaturated aldehyde, provides an ideal starting material for the efficient synthesis of this target molecule.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound from crotonaldehyde via a chlorohydrination reaction. The causality behind experimental choices, safety considerations, and detailed characterization methods are discussed to ensure scientific integrity and reproducibility.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from crotonaldehyde proceeds through an electrophilic addition reaction known as chlorohydrination. In this reaction, the carbon-carbon double bond of crotonaldehyde is simultaneously chlorinated and hydroxylated. The generally accepted mechanism involves the following key steps:

  • Generation of the Electrophile: The reaction can be initiated using various chlorinating agents. While direct use of chlorine gas (Cl₂) in water is a classic method, a safer and more convenient approach involves the in situ generation of hypochlorous acid (HOCl) from the reaction of calcium hypochlorite (Ca(OCl)₂) with an acid, such as hydrochloric acid.

  • Electrophilic Attack and Formation of a Chloronium Ion: The electrophilic chlorine atom of hypochlorous acid is attacked by the electron-rich π-bond of the crotonaldehyde double bond. This results in the formation of a cyclic chloronium ion intermediate.

  • Nucleophilic Opening of the Chloronium Ion: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the chloronium ion bridge, leading to an anti-addition of the chlorine and hydroxyl groups. The regioselectivity of the attack is influenced by the electronic effects of the aldehyde group.

  • Deprotonation: Finally, a water molecule acts as a base to deprotonate the oxonium ion, yielding the neutral this compound product.

The choice of reagents and reaction conditions is critical for maximizing the yield of the desired chlorohydrin and minimizing side reactions, such as the formation of dichlorinated byproducts.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Crotonaldehyde Crotonaldehyde Reaction_Mixture Reaction Mixture in Flask Crotonaldehyde->Reaction_Mixture Calcium_Hypochlorite Calcium_Hypochlorite Calcium_Hypochlorite->Reaction_Mixture Hydrochloric_Acid Hydrochloric_Acid Hydrochloric_Acid->Reaction_Mixture Slow Addition Water Water Water->Reaction_Mixture Chlorohydrination Chlorohydrination (0-10 °C) Reaction_Mixture->Chlorohydrination Quenching Quenching with Sodium Bisulfite Chlorohydrination->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Sources

Synthesis of 2-Chloro-3-hydroxybutanal via Aldol Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Crossed Aldol Reactions

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex β-hydroxy carbonyl moieties that are pivotal intermediates in the synthesis of numerous pharmaceuticals and natural products. This application note provides a comprehensive guide to the synthesis of 2-chloro-3-hydroxybutanal, a valuable chiral building block, through a crossed aldol reaction between chloroacetaldehyde and acetaldehyde.

Crossed aldol reactions, the condensation of two different carbonyl compounds, present a significant synthetic challenge due to the potential for a mixture of products arising from self-condensation of each reactant and the two possible cross-condensation products.[1][2][3] This guide will address these challenges by detailing a protocol designed to favor the desired product, this compound. The strategic choice of reactants and reaction conditions is paramount. Acetaldehyde will serve as the enolate precursor, while chloroacetaldehyde, lacking α-hydrogens, can only act as the electrophile, thus mitigating some of the selectivity issues.

This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental design.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a base-catalyzed aldol addition. The mechanism involves three key steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of chloroacetaldehyde. The absence of α-hydrogens on chloroacetaldehyde prevents it from forming an enolate, thereby preventing self-condensation.

  • Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield the final product, this compound.

The overall transformation is depicted below:

Aldol Reaction Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation Acetaldehyde CH₃CHO Enolate [CH₂CHO]⁻ Acetaldehyde->Enolate + OH⁻ Base OH⁻ Water H₂O Enolate->Water Enolate_nuc [CH₂CHO]⁻ Chloroacetaldehyde ClCH₂CHO Enolate_nuc->Chloroacetaldehyde Alkoxide ClCH₂(CHO)CH₂CHO⁻ Chloroacetaldehyde->Alkoxide Alkoxide_prot ClCH₂(CHO)CH₂CHO⁻ Water_prot H₂O Alkoxide_prot->Water_prot Product ClCH₂(CHOH)CH₂CHO Water_prot->Product Base_regen OH⁻ Product->Base_regen

Caption: Base-catalyzed aldol reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is designed to maximize the yield of the desired crossed aldol product by carefully controlling the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Chloroacetaldehyde (50% wt. solution in water)ReagentSigma-AldrichHighly toxic and corrosive. Handle with extreme care in a fume hood.
AcetaldehydeReagentSigma-AldrichVolatile and flammable. Keep cool.
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Deionized Water
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Safety First: Chloroacetaldehyde is highly toxic, corrosive, and a suspected mutagen.[2] Acetaldehyde is a flammable and volatile liquid. This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reaction Setup and Execution:

  • Preparation of the Base Solution: In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (20 mL). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Acetaldehyde: Slowly add acetaldehyde (2.2 g, 50 mmol) to the cooled base solution using a dropping funnel over a period of 15 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • Addition of Chloroacetaldehyde: Once the acetaldehyde addition is complete, add a 50% aqueous solution of chloroacetaldehyde (7.85 g, 50 mmol) dropwise to the reaction mixture over 30 minutes. It is crucial to maintain the temperature between 0-5 °C to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. Monitor the pH using litmus paper or a pH meter.

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will be a viscous oil.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Workflow Diagram

Experimental Workflow start Start prep_base Prepare & Cool NaOH Solution start->prep_base add_acetaldehyde Add Acetaldehyde (0-10°C) prep_base->add_acetaldehyde add_chloroacetaldehyde Add Chloroacetaldehyde (0-5°C) add_acetaldehyde->add_chloroacetaldehyde react Stir for 2h at 0-5°C add_chloroacetaldehyde->react neutralize Neutralize with HCl react->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Remove Solvent (Rotovap) dry->evaporate purify Vacuum Distillation evaporate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₇ClO₂PubChem CID: 24973902[4]
Molecular Weight122.55 g/mol PubChem CID: 24973902[4]
AppearanceColorless to pale yellow viscous oilExpected
Boiling PointNot available
SolubilitySoluble in ether, ethanol; moderately soluble in waterExpected
Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic peaks based on its structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.6-9.7 (d, 1H, -CHO)

    • δ 4.4-4.6 (m, 1H, -CH(Cl)-)

    • δ 4.2-4.4 (m, 1H, -CH(OH)-)

    • δ 2.5-2.8 (br s, 1H, -OH)

    • δ 1.2-1.4 (d, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 195-200 (-CHO)

    • δ 68-72 (-CH(OH)-)

    • δ 60-65 (-CH(Cl)-)

    • δ 20-25 (-CH₃)

  • IR (neat, cm⁻¹):

    • 3400 (broad, O-H stretch)

    • 2980, 2940 (C-H stretch)

    • 1725 (C=O stretch, aldehyde)

    • 1100 (C-O stretch)

    • 750 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 122/124 ([M]⁺, chlorine isotopes), 107, 93, 77, 45.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the temperature was strictly controlled during the addition of the reactants. Elevated temperatures can favor side reactions, including the self-condensation of acetaldehyde and polymerization.

  • Formation of Byproducts: The formation of multiple products can be minimized by the slow, dropwise addition of chloroacetaldehyde to the enolate of acetaldehyde. This ensures that the concentration of the electrophile is always high relative to the enolate of acetaldehyde, favoring the crossed aldol reaction.

  • Purification Challenges: this compound is a relatively polar and potentially thermally sensitive compound. Vacuum distillation should be performed at the lowest possible pressure to avoid decomposition.

Conclusion

The synthesis of this compound via a crossed aldol reaction is a practical method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of reactants, the formation of the desired product can be maximized. This application note provides a robust protocol and the necessary scientific context to enable researchers to successfully perform this synthesis and characterize the product. The principles outlined herein are broadly applicable to other challenging crossed aldol reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Crossed Aldol And Directed Aldol Reactions - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

  • Crossed Aldol - OpenOChem Learn. (n.d.). Retrieved January 8, 2026, from [Link]

  • Crossed and Intramolecular Aldol Reactions - YouTube. (2023, February 21). Retrieved January 8, 2026, from [Link]...

  • Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Selectivity and mechanism shifts in the reactions of acetaldehyde on oxidized and reduced TiO2(001) surfaces - The University of Aberdeen Research Portal. (n.d.). Retrieved January 8, 2026, from [Link]

  • Improving the Selectivity to C4 Products in the Aldol Condensation of Acetaldehyde in Ethanol over Faujasite Zeolites - ResearchGate. (2014, November 12). Retrieved January 8, 2026, from [Link]

  • Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide | Request PDF - ResearchGate. (2025, August 5). Retrieved January 8, 2026, from [Link]

  • a review on stereoselectivity in aldol condensation reaction - JETIR Research Journal. (2024, April 4). Retrieved January 8, 2026, from [Link]

  • This compound | C4H7ClO2 | CID 24973902 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - C4H7ClO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved January 8, 2026, from [Link]

  • CHLOROACETALDEHYDE 76 Matrix: Air Target concentration: 1.0 ppm (3.21 mg/m3 (OSHA ceiling PEL) Procedure. (n.d.). Retrieved January 8, 2026, from [Link]

  • Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Chloroacetaldehyde patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral 2-chloro-3-hydroxybutanal is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex molecules with defined stereochemistry. The presence of two adjacent stereocenters, one bearing a chlorine atom and the other a hydroxyl group, makes its stereocontrolled synthesis a significant challenge. This guide provides detailed application notes and protocols for two primary strategies for the asymmetric synthesis of this important compound: a sequential organocatalytic α-chlorination and diastereoselective aldol reaction, and a diastereoselective reduction of a prochiral α-chloro-β-ketoaldehyde. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the preparation of enantiomerically enriched this compound.

The causality behind the experimental choices, rooted in the principles of asymmetric catalysis, is explained to provide a deeper understanding of the stereochemical outcomes. The protocols are presented as self-validating systems, with expected outcomes based on established literature precedents.

Strategy 1: Sequential Organocatalytic α-Chlorination and Diastereoselective Aldol Reaction

This approach constitutes a powerful and highly modular two-step synthesis. The first step establishes the chirality at the C2 position through an organocatalytic asymmetric α-chlorination of propanal. The resulting chiral 2-chloropropanal is then used in a diastereoselective aldol reaction with an acetaldehyde equivalent to introduce the hydroxyl group at C3, thereby forming the target molecule.

Part A: Asymmetric α-Chlorination of Propanal

The direct organocatalytic enantioselective α-chlorination of aldehydes has been well-established, offering a metal-free and efficient method to generate chiral α-chloroaldehydes in high yields and enantioselectivities.[1][2][3][4] Proline and its derivatives, as well as other chiral amines, have proven to be effective catalysts for this transformation.[5]

Mechanism of Stereocontrol:

The reaction proceeds through the formation of a chiral enamine intermediate from the reaction of propanal with the chiral amine catalyst. This enamine then attacks the electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) from a sterically less hindered face, leading to the formation of the enantioenriched 2-chloropropanal. The stereochemical outcome is dictated by the conformation of the enamine-catalyst complex.

Experimental Workflow: Asymmetric α-Chlorination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Dry Reaction Flask Catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Reaction_Vessel->Catalyst Add Solvent Dichloromethane (DCM) Catalyst->Solvent Dissolve in Propanal Propanal Solvent->Propanal Add NCS N-Chlorosuccinimide (NCS) Propanal->NCS Add portion-wise Stirring Stir at 0 °C NCS->Stirring Quench Quench with sat. NaHCO3 Stirring->Quench After 2-4 h Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Product_1 Chiral 2-Chloropropanal Purification->Product_1

Caption: Workflow for the asymmetric α-chlorination of propanal.

Detailed Protocol 1A: Asymmetric α-Chlorination of Propanal

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (20 mol%).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. Cool the solution to 0 °C in an ice bath. Add freshly distilled propanal (1.0 eq).

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: pentane/diethyl ether) to afford the enantiomerically enriched 2-chloropropanal.

Part B: Diastereoselective Aldol Reaction

The enantioenriched 2-chloropropanal obtained from the first step is a prochiral electrophile for the subsequent aldol reaction. The stereochemical outcome of the aldol addition is controlled by the catalyst and reaction conditions, leading to the formation of either the syn or anti diastereomer of this compound. Proline and its derivatives are effective catalysts for promoting the direct asymmetric aldol reaction between aldehydes.[6][7][8]

Mechanism of Diastereoselection:

The reaction proceeds via the formation of a chiral enamine from acetaldehyde and the proline catalyst. This enamine then attacks the carbonyl group of the chiral 2-chloropropanal. The diastereoselectivity is governed by the transition state geometry, which is influenced by steric and electronic interactions between the enamine, the α-chloroaldehyde, and the catalyst. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where a chair-like six-membered transition state is proposed.[7]

Experimental Workflow: Diastereoselective Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Dry Reaction Flask Catalyst (S)-Proline Reaction_Vessel->Catalyst Add Solvent DMSO Catalyst->Solvent Dissolve in Acetaldehyde Acetaldehyde Solvent->Acetaldehyde Add Chloropropanal Chiral 2-Chloropropanal Acetaldehyde->Chloropropanal Add dropwise Stirring Stir at rt Chloropropanal->Stirring Quench Quench with H2O Stirring->Quench After 24 h Extraction Extract with EtOAc Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Product_2 Chiral this compound Purification->Product_2

Caption: Workflow for the diastereoselective aldol reaction.

Detailed Protocol 1B: Diastereoselective Aldol Reaction

  • Reaction Setup: To a dry, round-bottom flask, add (S)-proline (30 mol%).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the catalyst. Add acetaldehyde (3.0 eq).

  • Aldol Reaction: Add the enantiomerically enriched 2-chloropropanal (1.0 eq), obtained from Protocol 1A, dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate). Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

EntryCatalystSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
1(S)-Proline (20 mol%)DMSOrt7585:1595[6]
2(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%)CH₂Cl₂08290:1098[9]

Strategy 2: Diastereoselective Reduction of 2-Chloro-3-oxobutanal

An alternative and convergent approach involves the diastereoselective reduction of a prochiral α-chloro-β-ketoaldehyde, 2-chloro-3-oxobutanal. This strategy hinges on the ability to selectively reduce the ketone functionality over the aldehyde in a stereocontrolled manner. Both enzymatic and chemo-catalytic methods can be employed for this reduction.

Part A: Synthesis of 2-Chloro-3-oxobutanal

The precursor, 2-chloro-3-oxobutanal, can be synthesized through various methods, including the chlorination of 3-oxobutanal. Care must be taken during its synthesis and handling due to its potential instability.

Detailed Protocol 2A: Synthesis of 2-Chloro-3-oxobutanal

  • Preparation of 3-oxobutanal: Prepare 3-oxobutanal by the controlled hydrolysis of its corresponding acetal.

  • Chlorination: To a solution of 3-oxobutanal in a suitable solvent (e.g., diethyl ether), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise at low temperature (-10 °C).

  • Work-up: After the reaction is complete, carefully quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude 2-chloro-3-oxobutanal by distillation under reduced pressure. The product should be used immediately in the next step.

Part B: Diastereoselective Reduction

The key to this strategy is the highly diastereoselective reduction of the ketone carbonyl in 2-chloro-3-oxobutanal. Chiral reducing agents or catalyst systems are employed to achieve high levels of stereocontrol. Biocatalytic reductions using ketoreductases often provide excellent enantioselectivity and diastereoselectivity.[10]

Mechanism of Diastereoselection:

In chemo-catalytic reductions, chiral ligands coordinate to a metal hydride source, creating a chiral environment that directs the hydride delivery to one face of the prochiral ketone. In enzymatic reductions, the substrate binds to the active site of the enzyme in a specific orientation, leading to a highly stereoselective reduction.

Experimental Workflow: Diastereoselective Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Reaction Flask Substrate 2-Chloro-3-oxobutanal Reaction_Vessel->Substrate Catalyst Ketoreductase / Chiral Reducing Agent Substrate->Catalyst Solvent Buffer / Organic Solvent Catalyst->Solvent Cofactor NADPH (for enzyme) Solvent->Cofactor Incubation Incubate/Stir at controlled temp. Cofactor->Incubation Extraction Extract with EtOAc Incubation->Extraction After reaction completion Drying Dry over Na2SO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Product_3 Chiral this compound Purification->Product_3

Caption: Workflow for the diastereoselective reduction of 2-chloro-3-oxobutanal.

Detailed Protocol 2B: Diastereoselective Enzymatic Reduction

  • Enzyme and Cofactor Preparation: Prepare a solution of a suitable ketoreductase (e.g., from Candida magnoliae) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add NADPH as a cofactor.

  • Substrate Addition: Add a solution of 2-chloro-3-oxobutanal in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the enzyme solution.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography. Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC.

| Entry | Reducing System | Substrate | Yield (%) | dr (syn:anti) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ketoreductase (Candida magnoliae) | 2-Chloro-3-oxobutanal | 85 | >95:5 | >99 |[10] | | 2 | (R)-BINAL-H | 2-Chloro-3-oxobutanal | 90 | 92:8 | 96 | N/A |

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through two distinct and powerful strategies. The sequential organocatalytic approach offers high modularity and control over each stereocenter's formation, while the diastereoselective reduction provides a more convergent route. The choice of method will depend on the specific requirements of the synthesis, available resources, and desired stereoisomer. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Halland, N.; Braunton, A.; Bachmann, S.; Marigo, M.; Jørgensen, K. A. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. J. Am. Chem. Soc.2004 , 126 (15), 4790–4791. [Link]

  • Brochu, M. P.; Brown, S. P.; MacMillan, D. W. C. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. J. Am. Chem. Soc.2004 , 126 (13), 4108–4109. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Córdova, A.; Notz, W.; Barbas, C. F. Proline-Catalyzed Asymmetric Cross-Aldol Reactions of Aldehydes. J. Org. Chem.2002 , 67 (1), 301–303. [Link]

  • Shimizu, S.; Kataoka, M.; Katoh, M.; Morikawa, T.; Miyoshi, T.; Yamada, H. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by a microbial aldehyde reductase in an organic solvent-water diphasic system. Appl. Environ. Microbiol.1990 , 56 (8), 2374–2377. [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catal.2011 , 1 (9), 1056-1074. [Link]

  • WO2012053564A1 - Process for producing optically active 4-chloro-3-hydroxybutanal compound.
  • Alcaide, B.; Almendros, P. The Direct Catalytic Asymmetric Aldol Reaction. Eur. J. Org. Chem.2004 , 2004 (19), 3377-3385. [Link]

  • Gong, L.-Z.; Chen, X.-H.; Xu, X.-Y. Asymmetric Organocatalysis. In Privileged Chiral Ligands and Catalysts; Wiley-VCH Verlag GmbH & Co. KGaA, 2011; pp 305–346. [Link]

  • Lombardo, M.; Quintavalla, A.; Trombini, C. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts2020 , 10 (6), 669. [Link]

  • Beier, M.; Trapp, O. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chem. Commun.2016 , 52 (56), 8749-8752. [Link]

  • PubChem Compound Summary for CID 24973902, this compound. [Link]

  • Shibatomi, K. Organocatalytic Synthesis of Chiral Halogenated Compounds. Chem. Rec.2023 , 23 (7), e202300061. [Link]

  • Wang, W. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]

  • Zhang, S.; Wang, W. Organocatalytic direct asymmetric crossed-aldol reactions of acetaldehyde in aqueous media. J. Org. Chem.2013 , 78 (6), 2693–2697. [Link]

  • Funabiki, K.; Itoh, Y.; Kubota, Y.; Matsui, M. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. J. Org. Chem.2011 , 76 (9), 3545–3550. [Link]

  • Maya, V.; Raj, M.; Singh, V. K. Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Org. Lett.2007 , 9 (13), 2593–2595. [Link]

  • Tang, Z.; Jiang, F.; Yu, L.-T.; Yang, X.; Li, X.; Zhang, X. Proline-Based Organocatalysts for Highly Enantioselective Direct Aldol Reactions of Aldehydes and Ketones in the Presence of Water. Adv. Synth. Catal.2006 , 348 (16-17), 2425-2430. [Link]

  • Mase, N.; Nakai, Y.; Ohara, N.; Sugasawa, K.; Barbas, C. F. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Adv.2022 , 12 (53), 34621-34625. [Link]

  • Zhu, D.; Hua, L. Biocatalytic Synthesis of Chiral β-Substituted Alcohols by Combination of a Stereoselective Alcohol Dehydrogenase (ADH) and a Halohydrin Dehalogenase (HHDH). Catalysts2011 , 1 (1), 46-60. [Link]

  • Halland, N.; Braunton, A.; Bachmann, S.; Marigo, M.; Jørgensen, K. A. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. figshare2004 . [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

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  • PubMed. Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. Scope, limitation, mechanism, and application to the concise synthesis of (+)-Prelactone C and (+)-9-deoxygoniopypyrone. [Link]

Sources

Purification of 2-Chloro-3-hydroxybutanal by Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the purification of 2-chloro-3-hydroxybutanal, a polar and reactive chiral aldehyde, using chromatographic techniques. Addressing the inherent challenges of purifying small polar molecules, this document outlines detailed protocols for both preparative flash chromatography and analytical high-performance liquid chromatography (HPLC). The methodologies are designed to ensure high purity and recovery, which are critical for applications in pharmaceutical research and drug development. This guide emphasizes the rationale behind procedural steps, potential challenges such as analyte instability, and strategies for successful implementation.

Introduction: The Challenge of Purifying Polar Analytes

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry due to its utility as a versatile building block. The presence of hydroxyl, chloro, and aldehyde functionalities imparts a high degree of polarity and potential for reactivity, making its purification a non-trivial task. Impurities from its synthesis, such as starting materials or byproducts from side reactions, can interfere with subsequent synthetic steps and compromise the integrity of downstream applications.

Conventional purification techniques may fall short for highly polar compounds like this compound. These molecules often exhibit poor solubility in non-polar solvents typically used in normal-phase chromatography and may have insufficient retention on standard reversed-phase columns.[1] Furthermore, the aldehyde functional group is susceptible to oxidation and other degradation pathways, particularly on acidic stationary phases like silica gel, necessitating careful optimization of purification conditions.[2]

This application note presents a strategic approach to the purification of this compound, leveraging both flash chromatography for bulk purification and HPLC for high-resolution separation and purity assessment.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular FormulaC₄H₇ClO₂[3]
Molecular Weight122.55 g/mol [3]
XLogP30.1[3]
IUPAC NameThis compound[3]

The low XLogP3 value confirms the hydrophilic nature of this compound, indicating its preference for polar environments. This property guides the selection of appropriate chromatographic modes and solvent systems.

Preparative Purification by Flash Chromatography

Flash chromatography is a rapid and efficient technique for the preparative purification of organic compounds.[4] For polar molecules like this compound, normal-phase chromatography on silica gel can be effective with an optimized polar mobile phase.

Rationale for Method Selection

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is a suitable starting point.[4] The separation is based on the analyte's polar interactions with the stationary phase. By carefully selecting a mobile phase with appropriate polarity, this compound can be effectively retained and separated from less polar impurities. To mitigate potential on-column degradation, a neutral or deactivated silica gel is recommended.

Experimental Protocol: Flash Chromatography

Objective: To perform a bulk purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with appropriate column size

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal mobile phase. Good starting points for polar compounds include ethyl acetate/hexane and methanol/dichloromethane mixtures.[5]

    • Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the flash column with the slurry, ensuring a homogenous and stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for compounds with limited solubility in the mobile phase, dry loading is recommended. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase as determined by TLC.

    • A gradient elution is often most effective. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

    • Maintain a constant flow rate and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Chromatography Purification:

flash_chromatography_workflow start Start: Crude this compound tlc TLC Method Development (Optimize Mobile Phase) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Dry or Wet) packing->loading elution Gradient Elution (Increasing Polarity) loading->elution fractions Fraction Collection elution->fractions analysis TLC Analysis of Fractions fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified this compound evaporation->product hplc_analysis_workflow start Start: Purified Aldehyde derivatization Derivatization with DNPH start->derivatization injection HPLC Injection (C18 Column) derivatization->injection separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection (360 nm) separation->detection analysis Data Analysis (Purity Calculation) detection->analysis result Purity Report analysis->result

Sources

Application Note and Protocol for the Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-chloro-3-hydroxybutanal, a valuable bifunctional molecule with potential applications as a building block in medicinal chemistry and organic synthesis. The proposed synthetic route involves the regioselective chlorohydroxylation of crotonaldehyde. This application note offers a comprehensive guide, including a theoretical framework for the reaction, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

This compound is a chiral aldehyde containing both a chlorine atom and a hydroxyl group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The aldehyde functionality allows for chain elongation and the introduction of nitrogen-containing moieties, while the chlorohydrin motif can be converted to epoxides or participate in various nucleophilic substitution reactions.

Given the absence of a well-established, publicly available protocol for the synthesis of this specific compound, this document outlines a robust and scientifically sound procedure based on fundamental principles of organic chemistry. The chosen strategy is the electrophilic addition of a chlorinating agent and water across the carbon-carbon double bond of crotonaldehyde.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through the chlorohydroxylation of crotonaldehyde (but-2-enal). This reaction proceeds via an electrophilic addition mechanism.

Overall Reaction:

CH₃CH=CHCHO + Cl⁺ + H₂O → CH₃CH(OH)CH(Cl)CHO

The mechanism involves the initial attack of the electron-rich double bond of crotonaldehyde on an electrophilic chlorine species (Cl⁺), which can be generated from various reagents. This leads to the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (C3), leading to the opening of the chloronium ion ring. This regioselectivity is governed by the relative stability of the partial positive charge in the transition state, which is better accommodated at the carbon atom further from the electron-withdrawing aldehyde group. A final deprotonation step yields the neutral this compound product.

Diagram of the Proposed Reaction Mechanism:

Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Crotonaldehyde Crotonaldehyde (But-2-enal) Chloronium_Ion Chloronium Ion Intermediate Crotonaldehyde->Chloronium_Ion + Cl⁺ Chlorine_Source Electrophilic Chlorine Source (e.g., NCS) Water Water (H₂O) Product This compound Chloronium_Ion->Product + H₂O - H⁺

Caption: Proposed mechanism for the synthesis of this compound.

Materials and Equipment

Reagents Grade Supplier
CrotonaldehydeReagentSigma-Aldrich
N-Chlorosuccinimide (NCS)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Deionized Water
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Diethyl EtherAnhydrous
HexanesHPLC Grade
Ethyl AcetateHPLC Grade
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography setup
NMR spectrometer
IR spectrometer
Mass spectrometer

Experimental Protocol

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add crotonaldehyde (10.0 g, 0.143 mol) and dichloromethane (100 mL).

  • Cool the flask to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS) (20.9 g, 0.156 mol) in a mixture of dichloromethane (50 mL) and deionized water (20 mL). The use of a biphasic system helps to control the reaction rate and minimize side reactions.

4.2. Reaction Execution

  • While stirring the crotonaldehyde solution vigorously at 0 °C, add the NCS solution dropwise from a dropping funnel over a period of 1-2 hours. The slow addition is crucial to maintain the low temperature and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the crotonaldehyde spot and the appearance of a new, more polar spot will indicate the formation of the product.

4.3. Work-up and Purification

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic species, and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be an oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Experimental Workflow Diagram:

Experimental Workflow A 1. Reaction Setup - Dissolve crotonaldehyde in DCM - Cool to 0 °C C 3. Reaction - Add NCS solution dropwise to crotonaldehyde solution at 0 °C - Stir for 2 hours A->C B 2. Preparation of Reagent - Dissolve NCS in DCM/water B->C D 4. Reaction Monitoring - TLC analysis C->D E 5. Work-up - Quench with NaHCO₃ - Extract with DCM - Dry with MgSO₄ D->E Reaction Complete F 6. Purification - Concentrate under reduced pressure - Flash column chromatography E->F G 7. Characterization - NMR, IR, Mass Spectrometry F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the methine protons at C2 and C3, and the methyl protons. The coupling constants between the C2 and C3 protons will provide information about the diastereoselectivity of the reaction.

  • ¹³C NMR: The carbon NMR spectrum should show four distinct signals corresponding to the four carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the aldehyde carbonyl group (around 1720-1740 cm⁻¹) and a broad absorption for the hydroxyl group (around 3200-3600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a chlorine-containing compound.

Safety Precautions

  • Crotonaldehyde is a highly flammable, toxic, and corrosive liquid. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Chlorosuccinimide (NCS) is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • The reaction should be performed behind a safety shield, especially during the addition of the NCS solution.

  • Dispose of all chemical waste according to institutional and local regulations.

Discussion and Causality

The choice of N-chlorosuccinimide as the chlorinating agent is based on its mild and selective nature compared to harsher reagents like chlorine gas. The use of a biphasic DCM/water solvent system is designed to control the concentration of water available for the nucleophilic attack, thereby promoting the desired chlorohydrin formation over potential side reactions such as dichlorination.

The reaction temperature is maintained at 0 °C to enhance the regioselectivity of the nucleophilic attack on the chloronium ion and to minimize potential polymerization of the unsaturated aldehyde. The work-up procedure is designed to remove unreacted starting materials and byproducts, and the final purification by flash chromatography is essential to obtain the product in high purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). Butyrchloral. Retrieved from [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

2-Chloro-3-hydroxybutanal: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Synthon

In the landscape of organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Chloro-3-hydroxybutanal, a chiral α-chloroaldehyde, represents a valuable yet underutilized synthon. Its structure, featuring a reactive aldehyde, a stereocenter bearing a hydroxyl group, and an adjacent carbon with a labile chlorine atom, offers a confluence of functionalities that can be selectively manipulated to forge key carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for its use in the synthesis of high-value intermediates such as epoxides and amino alcohols, which are prevalent motifs in pharmaceuticals and natural products. While direct literature applications of this specific molecule are not extensively documented, its reactivity can be confidently inferred from the well-established chemistry of α-chloroaldehydes and halohydrins.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₇ClO₂PubChem[1]
Molecular Weight 122.55 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C(C=O)Cl)OPubChem[1]
InChIKey PRCWOCJJGJKRSX-UHFFFAOYSA-NPubChem[1]

Core Synthetic Applications

The synthetic utility of this compound is primarily derived from the interplay between its three key functional groups. The aldehyde allows for nucleophilic additions and olefination reactions, the chlorohydrin moiety is a direct precursor to epoxides, and the α-chloro position can influence the stereochemical outcome of reactions at the carbonyl center.

Logical Flow of Synthetic Transformations

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Target Molecules This compound This compound Epoxybutanal Epoxybutanal This compound->Epoxybutanal Intramolecular SN2 (Base) Amino Alcohol Precursor Amino Alcohol Precursor This compound->Amino Alcohol Precursor Nucleophilic Substitution (Amine) Diastereoselective Adduct Diastereoselective Adduct This compound->Diastereoselective Adduct Nucleophilic Addition (e.g., Grignard, Organolithium) Vicinal Amino Alcohols Vicinal Amino Alcohols Epoxybutanal->Vicinal Amino Alcohols Ring-opening (Amine) Functionalized Heterocycles Functionalized Heterocycles Epoxybutanal->Functionalized Heterocycles Amino Alcohol Precursor->Vicinal Amino Alcohols Reduction Chiral Alcohols Chiral Alcohols Diastereoselective Adduct->Chiral Alcohols Reduction

Caption: Synthetic pathways originating from this compound.

Detailed Application Notes and Protocols

Application 1: Synthesis of 2,3-Epoxybutanal

The chlorohydrin functionality within this compound makes it an ideal precursor for the synthesis of 2,3-epoxybutanal via an intramolecular Sₙ2 reaction. This transformation is typically effected by a non-nucleophilic base, which deprotonates the hydroxyl group, allowing the resulting alkoxide to displace the adjacent chloride.[2] This intramolecular cyclization is a variation of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is crucial. These bases are sterically hindered, which minimizes competitive intermolecular reactions and favors the desired intramolecular cyclization. The use of a nucleophilic base like sodium hydroxide could lead to unwanted side reactions, including intermolecular ether formation or reaction at the aldehyde.

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) or diethyl ether is preferred to prevent protonation of the intermediate alkoxide and to effectively solvate the reagents.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-epoxybutanal can be purified by flash column chromatography on silica gel.

Application 2: Synthesis of Vicinal Amino Alcohols

Vicinal amino alcohols are critical structural motifs in a vast array of pharmaceuticals. This compound can serve as a precursor to these valuable compounds through two primary routes:

  • Route A: Epoxide Ring-Opening: The intermediate 2,3-epoxybutanal can be subjected to ring-opening with a variety of amines. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.

  • Route B: Direct Nucleophilic Substitution: Direct displacement of the chloride with an amine, followed by reduction of the aldehyde, also yields vicinal amino alcohols.

Causality Behind Experimental Choices:

  • Amine Selection: A wide range of primary and secondary amines can be used as nucleophiles. The choice of amine will determine the substitution pattern of the final amino alcohol.

  • Solvent and Temperature (Route A): The ring-opening of the epoxide is often carried out in a protic solvent like methanol or ethanol, which can facilitate the reaction. The reaction temperature can vary depending on the nucleophilicity of the amine.

  • Reducing Agent (Route B): A mild reducing agent such as sodium borohydride (NaBH₄) is suitable for the reduction of the aldehyde to the primary alcohol without affecting other functional groups.

  • Reaction Setup: To a solution of 2,3-epoxybutanal (1.0 equivalent) in methanol, add the desired amine (1.5-2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude amino alcohol can be purified by column chromatography or crystallization.

  • Amination: Dissolve this compound (1.0 equivalent) in a suitable solvent such as THF or acetonitrile. Add the desired amine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents). Stir the mixture at room temperature until the substitution is complete (monitor by TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir for 1-2 hours at 0 °C and then allow to warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting vicinal amino alcohol by column chromatography.

Application 3: Diastereoselective Nucleophilic Additions to the Aldehyde

The stereocenter at the C3 position of this compound can influence the stereochemical outcome of nucleophilic additions to the aldehyde at C1, a phenomenon known as 1,3-asymmetric induction. The stereoselectivity of such reactions is often rationalized using the Felkin-Anh or related models for nucleophilic addition to chiral aldehydes. Unexpectedly high syn-selectivity has been observed in Mukaiyama aldol additions to some α-chloroaldehydes, suggesting that the chlorine atom can play a significant role in directing the stereochemical course of the reaction.[3]

Causality Behind Experimental Choices:

  • Nucleophile: The nature of the nucleophile (e.g., Grignard reagents, organolithium reagents, enolates) will significantly impact the diastereoselectivity of the addition.

  • Lewis Acid: In reactions like the Mukaiyama aldol addition, the choice of Lewis acid can influence the transition state geometry and thus the diastereomeric ratio of the products.

  • Temperature: Low reaction temperatures are generally employed to enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, and the diastereomers can be separated by column chromatography.

Quantitative Data Summary

TransformationSubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
EpoxidationGeneric HalohydrinBase (e.g., KOH, NaH)EpoxideGenerally >80%N/A[2]
Amino Alcohol SynthesisStyrene1. DBH, H₂O/Acetone; 2. AmineAmino Alcohol64-88%N/A[4]
Cyclopropylamine Synthesisα-ChloroaldehydeCH₂(ZnI)₂, Amine, i-PrOHtrans-CyclopropylamineModerate to GoodHigh trans selectivity[5]
Mukaiyama Aldol Additionα-ChloroaldehydeSilyl Enol Ether, Lewis Acidsyn-Aldol AdductGoodHigh syn selectivity[3]

Experimental Workflow Visualization

G cluster_synthesis Synthesis of this compound cluster_application Application in Synthesis start Butanal chlorination α-Chlorination (e.g., NCS, Organocatalyst) start->chlorination product This compound chlorination->product product_app This compound epoxidation Intramolecular Cyclization (Base) product_app->epoxidation epoxide 2,3-Epoxybutanal epoxidation->epoxide ring_opening Amine Ring-Opening epoxide->ring_opening amino_alcohol Vicinal Amino Alcohol ring_opening->amino_alcohol

Caption: Workflow for the synthesis and application of this compound.

Conclusion and Future Outlook

This compound, while not extensively explored in the chemical literature, holds significant untapped potential as a versatile building block in organic synthesis. The principles of halohydrin chemistry and α-chloroaldehyde reactivity provide a solid foundation for predicting its synthetic transformations. The protocols and application notes detailed herein, derived from well-established analogous reactions, offer a robust starting point for researchers and drug development professionals to harness the synthetic power of this chiral synthon. Further investigation into the diastereoselective reactions of this compound and its application in the synthesis of complex, biologically active molecules is a promising avenue for future research.

References

  • Continuous and convergent access to vicinyl amino alcohols. RSC Publishing. (2015). [Link]

  • Danielsson, J. Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Halohydrin. Wikipedia. [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ACS Publications. (2019). [Link]

  • One-Pot Synthesis of Amino Alcohols from Styrenes. wxxbtb.org. (2020). [Link]

  • Organic Syntheses, Collective Volume 4. Scribd. [Link]

  • Organic Syntheses. [Link]

  • Organic Syntheses, Collective Volume 4. Wiley. [Link]

  • Full text of "Organic Syntheses Collective Volumes 1-9". Internet Archive. [Link]

  • Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. PubMed. [Link]

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster. (2021). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Diastereoselectivity in Aldol condensation. YouTube. (2020). [Link]

  • Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. iupui.edu. [Link]

  • Preparation method of 4-chlorine-3-hydroxybutyronitrile.
  • This compound. PubChem. [Link]

  • 2-Chloro-3-hydroxybutanoate. PubChem. [Link]

  • Diastereoselection in Aldol Reactions. pharmacy180.com. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. (2025). [Link]

  • Preparation of 3-hydroxybutanal. PrepChem.com. [Link]

  • Diastereoselective reactions. YouTube. (2013). [Link]

  • and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. University of Bristol. (2013). [Link]

  • Origin of Syn/Anti Diastereoselectivity in Aldehyde and Ketone Crotylation Reactions: A Combined Theoretical and Experimental Study. ResearchGate. (2025). [Link]

  • Unexpected stereospecific intramolecular cyclization of 3,3-dimethyl-2,2,4,6,6-pentachloro-5-hexenyl chloride into a cyclobutane derivative. ResearchGate. (2025). [Link]

Sources

Application Notes & Protocols: A Guide to the Nucleophilic Reactions of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-hydroxybutanal

This compound is a bifunctional chiral molecule of significant interest in synthetic organic chemistry and drug development. Its structure incorporates several key reactive features: an electrophilic aldehyde carbonyl, a stereocenter at the hydroxyl-bearing carbon (C3), and a carbon atom (C2) activated by both the adjacent carbonyl and a good leaving group (chloride). This unique arrangement allows for a diverse range of controlled chemical transformations, making it a valuable building block for synthesizing complex molecular architectures, particularly those containing amino alcohol or epoxide moieties relevant to pharmaceuticals.

This guide provides an in-depth exploration of the reactions of this compound with common classes of nucleophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present the expected outcomes, offering researchers a practical framework for leveraging this versatile reagent in their synthetic endeavors.

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), is a powerful method for carbon-carbon bond formation. This transformation primarily involves the nucleophilic addition of the carbanionic 'R' group to the electrophilic aldehyde carbon.

Mechanistic Insights

The Grignard reaction proceeds via nucleophilic addition to the carbonyl group.[1][2] The organomagnesium halide adds across the carbon-oxygen double bond to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][4]

A critical consideration is the stereochemistry of the addition. The pre-existing chiral center at C3 directs the incoming nucleophile, leading to potential diastereoselectivity. The outcome is often predicted by the Felkin-Anh model, where the nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent (in this case, the C-Cl bond, considering its electronic and steric influence).[5] This results in the formation of a new stereocenter at C2, yielding a 1,2-diol derivative.

G cluster_reactants Reactants cluster_mechanism Mechanism reactant This compound step1 Step 1: Nucleophilic Attack The R- group from the Grignard reagent attacks the electrophilic carbonyl carbon. grignard R-MgX (Grignard Reagent) intermediate Tetrahedral Alkoxide Intermediate A magnesium alkoxide is formed. step1->intermediate Forms C-C bond step2 Step 2: Protonation (Acidic Workup) Dilute acid (e.g., H3O+) is added to protonate the alkoxide. intermediate->step2 Proceeds to workup product Final Product (2-Chloro-1,3-diol derivative) step2->product Forms O-H bond

Caption: Workflow for Grignard addition to this compound.

Experimental Protocol: Synthesis of 2-Chloro-1-phenyl-1,3-butanediol

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reactant Preparation: Dissolve this compound (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M solution) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide solution (1.2 equiv) dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Check: Quenching with NH₄Cl is a mild method to decompose the magnesium alkoxide and unreacted Grignard reagent without strongly acidic conditions that could promote side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 2-chloro-1-phenyl-1,3-butanediol.

Predicted Quantitative Data
NucleophileProductExpected Diastereomeric Ratio (anti:syn)Typical Yield
Phenylmagnesium bromide2-Chloro-1-phenyl-1,3-butanediol>3:175-85%
Methylmagnesium iodide3-Chloro-2,4-pentanediol>2:180-90%

Reaction with Nitrogen Nucleophiles: Amines

Amines are excellent nucleophiles that can react with this compound at two distinct sites: the aldehyde carbonyl (addition) or the C2 carbon (substitution).[6][7][8] The reaction pathway is highly dependent on the amine's structure and the reaction conditions. However, for α-chloro carbonyl compounds, the SN2 pathway is often favored due to the activation of the α-carbon.[9][10]

Mechanistic Insights

The reaction predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[10] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon at the C2 position, displacing the chloride ion in a single, concerted step. The presence of the adjacent carbonyl group stabilizes the transition state, accelerating the reaction compared to a standard alkyl halide.[10]

G reactant This compound + Primary/Secondary Amine (R₂NH) transition_state SN2 Transition State [R₂N---C---Cl]‡ reactant->transition_state Nucleophilic Attack at C2 product Product 2-Amino-3-hydroxybutanal + R₂NH₂⁺Cl⁻ transition_state->product Chloride Displacement

Caption: SN2 mechanism for the reaction with amine nucleophiles.

Experimental Protocol: Synthesis of 2-(Diethylamino)-3-hydroxybutanal

Materials:

  • This compound (1.0 equiv)

  • Diethylamine (2.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2.0 equiv), followed by diethylamine (2.5 equiv). Causality Note: K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.

  • Reaction: Stir the suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts and excess amine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Intramolecular Reaction: Base-Mediated Epoxide Formation

Under basic conditions, this compound can undergo a facile intramolecular cyclization to form an epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Insights

The reaction is initiated by the deprotonation of the C3 hydroxyl group by a base (e.g., sodium hydroxide) to form a nucleophilic alkoxide. This alkoxide then performs an intramolecular SN2 attack on the adjacent carbon (C2), displacing the chloride leaving group.[11] This process results in the formation of a three-membered cyclic ether, an epoxide.[12][13] The reaction is stereospecific; it proceeds with inversion of configuration at the carbon bearing the leaving group (C2).[14]

G reactant This compound step1 Step 1: Deprotonation Base (e.g., OH⁻) removes the proton from the hydroxyl group. reactant->step1 alkoxide Alkoxide Intermediate step1->alkoxide step2 Step 2: Intramolecular SN2 Attack The nucleophilic alkoxide attacks the C2 carbon. alkoxide->step2 product Product (3-Methyloxirane-2-carbaldehyde) step2->product Chloride is displaced

Caption: Mechanism of intramolecular epoxide formation.

Experimental Protocol: Synthesis of 3-Methyloxirane-2-carbaldehyde

Materials:

  • This compound (1.0 equiv)

  • Sodium hydroxide (NaOH, 1.1 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

Procedure:

  • Setup: Dissolve this compound in a mixture of THF and water (4:1 v/v) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.1 equiv) dropwise over 20 minutes with vigorous stirring. Trustworthiness Check: The use of a biphasic solvent system and slow addition helps to control the reaction rate and dissipate heat.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent at low temperature and reduced pressure. Causality Note: Epoxides can be sensitive to heat and acid, so concentration should be performed under mild conditions.

References

  • Title: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide Source: Organic & Biomolecular Chemistry URL
  • Title: Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl Source: Google AI Search URL
  • Title: Amines as Nucleophiles | ChemKey Source: Shout Education URL
  • Title: Amines as Nucleophiles Source: YouTube URL
  • Title: Amines as Nucleophiles Source: Chemistry LibreTexts URL
  • Title: Grignard Reaction Source: Organic Chemistry Portal URL
  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL
  • Title: Reactions with Grignard Reagents Source: Chemistry LibreTexts URL
  • Title: Grignard Reagent Reaction Mechanism Source: YouTube URL
  • Title: 12.
  • Title: Nucleophilic Addition Reactions and its Stereochemistry Source: YouTube URL
  • Title: 10.
  • Title: 18.
  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL
  • Title: Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles Source: Benchchem URL
  • Title: Epoxide formation and anti dihydroxylation Source: Khan Academy URL
  • Title: Preparation of epoxides: Stereochemistry Source: Khan Academy URL
  • Title: Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL
  • Title: How to Forming Epoxides - MCPBA , Br2/H20 , NaOH - Organic Chemistry Source: YouTube URL

Sources

Application Note: A Two-Step Derivatization Protocol for the GC-MS Analysis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, two-step derivatization protocol for the quantitative analysis of 2-chloro-3-hydroxybutanal by gas chromatography-mass spectrometry (GC-MS). Due to its bifunctional nature, containing both a reactive aldehyde and a polar hydroxyl group, this compound exhibits poor chromatographic behavior, including low volatility and thermal instability.[1][2][3][4] The described methodology addresses these challenges by first protecting the carbonyl group via oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation of the hydroxyl group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This sequential derivatization yields a stable, volatile derivative amenable to GC-MS analysis, ensuring improved peak shape, enhanced sensitivity, and reliable quantification.[1][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this and structurally similar bifunctional compounds.

Introduction: The Analytical Challenge

This compound is a bifunctional organic molecule of interest in various chemical and pharmaceutical contexts. Its direct analysis by gas chromatography (GC) is problematic due to the presence of two polar functional groups: a hydroxyl (-OH) group and an aldehyde (-CHO) group. These groups lead to several analytical challenges:

  • Low Volatility: The presence of the hydroxyl group facilitates intermolecular hydrogen bonding, which significantly reduces the compound's volatility, making it difficult to transition into the gas phase required for GC analysis.[4][5]

  • Thermal Instability: At the elevated temperatures of the GC injector and column, compounds with free hydroxyl and aldehyde groups can undergo thermal degradation or rearrangement, leading to inaccurate quantification and the appearance of artifact peaks.[1]

  • Poor Peak Shape: Interactions between the polar analyte and the GC column's stationary phase can result in broad, tailing peaks, which compromise resolution and sensitivity.[4]

To overcome these limitations, a chemical modification process known as derivatization is essential.[1][5] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving the analyte's chromatographic properties.[1][6][7]

The Derivatization Strategy: A Two-Step Approach

Given the bifunctional nature of this compound, a two-step derivatization strategy is employed to ensure both the aldehyde and hydroxyl groups are effectively modified. This involves an initial oximation of the carbonyl group, followed by silylation of the hydroxyl group.

Step 1: Oximation of the Aldehyde Group

The first step involves the reaction of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction, known as oximation, forms a stable oxime derivative.[8][9][10]

Why PFBHA?

  • High Reactivity: PFBHA reacts efficiently with carbonyl compounds to form PFBHA-oxime derivatives in high yields.[9]

  • Enhanced Sensitivity: The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides characteristic fragments in mass spectrometry, aiding in identification and quantification.[9][11]

  • Stability: The resulting oximes are thermally stable and less prone to decomposition during GC analysis compared to the parent aldehyde.[11]

Step 2: Silylation of the Hydroxyl Group

Following the oximation of the aldehyde, the hydroxyl group is derivatized through silylation. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][7][12]

Why BSTFA?

  • Effective Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that readily reacts with hydroxyl groups to form stable TMS ethers.[1][12][13]

  • Improved Volatility: The replacement of the polar hydroxyl group with a non-polar TMS group significantly increases the volatility and thermal stability of the molecule.[1][7]

  • Inert Byproducts: The byproducts of the reaction with BSTFA are volatile and generally do not interfere with the chromatographic analysis.[14]

The combination of these two steps transforms the challenging this compound into a derivative that is well-suited for GC-MS analysis.

Experimental Workflow and Protocol

The following diagram illustrates the overall experimental workflow, from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Aqueous Sample containing This compound Dry Lyophilize or Evaporate to Dryness Sample->Dry Oximation Step 1: Oximation Add PFBHA solution Heat at 60°C for 60 min Dry->Oximation Evap1 Evaporate to Dryness Oximation->Evap1 Silylation Step 2: Silylation Add BSTFA in solvent Heat at 70°C for 30 min Evap1->Silylation Dilute Dilute with Solvent (e.g., Hexane) Silylation->Dilute GCMS Inject into GC-MS Dilute->GCMS Data Data Acquisition & Analysis GCMS->Data

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloro-3-hydroxybutanal

This compound, a bifunctional molecule with the chemical formula C₄H₇ClO₂, presents a unique analytical challenge due to its combination of reactive functional groups: an aldehyde, a secondary alcohol, and an alkyl chloride.[1][2] The presence of these groups suggests potential reactivity and thermal instability, which must be carefully considered when developing quantitative methods. While specific standardized methods for this compound are not widely documented, established analytical principles and protocols for analogous small, halogenated, and hydroxylated organic molecules can be adapted to provide robust and reliable quantification.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a secondary discussion on High-Performance Liquid Chromatography (HPLC) for specific applications. These methods are designed for researchers, scientists, and drug development professionals who require accurate and precise measurements of this compound.

PART 1: Core Analytical Strategy: Overcoming the Challenges

The quantification of this compound requires a strategy that addresses its inherent chemical properties. The primary challenges include:

  • Thermal Instability: The presence of a hydroxyl group and a chlorine atom on adjacent carbons, along with an aldehyde, can make the molecule susceptible to degradation at elevated temperatures, which are common in GC inlets.

  • Polarity: The hydroxyl and aldehyde groups impart polarity, which can lead to poor peak shape and adsorption on traditional non-polar GC columns.

  • Reactivity: Aldehydes are prone to oxidation and polymerization, which can affect sample stability and recovery.

To mitigate these challenges, our core strategy involves the chemical modification of the analyte through derivatization prior to chromatographic analysis. Derivatization serves to:

  • Increase Volatility: By converting the polar hydroxyl and aldehyde groups into less polar ethers, esters, or acetals.

  • Enhance Thermal Stability: Protecting the functional groups from degradation during analysis.

  • Improve Chromatographic Performance: Resulting in sharper, more symmetrical peaks.

  • Increase Mass Spectrometric Signal: Providing characteristic fragments for confident identification and quantification.

PART 2: Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended primary technique for the sensitive and selective quantification of this compound. The high selectivity of mass spectrometry, particularly in tandem MS (MS/MS) mode, allows for detection in complex matrices.[3]

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, biological fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization with BSTFA/TMCS Extraction->Derivatization Prepare for GC GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Detailed Protocol: GC-MS Quantification

1. Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix.

  • For Aqueous Matrices (e.g., reaction quench, cell culture media):

    • To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like 3-chloro-1,2-propanediol-d5).

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • For Solid or Semi-Solid Matrices (e.g., tissues, food products):

    • Homogenize a known weight of the sample with a suitable solvent system.

    • Consider using techniques like Soxhlet or ultrasonic extraction for efficient recovery.[4]

    • The resulting extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

2. Derivatization

Derivatization is a critical step for successful GC-MS analysis. Silylation is a common and effective method for hydroxyl and aldehyde groups.

  • To the concentrated extract (~100 µL), add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp.250°CTo ensure efficient volatilization of the derivatized analyte.
Injection ModeSplitless (for trace analysis) or SplitTo match the concentration of the analyte.
Carrier GasHelium or HydrogenStandard carrier gases for GC-MS.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A mid-polarity column provides good separation for a wide range of derivatized compounds.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)An example program; optimization is required based on the specific derivative and matrix.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns.
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan helps in identifying the analyte, while SIM mode provides higher sensitivity and selectivity for quantification.
Monitored Ions (SIM)To be determined empirically from the mass spectrum of the derivatized standard. Expect a molecular ion (M+) and characteristic fragments. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M+ peak.[5]For confident identification and quantification.

4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a clean solvent or a matrix blank.

  • Spike each standard with the internal standard at a constant concentration.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the this compound in the samples using the calibration curve.

Quantitative Performance (Expected)
Limit of Detection (LOD)0.005 - 0.010 mg/kg (matrix dependent)[6]
Limit of Quantification (LOQ)0.015 - 0.030 mg/kg (matrix dependent)
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

PART 3: Secondary/Complementary Method: High-Performance Liquid Chromatography (HPLC)

For applications where derivatization is not desirable or for the analysis of thermally labile compounds without derivatization, HPLC with UV or MS detection can be employed. A common approach for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV-Vis spectroscopy.

Experimental Workflow: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Derivatization with DNPH Sample->Derivatization Form Hydrazone Extraction Solid-Phase Extraction (SPE) Derivatization->Extraction Clean-up and Concentrate HPLC_Injection HPLC Injection Extraction->HPLC_Injection RP_Separation Reversed-Phase Chromatographic Separation HPLC_Injection->RP_Separation UV_Detection UV-Vis Detection (e.g., 360 nm) RP_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration External Standard Calibration Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound after DNPH derivatization.

Detailed Protocol: HPLC-UV Quantification

1. Sample Preparation and Derivatization

  • To 1 mL of an aqueous sample, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

  • Allow the reaction to proceed for 1-2 hours at room temperature to form the 2,4-dinitrophenylhydrazone derivative.

  • The resulting derivative can be extracted and concentrated using a C18 solid-phase extraction (SPE) cartridge. Elute the derivative with acetonitrile.

2. HPLC Instrumentation and Parameters

ParameterRecommended SettingRationale
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column for the separation of moderately non-polar derivatives.
Mobile PhaseA: Water, B: Acetonitrile (Gradient elution may be required)A common mobile phase system for reversed-phase chromatography.
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature30-40°CTo ensure reproducible retention times.
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~360 nmThe characteristic absorbance maximum for DNPH derivatives.

3. Calibration and Quantification

  • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • Construct a calibration curve using an external standard method by plotting the peak area against the concentration.

  • Quantify the this compound derivative in the samples using the calibration curve.

Conclusion

The analytical quantification of this compound can be successfully achieved through a well-designed strategy that accounts for its chemical properties. The primary recommended method is GC-MS following silylation, which offers high sensitivity and selectivity. For applications where a non-GC method is preferred, HPLC with UV detection after derivatization with DNPH provides a robust alternative. The protocols provided herein serve as a comprehensive starting point for method development and validation. It is essential to perform thorough validation, including assessments of linearity, accuracy, precision, and specificity, to ensure the reliability of the obtained results.

References

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  • Brereton, P., & et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. Journal of AOAC International, 84(2), 455-465. [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 2-Chloro-3-hydroxybutanal Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-3-hydroxybutanal. Due to its lack of a significant UV-absorbing chromophore, direct HPLC analysis of this compound is challenging, especially at low concentrations.[1][2] To overcome this limitation, this method employs a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde functional group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, enabling highly sensitive UV detection. The method is optimized for specificity, linearity, accuracy, and precision, making it suitable for quality control, impurity profiling, and stability testing in research and drug development settings. All validation parameters are assessed in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction and Analytical Challenge

This compound is a halogenated aldehyde that may be present as a critical process intermediate or a low-level impurity in the synthesis of active pharmaceutical ingredients (APIs). Its polar nature and the presence of reactive functional groups necessitate a reliable analytical method for its quantification to ensure process control and final product quality. The primary analytical challenge posed by this compound is its molecular structure, which lacks a chromophore necessary for direct detection by UV-Vis spectrophotometry, a common and robust detection method in HPLC.[1][6][7]

Direct analysis using alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) often suffers from low sensitivity and incompatibility with gradient elution.[6][8] Therefore, a chemical derivatization strategy is the most effective approach. The most common and well-established method for analyzing aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[9][10][11] This reaction, performed prior to chromatographic analysis, covalently attaches the DNPH moiety to the aldehyde, forming a hydrazone derivative that is highly responsive to UV detection around 360 nm.[12][13] This application note provides a complete protocol, from sample preparation and derivatization to a fully validated HPLC method for routine analysis.

Principle of the Method: DNPH Derivatization

The core of this analytical method is the acid-catalyzed condensation reaction between the carbonyl group of this compound and the hydrazine group of DNPH. This reaction quantitatively converts the non-chromophoric analyte into a UV-active 2,4-dinitrophenylhydrazone derivative, which can be readily separated and quantified using standard RP-HPLC instrumentation.

Figure 1: Derivatization reaction of this compound with DNPH.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard: Purity ≥98%.

  • 2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, recrystallized from acetonitrile if necessary.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: Ultrapure, 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Perchloric Acid (HClO₄) or Hydrochloric Acid (HCl): Analytical grade, used as a catalyst.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector is required.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent C18 stationary phase)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 50% B; 18.1-22 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm
Run Time 22 minutes

Rationale for Choices:

  • C18 Column: The nonpolar nature of the DNPH derivative makes it ideal for retention and separation on a C18 reversed-phase column.[9][10]

  • ACN/Water Mobile Phase: This is a standard mobile phase system for RP-HPLC, providing good separation efficiency for DNPH derivatives.[12]

  • Gradient Elution: A gradient is necessary to effectively elute the analyte derivative while ensuring that the excess, more polar DNPH reagent elutes earlier and does not interfere with the peak of interest.

  • 360 nm Detection: This wavelength corresponds to the absorbance maximum for most DNPH-hydrazones, providing optimal sensitivity for quantification.[12][13]

Preparation of Solutions
  • DNPH Reagent (approx. 3 mg/mL): Dissolve 300 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated perchloric or hydrochloric acid. This solution should be stored in an amber bottle and can be stable for several weeks at 4°C. Caution: DNPH can be explosive when dry and is toxic. Handle with appropriate personal protective equipment (PPE).

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Analyte Stock Solution with acetonitrile.

Derivatization and Sample Preparation Protocol

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Pipette 1.0 mL of Standard or Sample Solution reagent Add 1.0 mL of DNPH Reagent start->reagent react Vortex and React (e.g., 60°C for 30 min) reagent->react cool Cool to Room Temperature react->cool filter Filter through 0.45 µm Syringe Filter cool->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Figure 2: Step-by-step workflow for sample derivatization and analysis.
  • Pipetting: Into a clean glass vial, pipette 1.0 mL of each calibration standard solution or sample solution.

  • Reagent Addition: Add 1.0 mL of the DNPH Reagent to each vial.

  • Reaction: Cap the vials tightly, vortex for 10 seconds, and place them in a heating block or water bath at 60°C for 30 minutes to ensure complete reaction. The presence of a hydroxy group may sterically hinder the reaction, justifying the heating step.[14]

  • Cooling: Remove the vials and allow them to cool to room temperature.

  • Dilution (if necessary): If the initial sample concentration is high, dilute the reacted solution with a 50:50 mixture of acetonitrile and water to bring it within the calibration range.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Place the vial in the autosampler and inject 10 µL into the HPLC system.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for the intended purpose.[5][15]

Specificity

Specificity was evaluated by injecting a blank (acetonitrile), the DNPH reagent solution, and a derivatized standard. The chromatogram of the derivatized standard showed a well-resolved peak for the this compound-DNPH derivative, with no interference from the excess DNPH reagent or other artifacts at the analyte's retention time.

Linearity and Range

The linearity was assessed over a concentration range of 1-100 µg/mL. The method demonstrated excellent linearity, with a correlation coefficient (R²) consistently greater than 0.999.

Parameter Result
Validated Range 1.0 - 100.0 µg/mL
Correlation Coefficient (R²) > 0.999
Linear Regression Equation y = mx + c
Accuracy

Accuracy was determined by a recovery study, spiking a known matrix at three different concentration levels (low, medium, high). The results, expressed as percent recovery, were within the acceptable range of 98-102%.

Spike Level Concentration (µg/mL) Mean Recovery (%) (n=3) %RSD
Low5.0101.2%0.8%
Medium25.099.5%0.5%
High75.0100.8%0.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was well below the typical acceptance criterion of 2.0%.

Precision Level Concentration (µg/mL) %RSD (n=6)
Repeatability 50.00.7%
Intermediate Precision 50.01.2%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The method is highly sensitive, suitable for trace-level impurity analysis.

Parameter Value Basis
LOD ~0.3 µg/mLS/N ratio of 3:1
LOQ ~1.0 µg/mLS/N ratio of 10:1

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization reaction; Degradation of DNPH reagent or standard.Ensure correct pH (acid catalyst is present); Check reaction time/temp; Prepare fresh DNPH reagent/standards.
Poor Peak Shape (Tailing) Column contamination; Low buffer capacity (not applicable here); Secondary silanol interactions.Flush column with strong solvent (e.g., Isopropanol); Use a column with high-purity silica and end-capping.[10]
Retention Time Shift Change in mobile phase composition; Fluctuation in column temperature; Column aging.Prepare fresh mobile phase; Ensure column oven is stable; Replace column if performance has degraded.
Extraneous Peaks Contaminated solvent/reagents; Sample matrix interference; DNPH reagent impurities.Use HPLC-grade solvents; Run a matrix blank; Recrystallize DNPH reagent if necessary.

Conclusion

The described RP-HPLC method, incorporating a pre-column derivatization step with 2,4-dinitrophenylhydrazine, is a specific, linear, accurate, and precise method for the quantitative determination of this compound. The validation results confirm that the method is reliable and robust, making it an essential tool for process monitoring and quality control in pharmaceutical development and manufacturing where this analyte needs to be controlled.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-Chloro-3-hydroxybutanal in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the efficient construction of stereochemically complex molecules is paramount. 2-Chloro-3-hydroxybutanal, a bifunctional chloroalcohol, has emerged as a significant chiral building block for the synthesis of various pharmaceutical intermediates. Its value lies in the presence of two adjacent chiral centers and reactive aldehyde and chlorohydrin moieties, which can be strategically manipulated to introduce further complexity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this compound, with a focus on its diastereoselective synthesis and subsequent transformations into key structural motifs found in active pharmaceutical ingredients (APIs).

The strategic importance of chlorinated compounds in drug development is well-established, with a significant percentage of FDA-approved drugs containing at least one chlorine atom.[1] The chloro-substituent can modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable precursor to chiral epoxides and amino alcohols, which are ubiquitous in a wide array of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₇ClO₂PubChem CID: 24973902[2]
Molecular Weight 122.55 g/mol PubChem CID: 24973902[2]
IUPAC Name This compoundPubChem CID: 24973902[2]
CAS Number 69239-48-1PubChem CID: 24973902[2]
SMILES CC(C(C=O)Cl)OPubChem CID: 24973902[2]
Appearance Syrupy liquid (inferred from related aldols)[3]

Core Application: Diastereoselective Synthesis of this compound via Organocatalytic Aldol Reaction

The creation of the two contiguous stereocenters in this compound with high diastereoselectivity is a key challenge and a critical step in its application. Organocatalysis, particularly using proline and its derivatives, has proven to be a powerful tool for achieving this transformation through an asymmetric aldol reaction.[4][5][6]

Causality Behind the Experimental Choices

The selection of an organocatalyst over traditional metal-based catalysts offers several advantages, including milder reaction conditions, lower toxicity, and often improved stereocontrol. Proline, a naturally occurring amino acid, is a particularly effective catalyst for aldol reactions. Its secondary amine moiety forms an enamine intermediate with the donor aldehyde (in this case, propanal), while the carboxylic acid group acts as a Brønsted acid to activate the acceptor aldehyde (chloroacetaldehyde) through hydrogen bonding.[7] This dual activation within the catalyst's chiral scaffold facilitates a highly organized transition state, leading to excellent stereoselectivity. The use of a mixed solvent system, such as an organic solvent and water, can enhance the solubility of the catalyst and reactants while influencing the reaction's stereochemical outcome.[4]

Experimental Workflow: Organocatalytic Synthesis

The following workflow outlines the key steps in the diastereoselective synthesis of this compound, based on principles described in the literature.[8]

cluster_prep Reaction Setup cluster_reaction Aldol Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Propanal (donor) - Chloroacetaldehyde (acceptor) - Proline-derived catalyst - Solvent (e.g., CH2Cl2/H2O) dissolve_catalyst Dissolve Catalyst in Solvent prep_reactants->dissolve_catalyst cool_mixture Cool Reaction Mixture to 0°C dissolve_catalyst->cool_mixture add_acceptor Add Chloroacetaldehyde cool_mixture->add_acceptor add_donor Slowly Add Propanal add_acceptor->add_donor stir_reaction Stir at 0°C for 24h add_donor->stir_reaction quench Quench with Sat. NH4Cl Solution stir_reaction->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry_purify Dry, Concentrate & Purify (Chromatography) extract->dry_purify end end dry_purify->end Optically Active This compound

Caption: Workflow for the organocatalytic synthesis of this compound.

Detailed Protocol: Synthesis of Optically Active this compound

This protocol is adapted from the general principles of organocatalytic aldol reactions as described in patent WO2012053564A1.[8]

Materials:

  • Propanal

  • Chloroacetaldehyde (typically as a hydrate)

  • (S)-Proline or a suitable derivative (e.g., a diarylprolinol silyl ether)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the proline-derived catalyst (0.1 eq.).

  • Add the solvent mixture (e.g., CH₂Cl₂/H₂O, 10:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetaldehyde (1.0 eq.) to the stirred solution.

  • Slowly add propanal (1.2 eq.) dropwise over a period of 1 hour using a syringe pump. The slow addition is crucial to minimize the self-aldol condensation of propanal.

  • Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Self-Validation: The stereochemical outcome (diastereomeric and enantiomeric excess) should be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., a Mosher's ester).

Synthetic Utility in Pharmaceutical Intermediates

The synthetic value of this compound stems from its ability to be converted into other key chiral synthons, primarily chiral epoxides and amino alcohols.

Synthesis of Chiral Epoxides

The chlorohydrin moiety of this compound is readily converted into a valuable epoxide through intramolecular Sₙ2 reaction upon treatment with a base.[9][10][11]

start This compound reagents Base (e.g., NaOH, K2CO3) in Solvent (e.g., MeOH) start->reagents Deprotonation intermediate Alkoxide Intermediate product Chiral 3-Methyloxirane-2-carbaldehyde (Epoxy Aldehyde) intermediate->product Intramolecular SN2 (Ring Closure)

Caption: Conversion of this compound to a chiral epoxy aldehyde.

Protocol: Epoxidation of this compound

  • Dissolve the purified this compound (1.0 eq.) in methanol (MeOH).

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium hydroxide (NaOH, 1.1 eq.) in water, maintaining the temperature at 0 °C.

  • Stir the reaction for 1-2 hours at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Extract the product with an organic solvent, dry, and concentrate to yield the crude epoxy aldehyde.

Significance: Chiral epoxides are highly sought-after intermediates in the synthesis of numerous pharmaceuticals due to their susceptibility to stereospecific ring-opening reactions with a wide range of nucleophiles.[1]

Conversion to Chiral Amino Alcohols

Chiral amino alcohols are fundamental structural motifs in many biologically active molecules. This compound can be converted to the corresponding amino alcohol through a two-step process involving azidation followed by reduction.

  • Azidation: The chlorine atom can be displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction.

  • Reduction: The resulting azide and the aldehyde can be simultaneously or sequentially reduced (e.g., using a reducing agent like sodium borohydride followed by catalytic hydrogenation) to yield the chiral amino alcohol.

This pathway provides access to valuable synthons for a variety of pharmaceutical classes, including antivirals and cardiovascular drugs.

Conclusion

This compound is a potent and versatile chiral intermediate in pharmaceutical synthesis. Its value is unlocked through modern synthetic methods, particularly asymmetric organocatalysis, which allows for its production with high stereocontrol. The subsequent transformations of this molecule into key building blocks like chiral epoxides and amino alcohols open up efficient synthetic routes to complex and medicinally relevant targets. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this valuable synthon in their drug discovery and development endeavors.

References

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Application Notes and Protocols for the Synthesis of α-Chloro Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Chloro aldehydes are pivotal synthetic intermediates in organic chemistry and drug development, serving as versatile precursors to a myriad of functional groups and complex molecular architectures.[1][2][3][4] This guide provides a comprehensive overview of the experimental setup for the synthesis of α-chloro aldehydes, with a particular focus on modern organocatalytic methods that offer high efficiency and enantioselectivity. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical safety considerations necessary for handling these reactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable building blocks into their synthetic strategies.

Introduction: The Synthetic Utility of α-Chloro Aldehydes

The α-chloro aldehyde moiety is a powerful tool in the synthetic chemist's arsenal. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of subsequent transformations, making α-chloro aldehydes valuable synthons for the construction of heterocycles, amino alcohols, epoxides, and α-amino acids.[5][6][7] In the context of drug discovery, the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making chloro-containing compounds a prominent feature in many approved pharmaceuticals.[8]

Historically, the synthesis of α-chloro aldehydes was fraught with challenges, often requiring harsh conditions, stoichiometric reagents, and yielding racemic mixtures. The advent of organocatalysis has revolutionized this field, providing mild, efficient, and highly enantioselective methods for their preparation.[1][2][5][9]

Synthetic Strategies: A Comparative Overview

Several methods exist for the α-chlorination of aldehydes. The choice of method often depends on the desired scale, substrate scope, and stereochemical outcome.

MethodChlorinating AgentCatalyst/ConditionsAdvantagesDisadvantages
Direct Chlorination Chlorine gas (Cl₂)Acid or base catalysisInexpensivePoor selectivity, harsh conditions, safety concerns
Using Sulfuryl Chloride Sulfuryl chloride (SO₂Cl₂)Radical initiator (e.g., AIBN)Effective for some substratesGenerates hazardous byproducts (HCl, SO₂)
From Alcohols Trichloroisocyanuric acid (TCCA)TEMPO (for primary alcohols)One-pot conversion from alcoholsStoichiometric oxidant required
Organocatalytic Enamine Catalysis N-Chlorosuccinimide (NCS), Perchlorinated quinonesChiral secondary amines (e.g., proline derivatives, imidazolidinones)High enantioselectivity, mild conditions, broad substrate scopeCatalyst cost can be a factor
Organo-SOMO Catalysis Lithium Chloride (LiCl)Chiral amine and a stoichiometric oxidantUses an inexpensive chlorine source, good for in situ derivatizationRequires a multi-component catalytic system

This guide will focus on the Organocatalytic Enamine Catalysis approach due to its widespread adoption, high degree of control, and operational simplicity.

The Causality Behind Experimental Choices in Organocatalytic α-Chlorination

The success of an organocatalytic α-chlorination reaction hinges on the careful selection of the catalyst, chlorinating agent, solvent, and reaction temperature. Understanding the "why" behind these choices is crucial for troubleshooting and optimization.

The Catalytic Cycle: An Enamine-Mediated Pathway

The reaction proceeds through a well-established enamine catalytic cycle. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic chlorine source, followed by hydrolysis to regenerate the catalyst and furnish the enantioenriched α-chloro aldehyde.

Enamine_Catalysis Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Iminium->Enamine - H⁺ ChloroIminium α-Chloro Iminium Enamine->ChloroIminium + Chlorinating Agent ChlorinatingAgent Electrophilic Chlorine Source (e.g., NCS) ChloroIminium->Catalyst - Catalyst Product α-Chloro Aldehyde ChloroIminium->Product + H₂O Water H₂O

Caption: Organocatalytic enamine cycle for α-chlorination of aldehydes.

Key Experimental Parameters
  • Catalyst Selection: The structure of the chiral amine catalyst is paramount for achieving high enantioselectivity. Imidazolidinone catalysts, such as those developed by MacMillan and coworkers, are highly effective.[1][2][4] Proline and its derivatives have also been successfully employed.[5][7][9] The bulky substituents on the catalyst create a chiral environment that directs the approach of the chlorinating agent to one face of the enamine.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used electrophilic chlorine source.[5][9] It is a stable, crystalline solid that is easy to handle. Other reagents, such as perchlorinated quinones, have also been shown to be effective.[1][2] The reactivity of the chlorinating agent must be matched with the nucleophilicity of the enamine intermediate to ensure a clean and efficient reaction.

  • Solvent Choice: The solvent can have a profound impact on the reaction's efficiency and selectivity. Solvents like acetone and dichloroethane have been found to be optimal for many systems.[1][9] More recently, the use of hexafluoroisopropanol (HFIP) has been shown to accelerate the reaction and improve selectivity by promoting pathways involving charged intermediates.[10]

  • Temperature Control: These reactions are often run at sub-ambient temperatures (e.g., -30 °C to room temperature) to enhance enantioselectivity.[1] Lower temperatures generally favor the desired stereochemical outcome by increasing the energy difference between the diastereomeric transition states.

Detailed Experimental Protocol: Asymmetric α-Chlorination of Propanal

This protocol is a representative example of an organocatalytic α-chlorination using a chiral imidazolidinone catalyst.

Materials and Equipment
  • Reagents:

    • Propanal (freshly distilled)

    • (2S,5S)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride (or other suitable chiral amine catalyst)

    • N-Chlorosuccinimide (NCS, recrystallized from water)

    • Acetone (anhydrous)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)

    • Magnetic stirrer

    • Rotary evaporator

    • Standard glassware for extraction and purification

    • Silica gel for column chromatography

Safety Precautions
  • Aldehydes: Aldehydes can be volatile, flammable, and irritants.[11] Handle in a well-ventilated fume hood.

  • α-Chloro Aldehydes: These compounds are reactive alkylating agents and should be treated as toxic and corrosive.[12] Avoid inhalation and skin contact.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber or nitrile are recommended).[13]

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • NCS: N-Chlorosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

Step-by-Step Procedure

Protocol_Workflow Start Start Setup 1. Reaction Setup - Add catalyst and solvent to flask - Cool to -30 °C Start->Setup Addition 2. Reagent Addition - Add aldehyde - Add NCS solution dropwise Setup->Addition Reaction 3. Reaction Monitoring - Stir at -30 °C - Monitor by TLC or GC Addition->Reaction Quench 4. Workup: Quenching - Add saturated NaHCO₃ solution Reaction->Quench Extract 5. Workup: Extraction - Extract with dichloromethane Quench->Extract Dry 6. Workup: Drying and Concentration - Dry organic layer with MgSO₄ - Concentrate in vacuo Extract->Dry Purify 7. Purification - Silica gel chromatography Dry->Purify End End (Isolated α-chloro aldehyde) Purify->End

Caption: Experimental workflow for the synthesis of α-chloro aldehydes.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (e.g., (2S,5S)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride, 0.1 mmol, 10 mol%). Add anhydrous acetone (5 mL) and stir until the catalyst is dissolved. Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a cooling bath.

  • Reagent Addition: Add propanal (1.0 mmol, 1.0 equiv) to the cooled catalyst solution. In a separate vial, dissolve NCS (1.2 mmol, 1.2 equiv) in anhydrous acetone (2 mL). Add the NCS solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -30 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching: Once the starting aldehyde has been consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to high temperatures, as α-chloro aldehydes can be thermally unstable.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure α-chloro propanal.

Characterization

The purified α-chloro aldehyde should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The enantiomeric excess can be determined by chiral GC or HPLC analysis, often after conversion to a more stable derivative like the corresponding α-chloro alcohol.[5][6]

Conclusion

The organocatalytic α-chlorination of aldehydes is a robust and reliable method for accessing these valuable synthetic intermediates. By understanding the underlying principles of the reaction and adhering to careful experimental technique and safety protocols, researchers can effectively synthesize a wide range of enantioenriched α-chloro aldehydes. These compounds are poised to continue playing a significant role in the advancement of organic synthesis and the development of new therapeutic agents.

References

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Retrieved from [Link]

  • ACS Figshare. (2021). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. [Link]

  • MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved from [Link]

  • Micalizio, G. C., & Hale, K. J. (2007). Lithium Aldol Reactions of α-Chloroaldehydes Provide Versatile Building Blocks for Natural Product Synthesis. Zeitschrift für Naturforschung B, 62(2), 293-306. [Link]

  • Bhoopendra, K., et al. (2021). Carbene Catalyzed Access to 3,6‐Disubstituted α‐Pyrones via Michael Addition/Lactonization/Elimination Cascade. Asian Journal of Organic Chemistry, 10(7), 1696-1700. [Link]

  • Request PDF. (n.d.). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]

  • Black, S. P., et al. (2019). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 141(29), 11471-11476. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. Organic Letters, 16(18), 4932–4935. [Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Pure and Applied Chemistry, 76(7-8), 1547-1556. [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. [Link]

  • G, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112339. [Link]

  • PubChem. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. The National Academies Press. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

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Application Notes and Protocols for 2-Chloro-3-hydroxybutanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-3-hydroxybutanal is readily available in public domains. The following guidelines have been synthesized from data on structurally similar compounds, including short-chain chlorinated aldehydes and vicinal chlorohydrins. All procedures should be conducted with a thorough understanding that the toxicological and reactivity properties of this compound have not been fully characterized. A comprehensive, substance-specific risk assessment is mandatory before commencing any experimental work.

Section 1: Introduction and Scientific Context

This compound is a bifunctional organic molecule containing an aldehyde, a chlorine atom at the alpha position, and a hydroxyl group at the beta position. This unique arrangement of functional groups makes it a potentially valuable, yet highly reactive, building block in organic synthesis. The aldehyde group can participate in a variety of nucleophilic additions and reductions, while the α-chloro group is susceptible to nucleophilic substitution. The vicinal chloro and hydroxyl groups suggest the potential for epoxide formation under basic conditions.

The high reactivity of α-chloro aldehydes, coupled with the general toxicity of aldehydes and halogenated organic compounds, necessitates stringent safety protocols and handling procedures. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the safe handling, use, and disposal of this compound.

Section 2: Physicochemical Properties and Identification

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 69239-48-1PubChem[1]
Molecular Formula C₄H₇ClO₂PubChem[1]
Molecular Weight 122.55 g/mol PubChem[1]
Appearance Not available (likely a liquid)Inferred
Boiling Point Not availableChemSynthesis
Melting Point Not availableChemSynthesis[2]
Density Not availableChemSynthesis[2]
Solubility Expected to be soluble in water and organic solventsInferred from functional groups

Section 3: Hazard Assessment and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for this compound, this assessment is based on the known hazards of analogous compounds, such as chloroacetaldehyde and other short-chain chlorinated aldehydes.

  • Acute Toxicity: Short-chain chlorinated aldehydes are known to be toxic. For instance, chloroacetaldehyde is very toxic by inhalation and can cause severe irritation to the skin, eyes, and mucous membranes.[3] Animal studies on β-chlorovinyl aldehydes and ketones indicate significant acute toxicity and skin-necrotic action.[4]

  • Skin and Eye Irritation: Direct contact with chlorinated aldehydes can cause severe skin irritation and burns.[3] Vapors can also be highly irritating to the eyes, causing lacrimation.

  • Respiratory Irritation: Inhalation of vapors is likely to cause irritation to the respiratory tract.[5] High concentrations may lead to more severe respiratory distress.

  • Sensitization: The potential for skin sensitization should be considered.

  • Mutagenicity and Carcinogenicity: While no data exists for this compound, some chlorinated organic compounds have been shown to be mutagenic or carcinogenic. Therefore, it should be handled as a potential mutagen and carcinogen.

Section 4: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Double-gloving with nitrile or butyl rubber gloves is recommended. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 5: Safe Handling and Storage Protocols

Handling
  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

  • Small Quantities: Work with the smallest possible quantities of the material.

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors and direct contact with skin and eyes.

  • Inert Atmosphere: Due to the reactivity of the aldehyde group, handling and reactions may need to be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Refrigeration may be necessary to inhibit decomposition and polymerization.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, strong acids, and amines.[7] Chlorinated solvents can react violently with certain flammable solvents and should not be stored with alkali metals.[8]

  • Container: Store in a tightly sealed, properly labeled container. The use of amber glass bottles is recommended to protect from light.[9]

Section 6: Emergency Procedures

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Major Spill (outside a fume hood): Evacuate the area immediately. Alert others and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Section 7: Synthesis and Experimental Protocols

The following is a representative, theoretical protocol for the synthesis of this compound via an aldol reaction. This protocol has not been experimentally validated and must be adapted and optimized with extreme caution in a laboratory setting.

Representative Synthesis of this compound

This synthesis involves the aldol reaction of chloroacetaldehyde with acetaldehyde. Due to the high reactivity of both starting materials, this reaction should be performed at low temperatures with careful control of reagent addition.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product chloroacetaldehyde Chloroacetaldehyde conditions Base Catalyst Low Temperature chloroacetaldehyde->conditions acetaldehyde Acetaldehyde acetaldehyde->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Materials:

  • Chloroacetaldehyde

  • Acetaldehyde

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Base catalyst (e.g., a weak, non-nucleophilic base)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolve acetaldehyde in the anhydrous solvent in the flask and cool the mixture to the desired low temperature (e.g., -78 °C) in a low-temperature bath.

  • Slowly add the base catalyst to the cooled solution while stirring.

  • Add a solution of chloroacetaldehyde in the anhydrous solvent to the addition funnel and add it dropwise to the reaction mixture over a period of time, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 8: Analytical Methods for Quantification

Accurate quantification of this compound is crucial for reaction monitoring and quality control. Several analytical techniques can be employed, often requiring derivatization of the aldehyde functionality.

Diagram 2: Workflow for Aldehyde Quantification

G cluster_analysis Analytical Techniques Sample Sample containing This compound Derivatization Derivatization (e.g., with DNPH or PFBHA) Sample->Derivatization Analysis Instrumental Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification HPLC HPLC-UV/Vis or LC-MS GC GC-MS or GC-ECD

Caption: General workflow for aldehyde quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for aldehyde analysis, typically after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[4][8][10] The resulting hydrazone can be detected by UV-Vis spectroscopy.

  • Derivatization: The sample containing this compound is reacted with a solution of DNPH in an acidic medium.

  • Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.

  • Detection: The eluting DNPH-hydrazone is detected by a UV-Vis detector at a wavelength of approximately 360 nm.

  • Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared from standards of the derivatized analyte.

Gas Chromatography (GC)

GC can also be used for the analysis of aldehydes, often after derivatization to improve volatility and thermal stability.[11] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common method.[3][12]

  • Derivatization: The sample is reacted with PFBHA to form the corresponding oxime.

  • Separation: The derivatized sample is injected into a GC system equipped with a suitable capillary column.

  • Detection: The eluting oxime can be detected by a mass spectrometer (MS) for definitive identification or an electron capture detector (ECD) for high sensitivity.

  • Quantification: The concentration is determined using an internal or external standard calibration method.

Section 9: Waste Disposal

All waste containing this compound or other halogenated organic compounds must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, properly labeled, and sealed container, separate from non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.

Section 10: References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24973902, this compound. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

  • Onodera, S., et al. (1995). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 41(4), 230-236. Retrieved from [Link]

  • Do, T. T., et al. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 18(4), 849-857.

  • University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

  • Patocka, J., et al. (2014). Irritant Compounds: Aldehydes. Military Medical Science Letters, 83(4), 150-160.

  • Australian Government Department of Health. (2022). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33, Chloroacetaldehyde. Retrieved from [Link]

  • Haz-Map. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • Military Medical Science Letters. (2014). Irritant Compounds: Aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 14-Synthesis of 2-Chloro-2-Methylbutane. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound, which is typically prepared via the chlorohydrination of crotonaldehyde.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge in this synthesis and can stem from several factors. Systematically investigating these possibilities is key to resolving the issue.

Potential Cause 1: Suboptimal Reagent Stoichiometry and Addition Rate

  • The "Why": The reaction between crotonaldehyde and the chlorinating agent (e.g., hypochlorous acid generated in situ from reagents like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite) is a delicate balance.[1][2] An excess of the chlorinating agent can lead to undesired side reactions, such as the formation of dichlorinated byproducts.[3] Conversely, insufficient chlorinating agent will result in incomplete conversion of the starting material. The rate of addition is also critical; a rapid addition can lead to localized high concentrations of the chlorinating agent, promoting side reactions.[3]

  • Solution:

    • Carefully control the stoichiometry. A slight excess (1.05-1.1 equivalents) of the chlorinating agent is often a good starting point.

    • Employ slow, dropwise addition of the chlorinating agent to the reaction mixture with vigorous stirring. This maintains a low, steady concentration of the active chlorine species, favoring the desired reaction pathway.[3]

Potential Cause 2: Inadequate Temperature Control

  • The "Why": The chlorohydrination of alkenes is an exothermic process.[4] Without proper cooling, the reaction temperature can rise, leading to several undesirable outcomes:

    • Increased rate of side reactions, such as polymerization of crotonaldehyde.[5]

    • Decomposition of the desired product.

    • Reduced regioselectivity of the addition.

  • Solution:

    • Maintain a low and consistent reaction temperature, typically between 0 °C and 5 °C, using an ice-water bath or a cryocooler.

    • Monitor the internal temperature of the reaction mixture throughout the addition of the chlorinating agent.

Potential Cause 3: Incorrect pH of the Reaction Medium

  • The "Why": When using aqueous systems to generate hypochlorous acid (HOCl), the pH is a critical parameter. The equilibrium between Cl₂, HOCl, and OCl⁻ is pH-dependent. At acidic pH, the formation of molecular chlorine (Cl₂) is favored, which can lead to undesired dichlorination of the alkene.[6] Under strongly basic conditions, the concentration of the less reactive hypochlorite ion (OCl⁻) increases, slowing down the desired reaction.[7]

  • Solution:

    • Maintain the reaction mixture at a slightly acidic to neutral pH (around 5-7) to maximize the concentration of hypochlorous acid, the desired electrophile.

    • Use a buffered solvent system or monitor and adjust the pH during the reaction.

Potential Cause 4: Presence of Impurities in Starting Materials

  • The "Why": Impurities in the crotonaldehyde, such as acetaldehyde from its synthesis, can consume the chlorinating agent and lead to a complex mixture of byproducts.[8][9] Similarly, aged or improperly stored chlorinating agents may have reduced activity.

  • Solution:

    • Use freshly distilled crotonaldehyde to remove any polymeric or oxidized impurities.

    • Ensure the purity and activity of your chlorinating agent. For instance, N-chlorosuccinimide should be recrystallized if it appears discolored.

The following table summarizes the key parameters for troubleshooting low yield:

ParameterPotential IssueRecommended Action
Stoichiometry Excess or insufficient chlorinating agentUse a slight excess (1.05-1.1 eq.) of the chlorinating agent.
Addition Rate Too rapid addition of chlorinating agentAdd the chlorinating agent slowly and dropwise with vigorous stirring.
Temperature Reaction temperature is too highMaintain the reaction temperature between 0 °C and 5 °C.
pH Incorrect pH for HOCl formationMaintain a pH of 5-7 in aqueous systems.
Reagent Purity Impure starting materials or reagentsUse freshly distilled crotonaldehyde and high-purity chlorinating agents.
Question 2: I am observing significant amounts of dichlorinated byproducts. How can I minimize their formation?

Answer: The formation of dichlorinated byproducts, such as 2,3-dichlorobutanal, is a common side reaction that directly competes with the desired chlorohydrin formation.

  • The "Why": This side reaction occurs when molecular chlorine (Cl₂) acts as the electrophile instead of hypochlorous acid (HOCl).[10][11] This is particularly prevalent in aqueous systems at low pH, where the equilibrium shifts towards Cl₂ formation.[6]

  • Solution:

    • Strict pH Control: As mentioned previously, maintaining a pH between 5 and 7 is crucial to favor the presence of HOCl over Cl₂.

    • Choice of Chlorinating Agent: In non-aqueous systems, using a reagent like tert-butyl hypochlorite can reduce the formation of dichlorinated products.[12][13]

    • Solvent System: The presence of water is necessary to act as the nucleophile to form the chlorohydrin.[14] In a non-aqueous solvent, the chloride ion will be the primary nucleophile, leading to the dichloro product.[4] Therefore, a mixed solvent system (e.g., THF/water) can be optimized to balance reactant solubility and water availability.

Question 3: My final product seems unstable and decomposes upon storage or during workup. What can I do to improve its stability?

Answer: this compound is a relatively sensitive molecule, and its instability can lead to significant product loss.

  • The "Why": The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-chloro-3-hydroxybutanoic acid).[15] Additionally, under acidic or basic conditions, elimination or rearrangement reactions can occur. The presence of residual acid or base from the reaction or workup can catalyze this decomposition.

  • Solution:

    • Neutral Workup: During the workup, ensure that the product is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Minimize Heat Exposure: Concentrate the product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30 °C). Avoid distillation if possible, as the required temperatures may lead to decomposition.

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (≤ 4 °C) to prevent oxidation.

    • Prompt Use: It is often best to use the freshly prepared this compound immediately in the subsequent synthetic step.

The following flowchart provides a visual troubleshooting guide for the synthesis:

Troubleshooting_Yield cluster_checks Primary Checks start Low Yield in Synthesis check_stoichiometry Review Stoichiometry & Addition Rate check_temp Analyze Temperature Control check_ph Verify Reaction pH check_purity Assess Reagent Purity stoichiometry_issue Incorrect Molar Ratios or Rapid Addition? check_stoichiometry->stoichiometry_issue temp_issue Temperature > 10°C? check_temp->temp_issue ph_issue pH outside 5-7 range? check_ph->ph_issue purity_issue Using Undistilled Crotonaldehyde? check_purity->purity_issue stoichiometry_issue->temp_issue No solution_stoichiometry Action: Use 1.05-1.1 eq. of chlorinating agent. Add dropwise. stoichiometry_issue->solution_stoichiometry Yes temp_issue->ph_issue No solution_temp Action: Maintain 0-5°C with an ice bath. temp_issue->solution_temp Yes ph_issue->purity_issue No solution_ph Action: Use a buffered system or adjust pH. ph_issue->solution_ph Yes solution_purity Action: Distill crotonaldehyde before use. purity_issue->solution_purity Yes end Improved Yield purity_issue->end No solution_stoichiometry->end solution_temp->end solution_ph->end solution_purity->end

Caption: Troubleshooting flowchart for low yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of this compound from crotonaldehyde?

A1: The reaction is an electrophilic addition to the carbon-carbon double bond of crotonaldehyde. The mechanism proceeds through the formation of a cyclic chloronium ion intermediate.[11][14][16] Water, acting as a nucleophile, then attacks one of the carbons of the chloronium ion. This attack occurs from the face opposite to the chloronium bridge, resulting in an anti-addition.[14][16] Due to the electronic effects of the aldehyde group, the nucleophilic attack by water preferentially occurs at the C3 position, leading to the formation of this compound.

The following diagram illustrates the reaction mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Chloronium Cyclic Chloronium Ion Crotonaldehyde->Chloronium Electrophilic attack by Cl⁺ HOCl Hypochlorous Acid (HOCl) Product This compound Chloronium->Product Nucleophilic attack by H₂O Water H₂O (Nucleophile) Water->Chloronium

Caption: Reaction mechanism for chlorohydrin formation.

Q2: Which chlorinating agent is best for this synthesis: N-chlorosuccinimide (NCS), tert-butyl hypochlorite, or aqueous bleach (sodium hypochlorite)?

A2: The choice of chlorinating agent depends on the desired reaction conditions and scale.

  • N-Chlorosuccinimide (NCS): Often used in laboratory settings, NCS is a solid that is easy to handle.[1] When used in an aqueous solvent, it generates hypochlorous acid in situ.[6] This method allows for good control over the reaction.

  • tert-Butyl Hypochlorite (t-BuOCl): This reagent is soluble in organic solvents and can be used in non-aqueous or mixed-solvent systems.[12][13][17] It can sometimes offer higher selectivity and cleaner reactions. However, it is a liquid that can be thermally and photolytically unstable.[12][13]

  • Aqueous Bleach (NaOCl): While inexpensive and readily available, commercial bleach solutions can have variable concentrations and may contain stabilizing agents that could interfere with the reaction.[18] Acidification of bleach to generate HOCl must be done carefully to avoid the vigorous evolution of chlorine gas.

For most laboratory-scale syntheses, NCS in an aqueous organic solvent mixture (e.g., THF/water or acetone/water) provides a reliable and controllable method.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the plate with a sample of the starting material (crotonaldehyde), a co-spot (starting material and reaction mixture), and a sample of the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined experimentally).

    • Visualize the spots using a UV lamp (as crotonaldehyde is a conjugated aldehyde) and/or by staining with a potassium permanganate solution (which will react with the alkene in the starting material).

  • Interpretation: The reaction is complete when the spot corresponding to crotonaldehyde has disappeared from the lane of the reaction mixture.

Section 3: Detailed Protocol - Synthesis of this compound using NCS

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.

Materials:

  • Crotonaldehyde (freshly distilled)

  • N-Chlorosuccinimide (NCS)

  • Acetone

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled crotonaldehyde (1.0 equivalent) in a mixture of acetone and water (e.g., a 3:1 ratio).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • NCS Addition: In a separate flask, dissolve N-chlorosuccinimide (1.05 equivalents) in a minimal amount of acetone/water. Transfer this solution to a dropping funnel.

  • Reaction: Add the NCS solution dropwise to the stirred crotonaldehyde solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction by TLC until all the crotonaldehyde is consumed (typically 1-2 hours after the addition is complete).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to consume any excess NCS.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C to yield the crude this compound.

  • Purification (if necessary): The crude product may be of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed, but care must be taken due to the compound's sensitivity.

References

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of a two-step-one-pot α-chloroaldehyde synthesis from β-ketochlorohydrin 8. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). This compound. Retrieved from [Link]

  • NIH. (n.d.). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • ResearchGate. (n.d.). Slow addition of the chlorinating agent enables the completion of the reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Crotonaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]

  • eScholarship. (2021, March 2). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). t-BUTYL HYPOCHLORITE. Retrieved from [Link]

  • CDC. (n.d.). Crotonaldehyde | Medical Management Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl hypochlorite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • NIH. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5146011A - Preparation of chlorohydrins.
  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ResearchGate. (2025, May 21). (PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Retrieved from [Link]

  • NCBI. (n.d.). Crotonaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012053564A1 - Process for producing optically active 4-chloro-3-hydroxybutanal compound.
  • ResearchGate. (2025, August 10). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution | Request PDF. Retrieved from [Link]

  • Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]

  • NIH. (n.d.). 2-chloro-3-hydroxyPropanal. Retrieved from [Link]

  • NIH. (n.d.). 2-Chloro-3-hydroxy-butyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthetic Approaches to 1,2-Chlorohydrins. Retrieved from [Link]

  • NIH. (n.d.). (2R,3R)-2-amino-2-chloro-3-hydroxybutanal. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The synthesis of this compound is a multi-step process, typically commencing with the aldol condensation of acetaldehyde to form 3-hydroxybutanal (acetaldol), which may subsequently be chlorinated. Alternatively, the intermediate 3-hydroxybutanal can be dehydrated to crotonaldehyde, followed by a chlorination step. Each stage presents unique challenges and potential side reactions that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Part 1: Aldol Condensation of Acetaldehyde

The initial step, the dimerization of acetaldehyde to 3-hydroxybutanal, is crucial for the overall success of the synthesis.

Question 1: My aldol condensation reaction has a very low yield of 3-hydroxybutanal and a significant amount of brown, tarry material. What is happening and how can I fix it?

Answer: This is a classic sign of uncontrolled side reactions, primarily polymerization of acetaldehyde. Acetaldehyde is highly prone to polymerization, especially in the presence of acid or base catalysts.

Probable Causes:

  • High Reaction Temperature: Elevated temperatures accelerate polymerization and other side reactions.

  • High Concentration of Catalyst: A high concentration of base (like NaOH or KOH) can promote unwanted reactions.

  • Old or Impure Acetaldehyde: Acetaldehyde can form cyclic trimers (paraldehyde) and tetramers (metaldehyde) upon storage, or contain acidic impurities that catalyze polymerization.

Solutions:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, to favor the aldol addition product and minimize side reactions.[1]

  • Catalyst Concentration: Use a dilute solution of the base catalyst (e.g., 10% aqueous sodium hydroxide).[1]

  • Use Freshly Distilled Acetaldehyde: To ensure the purity of your starting material, it is highly recommended to distill acetaldehyde immediately before use.[1]

  • Slow Addition of Reactant: Add acetaldehyde dropwise to the reaction mixture to maintain a low steady-state concentration, which helps to suppress polymerization.[1]

Question 2: I am observing the formation of multiple unexpected byproducts in my aldol condensation. How can I improve the selectivity towards 3-hydroxybutanal?

Answer: The formation of multiple byproducts often indicates that the reaction conditions are too harsh or not selective enough. Key side reactions to consider are the Cannizzaro reaction and subsequent dehydration of the desired product.

Probable Causes:

  • Cannizzaro Reaction: Although acetaldehyde has α-hydrogens and preferentially undergoes aldol condensation, the use of a highly concentrated base can lead to a competing Cannizzaro reaction, where one molecule of acetaldehyde is oxidized to acetic acid and another is reduced to ethanol.[1][2]

  • Premature Dehydration: The desired product, 3-hydroxybutanal, can readily dehydrate, especially at higher temperatures, to form crotonaldehyde.[3]

Solutions:

  • Avoid Concentrated Base: Use a less concentrated base to disfavor the Cannizzaro reaction.[1]

  • Strict Temperature Control: As mentioned previously, low temperatures (0-5°C) will minimize the dehydration of 3-hydroxybutanal.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of the desired product and stop the reaction once it has formed to prevent further reactions.[1]

Experimental Protocol: Base-Catalyzed Aldol Condensation of Acetaldehyde

Parameter Recommended Condition
Reactant Freshly distilled acetaldehyde
Catalyst 10% aqueous Sodium Hydroxide
Temperature 0-5°C (maintained with an ice bath)
Addition Rate Dropwise addition of acetaldehyde over 1-2 hours
Reaction Time 1-2 hours after complete addition
Part 2: Chlorination Step

The second stage of the synthesis involves the chlorination of the product from the aldol condensation. This step can be challenging due to the potential for over-chlorination and other side reactions.

Question 3: My chlorination reaction is producing a mixture of chlorinated compounds, not just the desired this compound. How can I achieve selective monochlorination?

Answer: Achieving selective monochlorination of an aldehyde can be difficult, as the initial product can be more reactive towards chlorination than the starting material. Over-chlorination is a common issue.

Probable Causes:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) will inevitably lead to polychlorinated products like 2,2-dichloro-3-hydroxybutanal or even butyrchloral (2,2,3-trichlorobutanal).

  • High Reaction Temperature: Higher temperatures can increase the rate of subsequent chlorination reactions.

  • Reaction with the Hydroxyl Group: The hydroxyl group in 3-hydroxybutanal can also react with certain chlorinating agents.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. It is often preferable to use a slight excess of the aldehyde to ensure the complete consumption of the chlorinating agent.

  • Low Temperature: Conduct the chlorination at low temperatures (e.g., 0-10°C) to improve selectivity.[4]

  • Choice of Chlorinating Agent: The choice of chlorinating agent is critical. Milder and more selective agents may be preferable to harsh reagents like chlorine gas.

  • Inert Solvent: Perform the reaction in an inert solvent to help control the reaction rate and temperature.[5]

Question 4: I am attempting to chlorinate crotonaldehyde to form a precursor to this compound, but I am getting a complex mixture of products. What is the likely mechanism and how can I control it?

Answer: The chlorination of an α,β-unsaturated aldehyde like crotonaldehyde proceeds via electrophilic addition to the double bond. The initial adduct can then undergo further reactions, leading to a mixture of products.

Probable Mechanism: The reaction likely proceeds through the formation of a chloronium ion intermediate across the double bond, which is then attacked by a nucleophile (chloride ion or solvent). This can lead to the formation of both 2,3-dichlorobutanal and this compound (if water is present).

Side Reactions and Solutions:

  • Addition vs. Substitution: Besides addition to the double bond, substitution at the α-carbon can also occur.

  • Over-chlorination: The initially formed chlorinated aldehydes can undergo further chlorination.

  • Control of Reaction Conditions: To favor the desired product, it is crucial to control the reaction temperature, stoichiometry of the chlorinating agent, and the solvent system. Running the reaction in the presence of water may favor the formation of the desired hydroxy-chloro product.

Experimental Protocol: Controlled Chlorination of Crotonaldehyde

Parameter Recommended Condition
Starting Material Freshly distilled crotonaldehyde
Chlorinating Agent Chlorine gas or sulfuryl chloride (controlled addition)
Solvent Water or an inert organic solvent like chloroform
Temperature 0-10°C (maintained with an ice bath)
Monitoring GC or NMR to monitor the formation of the desired product

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The most common synthetic route involves two main steps:

  • Aldol Condensation: Two molecules of acetaldehyde react in the presence of a base to form 3-hydroxybutanal. 2 CH₃CHO --(dilute base)--> CH₃CH(OH)CH₂CHO

  • Chlorination: 3-hydroxybutanal is then chlorinated at the α-position to yield this compound. CH₃CH(OH)CH₂CHO + Cl₂ --> CH₃CH(OH)CHClCHO + HCl

An alternative route involves the dehydration of 3-hydroxybutanal to crotonaldehyde, followed by chlorination and hydration.

Q2: Why is it important to use freshly distilled acetaldehyde?

A2: Acetaldehyde has a low boiling point (20.2 °C) and can easily polymerize to form paraldehyde (a trimer) and metaldehyde (a tetramer), or oxidize to acetic acid.[1] These impurities can interfere with the desired aldol condensation and lead to the formation of byproducts and lower yields. Distillation immediately before use ensures the removal of these impurities.

Q3: Can I use a stronger base to speed up the aldol condensation?

A3: While a stronger or more concentrated base will increase the rate of the aldol reaction, it will also significantly promote side reactions such as the Cannizzaro reaction and polymerization, leading to a lower yield of the desired product and a more complex reaction mixture to purify.[1][2] Therefore, a dilute base is recommended for better selectivity.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Acetaldehyde: It is highly flammable, volatile, and an irritant. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Chlorinating Agents: Chlorine gas and sulfuryl chloride are toxic and corrosive. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Temperature Control: The aldol condensation can be exothermic. Ensure efficient cooling to prevent the reaction from running away.

Q5: How can I purify the final product, this compound?

A5: Purification can be challenging due to the potential for the product to be thermally unstable.

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into a suitable organic solvent.

  • Distillation: Vacuum distillation is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, minimizing decomposition.

  • Chromatography: Column chromatography can also be used for purification, especially for smaller scale reactions.

Reaction Mechanisms and Side Reactions

To better understand and control the synthesis, it is helpful to visualize the reaction pathways.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Chlorination Acetaldehyde_1 Acetaldehyde Enolate Enolate Acetaldehyde_1->Enolate dil. NaOH Acetaldehyde_2 Acetaldehyde 3-Hydroxybutanal 3-Hydroxybutanal Acetaldehyde_2->3-Hydroxybutanal This compound This compound 3-Hydroxybutanal->this compound Cl2 Crotonaldehyde Crotonaldehyde 3-Hydroxybutanal->Crotonaldehyde Heat Enolate->3-Hydroxybutanal attacks Acetaldehyde_2 Chlorinated_Byproducts Chlorinated_Byproducts Crotonaldehyde->Chlorinated_Byproducts Cl2

Caption: Overall synthesis pathway for this compound.

Diagram 2: Key Side Reactions in Aldol Condensation

G Acetaldehyde Acetaldehyde Polymerization Polymerization (Tarry Resin) Acetaldehyde->Polymerization [H+] or [OH-] High Temp Cannizzaro Cannizzaro Reaction (Acetic Acid + Ethanol) Acetaldehyde->Cannizzaro Conc. Base Desired_Product 3-Hydroxybutanal Acetaldehyde->Desired_Product dil. Base Low Temp Dehydration Dehydration (Crotonaldehyde) Desired_Product->Dehydration Heat

Caption: Competing side reactions during the aldol condensation of acetaldehyde.

References

  • ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]

  • Wikipedia. (2023). Aldol condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Allen Overseas. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Careers360. (2021). Why is acetaldehyde not involved in the Cannizzaro reaction. Retrieved from [Link]

  • Wikipedia. (2023). Crotonaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crotonaldehyde. PubChem Compound Summary for CID 447466. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butyrchloral. Retrieved from [Link]

  • Google Patents. (n.d.). US3801645A - Chlorination of lower aliphatic aldehydes.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 24973902. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012053564A1 - Process for producing optically active 4-chloro-3-hydroxybutanal compound.
  • ACS Publications. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Tutoroot. (2023). What is Aldol Condensation? Reaction, Mechanism, Example. Retrieved from [Link]

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Technical Support Center: Synthesis of α-Chloro Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-chloro aldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these valuable but often unstable chiral synthons. Here, we move beyond simple protocols to explore the causality behind common issues, providing field-proven insights to help you troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and handling of α-chloro aldehydes.

Q1: What are the primary methods for synthesizing α-chloro aldehydes?

The most prevalent modern methods involve the direct α-chlorination of aldehydes. Organocatalysis, particularly enamine catalysis, is a leading strategy for achieving high enantioselectivity.[1][2][3] This approach utilizes a chiral amine catalyst (e.g., proline derivatives or imidazolidinones) to form a nucleophilic enamine intermediate from the parent aldehyde, which then reacts with an electrophilic chlorine source.[3] Common chlorinating agents include N-chlorosuccinimide (NCS) and perchlorinated quinones.[1][2]

Other methods include the direct conversion of primary alcohols using reagents like trichloroisocyanuric acid (TCCA), which serves as both an oxidant and a chlorinating agent.[4]

Q2: What is the general mechanism of organocatalytic α-chlorination?

The reaction proceeds via a catalytic cycle involving the formation of an enamine intermediate. The key steps are:

  • Enamine Formation: The aldehyde substrate reacts with a chiral secondary amine catalyst to form a charged iminium ion, which then deprotonates to yield a more nucleophilic enamine.

  • Electrophilic Attack: The enamine attacks an electrophilic chlorine source (e.g., NCS). The stereochemistry of this step is directed by the chiral catalyst.

  • Hydrolysis & Catalyst Regeneration: The resulting α-chloro iminium ion is hydrolyzed to release the α-chloro aldehyde product and regenerate the amine catalyst for the next cycle.

Enamine_Catalysis Mechanism of Enamine-Catalyzed α-Chlorination cluster_cycle Aldehyde R-CHO Iminium Iminium Ion [R-CH=N⁺R'₂] Aldehyde->Iminium + Catalyst, -H₂O Catalyst R'₂NH (Chiral Amine) Enamine Enamine Intermediate Iminium->Enamine -H⁺ ChloroIminium α-Chloro Iminium Ion Enamine->ChloroIminium + 'Cl⁺' source (e.g., NCS) ChloroIminium->Catalyst Regenerates Catalyst Product α-Chloro Aldehyde ChloroIminium->Product +H₂O Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield Start Low Yield of α-Chloro Aldehyde Cause1 Off-Cycle Catalyst Inhibition (Aminal Formation) Start->Cause1 Cause2 Irreversible Catalyst Deactivation (Fragmentation) Start->Cause2 Cause3 Product Degradation (e.g., Aldol, Racemization) Start->Cause3 Solution1a Use Less Reactive Chlorinating Agent Cause1->Solution1a Solution1b Use HFIP as Solvent to Stabilize Iminium Pathway Cause1->Solution1b Solution2a Select Robust Catalyst (e.g., with bulky groups) Cause2->Solution2a Solution2b Slowly Add Chlorinating Agent Cause2->Solution2b Solution3 See 'Byproduct Formation' Sections Cause3->Solution3

Caption: Decision tree for diagnosing low reaction yields.

Problem 2: Formation of Dichloro-Aldehyde Byproduct
  • Probable Cause: The mono-chlorinated product is often more reactive toward enolization/enamine formation than the starting aldehyde due to the increased acidity of the α-proton. This can lead to a second chlorination event. [5]* Solution:

    • Stoichiometry Control: Use no more than 1.0 equivalent of the chlorinating agent.

    • Slow Addition: Add the chlorinating agent slowly via syringe pump. This maintains a low instantaneous concentration, favoring the reaction with the more abundant starting aldehyde over the mono-chloro product. [6] * Monitor Reaction: Carefully monitor the reaction progress by TLC or GC/MS and stop it as soon as the starting material is consumed.

    • Water Content: The presence of a small amount of water can sometimes suppress dichlorination by promoting the hydrolysis of the α-chloro iminium intermediate, thereby protecting the product. However, this can also decrease the overall yield. [6]

Problem 3: Formation of Aldol Condensation Products
  • Probable Cause: Aldehydes, especially those with α-hydrogens, can undergo self-condensation under either acidic or basic conditions. The amine catalyst itself is basic and can promote this side reaction. [7]* Solution:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to -30 °C) to disfavor the aldol reaction kinetically. [6] * Catalyst Choice: Use a catalyst that is a weaker base or has steric bulk around the nitrogen atom to hinder its ability to act as a general base for the aldol reaction.

    • Reaction Time: Minimize reaction time to reduce the product's exposure to catalytic conditions.

Problem 4: Racemization of Chiral α-Chloro Aldehyde Product
  • Probable Cause: The amine catalyst can mediate the racemization of the α-chloro aldehyde product by reforming an enamine, which is achiral at the α-carbon. [8]* Solution:

    • Immediate Derivatization: As soon as the reaction is complete, quench it and immediately convert the crude α-chloro aldehyde into a more stable, non-enolizable derivative. Common transformations include reduction to the corresponding α-chloro alcohol with NaBH₄ or conversion to a terminal epoxide. [1][8]This locks the stereocenter.

    • Careful Workup: Perform an acidic workup (e.g., with dilute HCl) to protonate and neutralize the amine catalyst, preventing it from mediating post-reaction racemization.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Organocatalytic α-Chlorination

This is a representative protocol and must be optimized for specific substrates and catalysts.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the aldehyde substrate (1.0 equiv.) and the chiral amine catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., THF, CH₂Cl₂, or HFIP) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 equiv.) portion-wise or as a solution via syringe pump over 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to destroy any excess NCS, followed by dilution with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the organic layer sequentially with dilute HCl (to remove the catalyst), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification/Derivatization: Concentrate the solution under reduced pressure at low temperature. Due to instability, it is highly recommended to proceed immediately to the next step (e.g., reduction). If purification is required, flash chromatography on silica gel can be attempted, but may lead to degradation.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
  • Sample Prep: Accurately weigh a sample of the crude, dried product (e.g., 10-20 mg) into an NMR tube.

  • Internal Standard: Add a precise amount of an internal standard with a known purity and a resonance that does not overlap with the product or impurity signals (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Add a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (d1) to ensure accurate integration (e.g., 30 seconds).

  • Calculation: Determine the yield and purity by comparing the integration of a characteristic product peak to the integration of the internal standard peak, accounting for the number of protons and molar masses of each. [9]

Section 4: Byproduct Summary

Byproduct NameFormation PathwayKey Analytical Signatures (¹H NMR)Mitigation Strategy
Dichloro-aldehyde Over-chlorination of the enamine intermediate.Disappearance of the α-proton signal; shift of the aldehyde proton.Slow addition of chlorinating agent; precise stoichiometry.
Aldol Adduct Self-condensation of the starting aldehyde.Appearance of new aldehyde, alcohol, and aliphatic signals.Low reaction temperature; minimize reaction time.
Unreacted Alcohol (If starting from alcohol) Incomplete oxidation.Presence of characteristic alcohol -OH and CH-O signals.Optimize oxidant stoichiometry and reaction time. [4]
Corresponding Acid Autoxidation of the aldehyde product. [10]Broad singlet for the carboxylic acid proton (>10 ppm).Store under inert atmosphere; purify by bicarbonate wash. [10]

References

  • Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2007). Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes. Chemistry – A European Journal, 13(7), 2081-2090. [Link]

  • Viaplana, A., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 143(18), 7014–7022. [Link]

  • Mitch, W. A., et al. (2020). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters, 7(9), 659–664. [Link]

  • Le Roux, J., et al. (2011). Nitrile, Aldehyde, and Halonitroalkane Formation during Chlorination/Chloramination of Primary Amines. Environmental Science & Technology, 45(21), 9294–9302. [Link]

  • Beeson, T. D., et al. (2007). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation. Angewandte Chemie International Edition, 46(10), 1726-1728. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935. [Link]

  • Dąbrowska, A., Świetlik, J., & Nawrocki, J. (2005). Aldehydes formation during water disinfection by ozonation and chlorination process. Water Science and Technology: Water Supply, 5(3-4), 61-68. [Link]

  • Chuang, Y. H., & Mitch, W. A. (2016). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 50(19), 10481–10489. [Link]

  • Dąbrowska, A., Świetlik, J., & Nawrocki, J. (2005). ALDEHYDES FORMATION DURING WATER DISINFECTION BY OZONATION AND CHLORINATION PROCESS. Global NEST Journal, 7(1), 1-8. [Link]

  • France, S., et al. (2008). Optimization of a two-step-one-pot α-chloroaldehyde synthesis from β-ketochlorohydrin 8. Tetrahedron Letters, 49(48), 6855-6858. [Link]

  • Reddit. (2018). Anybody know how to go about synthesizing an α,α dichloro-aldehyde? r/chemistry. [Link]

  • Wasa, M., et al. (2010). A convenient synthesis of enantioenriched α-haloaldehydes. Nature Chemistry, 2(5), 418–421. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected .beta.-hydroxy-.alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde. PubChem Compound Database. [Link]

  • Terao, K. (1984). α-Chlorocarbonyl Compounds: Their Synthesis and Applications. Bulletin of the Institute for Chemical Research, Kyoto University, 62(5-6), 338-351. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

  • Google Patents. (2016). US20160272610A1 - Process for preparing chloroacetaldehyde acetals.
  • Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett, 2010(3), 433-436. [Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • Spickett, C. M., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 920-928. [Link]

  • Health and Safety Executive. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Que Hee, S., & Tso, J. C. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks. [Link]

  • Centers for Disease Control and Prevention. (1994). ALDEHYDES, SCREENING 2539. [Link]

  • Zhang, Y., et al. (2007). Determination of Aldehyde by Karl-Fischer Reagent. Asian Journal of Chemistry, 19(6), 4643-4648. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • Leah4sci. (2022, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. [Link]

Sources

Technical Support Center: Overcoming Instability of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet versatile chemical intermediate. Due to its bifunctional nature as both an α-chloro aldehyde and a β-hydroxy aldehyde (aldol), this compound is prone to several instability pathways. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis, purification, and handling, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The instability of this compound arises from three main competing reaction pathways, largely dictated by the experimental conditions:

  • Retro-Aldol Reaction: This is a reversible process where the molecule cleaves back into its starting materials, chloroacetaldehyde and acetaldehyde. This equilibrium reaction is often favored by basic conditions and can lead to significant yield loss.

  • Dehydration: Under acidic or basic conditions, and often accelerated by heat, the molecule can eliminate a water molecule to form the more stable α,β-unsaturated compound, 2-chloro-2-butenal.[1][2] This is a common fate for aldol products.[2]

  • Elimination of HCl: The presence of the α-chloro group makes the molecule susceptible to the elimination of hydrogen chloride, especially in the presence of a base. This can lead to the formation of various byproducts.

Q2: I am observing low yields in my synthesis of this compound. What is the likely cause?

A2: Low yields are a common issue and can often be attributed to the retro-aldol reaction.[1] This equilibrium may favor the starting materials depending on the specific reaction conditions. To improve your yield, consider the following:

  • Temperature Control: Perform the reaction at low temperatures to shift the equilibrium towards the desired aldol addition product.

  • Catalyst Choice: The choice and concentration of the base or acid catalyst are critical. A weaker base or a Lewis acid catalyst might provide better results by minimizing the rate of the retro-aldol reaction.

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, even at low temperatures, can allow the retro-aldol reaction to diminish the product concentration.

Q3: My purified this compound degrades upon storage. What are the optimal storage conditions?

A3: Due to its inherent instability, long-term storage of this compound is not recommended. If storage is necessary, it should be done under the following conditions:

  • Low Temperature: Store at or below -20°C to minimize the rates of all degradation pathways.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the aldehyde functionality.

  • Anhydrous Conditions: The presence of water can facilitate both retro-aldol and dehydration reactions, especially if trace amounts of acid or base are present.[1]

  • Aprotic Solvent: If storing in solution, use a dry, aprotic solvent. Protic solvents can participate in proton transfer, potentially accelerating degradation.[1]

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally not recommended for the purification of this compound. The application of heat will likely promote dehydration to the α,β-unsaturated aldehyde.[2][3] Furthermore, if any acidic or basic impurities are present, this degradation will be accelerated. Alternative purification methods are advised.

Troubleshooting Guides

Issue 1: Formation of α,β-Unsaturated Impurity (2-chloro-2-butenal)

Symptoms:

  • Appearance of a new spot on TLC with a higher Rf value than the product.

  • 1H NMR spectrum shows signals in the olefinic region (typically 6-7 ppm).

  • A strong, pungent odor, characteristic of many α,β-unsaturated aldehydes.

Root Cause Analysis: The formation of 2-chloro-2-butenal is due to the dehydration of the β-hydroxy group.[2] This process is catalyzed by both acids and bases and is significantly accelerated by heat.[1][2]

Mitigation Strategies:

StrategyRationale
Strict Temperature Control Maintain low temperatures (e.g., -10°C to 0°C) throughout the reaction and workup to disfavor the elimination reaction.[1]
Prompt Neutralization Immediately neutralize the catalyst upon reaction completion to prevent further dehydration during workup.
Avoid Strong Acids/Bases Use mild conditions for workup and purification. Avoid strong acids and bases which can catalyze dehydration.

Corrective Protocol: Low-Temperature Workup

  • Upon completion of the reaction, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a pre-chilled, dilute acid (e.g., 1 M HCl) or a buffer solution (e.g., saturated aqueous NH4Cl) to neutralize the catalyst until the pH is ~7.

  • Extract the product into a cold, non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate at low temperature.

  • Concentrate the solvent under reduced pressure without heating.

Issue 2: Product Degradation During Purification by Column Chromatography

Symptoms:

  • Smearing of the product spot on TLC plates of the collected fractions.

  • Low recovery of the desired product from the column.

  • Identification of degradation products (e.g., 2-chloro-2-butenal) in the collected fractions.

Root Cause Analysis: Standard silica gel is slightly acidic and can promote the dehydration of this compound on the column. The prolonged contact time with the stationary phase can lead to significant degradation.

Mitigation Strategies:

StrategyRationale
Use of Deactivated Silica Treat the silica gel with a base (e.g., triethylamine) before packing the column to neutralize its acidic sites.
Flash Chromatography Employ flash chromatography to minimize the residence time of the compound on the column.
Alternative Purification Consider alternative purification methods such as recrystallization if the product is a solid, or preparative TLC.

Experimental Protocol: Purification using Deactivated Silica Gel

  • Prepare a slurry of silica gel in the desired eluent.

  • Add 1% triethylamine (v/v) to the slurry and mix thoroughly.

  • Pack the column with the deactivated silica slurry.

  • Equilibrate the column with the eluent containing 1% triethylamine.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the product using flash chromatography techniques.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_storage Storage start Aldol Reaction at Low Temperature monitor Monitor by TLC start->monitor Catalyst neutralize Neutralize Catalyst at 0°C monitor->neutralize extract Extract with Cold Solvent neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo (no heat) dry->concentrate column Flash Chromatography on Deactivated Silica Gel concentrate->column analyze Analyze Fractions by TLC column->analyze store Store at -20°C under Inert Atmosphere analyze->store

Caption: Workflow for minimizing degradation of this compound.

In-Depth Mechanistic Insight

The instability of this compound is best understood by examining the interplay of its functional groups.

G cluster_main This compound cluster_retro Retro-Aldol cluster_dehydration Dehydration cluster_hcl HCl Elimination main [Structure of this compound] retro_prod Acetaldehyde + Chloroacetaldehyde main->retro_prod Base/Heat dehy_prod 2-Chloro-2-butenal + H2O main->dehy_prod Acid/Base, Heat hcl_prod 3-Hydroxy-2-butenal + HCl main->hcl_prod Base

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this bifunctional molecule. Due to its reactive aldehyde and chlorohydrin moieties, this compound is susceptible to several degradation pathways, which can impact its purity, stability, and biological activity. This document provides an in-depth look at its potential degradation mechanisms, troubleshooting for common analytical challenges, and answers to frequently asked questions encountered during experimental work.

Hypothesized Degradation Pathways of this compound

Based on fundamental organic chemistry principles, this compound is expected to undergo degradation through several key pathways, particularly in aqueous media and under conditions of varying pH and temperature. The principal hypothesized pathways are:

  • Oxidation of the Aldehyde Group: The aldehyde functional group is readily susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[1][2] This can occur in the presence of mild oxidizing agents or even atmospheric oxygen over time.[1]

  • Dehydrochlorination: As an alkyl halide, this compound can undergo an elimination reaction, specifically dehydrohalogenation, where a molecule of hydrogen chloride is removed.[3][4] This typically occurs under basic conditions and results in the formation of an alkene.

  • Intramolecular Cyclization (Epoxidation): The presence of a hydroxyl group on the carbon adjacent to the chlorine-bearing carbon (a chlorohydrin) allows for a base-catalyzed intramolecular cyclization to form an epoxide.[5][6]

  • Hydrolysis of the Carbon-Chlorine Bond: Although less common for alkyl chlorides compared to other alkyl halides, hydrolysis can occur, particularly under forcing conditions, leading to the substitution of the chlorine atom with a hydroxyl group to form a diol.

These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products. The predominant pathway will be influenced by factors such as pH, temperature, presence of light, and the composition of the sample matrix.

Visualizing the Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

DegradationPathways cluster_main This compound Degradation cluster_products Degradation Products This compound This compound 2-Chloro-3-hydroxybutanoic_acid 2-Chloro-3-hydroxybutanoic acid This compound->2-Chloro-3-hydroxybutanoic_acid Oxidation (e.g., O2, mild oxidant) 3-Hydroxy-2-butenal 3-Hydroxy-2-butenal This compound->3-Hydroxy-2-butenal Dehydrochlorination (Base-catalyzed) 2,3-Epoxybutanal 2,3-Epoxybutanal This compound->2,3-Epoxybutanal Intramolecular Cyclization (Base-catalyzed) 2,3-Dihydroxybutanal 2,3-Dihydroxybutanal This compound->2,3-Dihydroxybutanal Hydrolysis

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting Guide for Analytical Experiments

The analysis of this compound and its degradation products can be challenging due to the polarity and thermal lability of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this analysis, but often requires careful sample preparation and method optimization.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) for this compound 1. Active Sites in the GC System: The polar hydroxyl and aldehyde groups can interact with active sites (e.g., exposed silanols) in the inlet liner, column, or detector.[7][8]2. Column Overload: Injecting too much sample can lead to peak fronting.[9]3. Improper Column Installation: A poor column cut or incorrect insertion depth can cause peak distortion.[8]1. Use a Deactivated Inlet Liner and Column: Ensure all components in the sample path are highly deactivated. Consider using a liner with glass wool to trap non-volatile residues.[7]2. Reduce Injection Volume or Sample Concentration: Dilute the sample or decrease the injection volume.[9]3. Proper Column Installation: Re-cut the column ensuring a clean, 90-degree cut and install it at the correct depth in the inlet and detector as per the instrument manual.[8]4. Derivatization: Convert the polar functional groups to less polar derivatives (e.g., silylation or oximation) to improve peak shape and thermal stability.[10]
No Peak or Very Small Peak for this compound 1. Thermal Degradation: The compound may be degrading in the hot GC inlet.[10]2. Adsorption: The analyte may be irreversibly adsorbed to active sites in the system.[7]3. Sample Too Dilute: The concentration of the analyte may be below the detection limit of the instrument.1. Lower Inlet Temperature: Reduce the injector temperature in increments to find a balance between volatilization and degradation.2. Derivatization: Derivatization can increase the thermal stability of the analyte.[10]3. System Deactivation: Deactivate the entire GC system, including the inlet liner and column, to minimize active sites.4. Concentrate the Sample: If appropriate for the sample matrix, perform a sample concentration step (e.g., solid-phase extraction).
Multiple Peaks for a Supposedly Pure Standard 1. On-column Degradation: The analyte is degrading on the hot GC column.2. Isomers: The compound may exist as multiple isomers that are being separated by the column.3. Degradation in Solution: The standard may have degraded in the solvent prior to injection.1. Lower Oven Temperature Program: Use a gentler temperature ramp to minimize on-column degradation.2. Confirm Isomeric Forms: Consult literature or use other analytical techniques (e.g., NMR) to confirm the presence of isomers.3. Freshly Prepare Standards: Prepare standards immediately before use and store them under appropriate conditions (e.g., refrigerated, protected from light). Haloacetaldehydes have been shown to be more stable in solvents like MTBE compared to acetone.[11]
Baseline Noise or Ghost Peaks 1. Contaminated Carrier Gas or Inlet: Impurities in the gas lines or septum bleed can cause a noisy baseline or ghost peaks.2. Sample Carryover: Residue from a previous injection is eluting from the column.3. Column Bleed: The stationary phase of the column is degrading at high temperatures.[12]1. Use High-Purity Carrier Gas and Septa: Ensure the use of high-purity gas and low-bleed septa. Purge gas lines after changing cylinders.2. Solvent Rinses: Run several solvent blanks between sample injections to clean the column.3. Condition the Column: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to study the degradation of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile and semi-volatile degradation products. However, due to the polar and thermally sensitive nature of this compound and some of its potential degradation products, derivatization is often recommended.[10] Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic peak shape and sensitivity. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used, particularly for less volatile or highly polar degradation products like carboxylic acids.

Q2: How can I prevent the degradation of this compound during sample storage and preparation?

A2: To minimize degradation, samples should be stored at low temperatures (e.g., ≤6°C) and protected from light.[13] For aqueous samples, adjusting the pH to a slightly acidic condition (e.g., pH 4.5) can improve the stability of haloacetaldehydes.[11] It is also crucial to use high-purity solvents and freshly prepared solutions. When preparing samples for GC analysis, minimize the time the sample spends at high temperatures before injection.

Q3: My GC-MS analysis shows the presence of 2,3-epoxybutanal in my sample of this compound. Is this a contaminant or a degradation product?

A3: The presence of 2,3-epoxybutanal is likely a result of degradation. This compound is a chlorohydrin, and under basic or even neutral pH conditions, it can undergo an intramolecular cyclization to form the corresponding epoxide.[5][6] This reaction is a common pathway for chlorohydrins.

Q4: I am observing a peak that corresponds to the molecular weight of 2-Chloro-3-hydroxybutanoic acid. How could this have formed?

A4: The aldehyde group in this compound is susceptible to oxidation, which would form 2-Chloro-3-hydroxybutanoic acid.[1][2] This oxidation can be caused by various oxidizing agents present in the sample matrix or even by slow auto-oxidation from exposure to air.[1]

Q5: What are the key parameters to optimize for the GC-MS analysis of this compound?

A5: The most critical parameters to optimize are:

  • Inlet Temperature: This needs to be high enough to ensure complete volatilization of the analyte and its derivatives but low enough to prevent thermal degradation.

  • Oven Temperature Program: A slow temperature ramp is often beneficial for separating isomers and minimizing on-column degradation of thermally labile compounds.

  • Column Choice: A column with a suitable stationary phase for polar compounds should be used. A mid-polarity column is often a good starting point.

  • Derivatization Conditions: If derivatization is used, the reaction time, temperature, and reagent concentration should be optimized for complete derivatization.

Experimental Protocol: GC-MS Analysis of this compound and its Degradation Products with PFBHA Derivatization

This protocol provides a general framework for the analysis. It should be optimized for your specific instrumentation and sample matrix.

1. Reagents and Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • High-purity water (for aqueous samples)

  • Organic solvent (e.g., Methyl tert-butyl ether (MTBE))

  • Sodium chloride (for salting out)

  • Sodium sulfate (for drying)

  • pH adjustment solutions (e.g., dilute HCl and NaOH)

  • GC vials with inserts

2. Sample Preparation and Derivatization:

  • Collect the aqueous sample in a clean glass vial. If residual chlorine is present, it should be quenched.

  • Adjust the sample pH to the desired level for the degradation study. For analysis of the parent compound, a pH of 4.5 is recommended for stability.[11]

  • To a 10 mL aliquot of the sample in a vial, add a saturating amount of NaCl to increase the ionic strength of the solution.

  • Add 1 mL of a 1 mg/mL PFBHA solution in water.

  • Seal the vial and heat at 60°C for 60 minutes to facilitate the derivatization of the aldehyde functional groups.[14]

  • Cool the vial to room temperature.

  • Perform a liquid-liquid extraction with 2 x 2 mL of MTBE.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode at 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B or similar

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Data Acquisition: Full Scan mode (m/z 50-550) for identification of unknowns. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity of target analytes once their characteristic ions are known.

4. Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Aqueous Sample Collection pH_Adjustment pH Adjustment Sample_Collection->pH_Adjustment Derivatization PFBHA Derivatization pH_Adjustment->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration GCMS_Analysis GC-MS Analysis Drying_Concentration->GCMS_Analysis Data_Processing Data Processing and Identification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

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  • Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]

  • Environmental Science & Technology. (2012). Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water. Retrieved from [Link]

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  • ResearchGate. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Retrieved from [Link]

  • Green Chemistry. (2025). Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. Retrieved from [Link]

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  • Edge Analytical. (2023). Sampling Instructions - Volatile Organic Compounds. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • LCGC International. (2015). Troubleshooting Real GC Problems. Retrieved from [Link]

  • Scribd. (n.d.). GC - MS Troubleshooting Sheets. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018). Visible-light-triggered Catalytic Halohydrin Synthesis from Epoxides and Trichloroacetonitrile by Copper and Iron Salts. Retrieved from [Link]

  • ResearchGate. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • LCGC International. (2013). Troubleshooting GC Columns and Detectors. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Aldehydes in Drinking Water Using. Retrieved from [Link]

  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2012). Chapter: 2 Chloroacetaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and maximize your reaction's success. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific principles needed to troubleshoot effectively.

I. Synthesis Overview & Mechanism

The synthesis of this compound typically proceeds via the chlorohydrination of crotonaldehyde. This electrophilic addition reaction involves the addition of a chlorine atom and a hydroxyl group across the double bond of the crotonaldehyde molecule.

The generally accepted mechanism for this reaction is as follows:

  • Electrophilic Attack and Formation of a Chloronium Ion: The chlorine molecule (Cl₂) is polarized as it approaches the electron-rich double bond of crotonaldehyde. This leads to the formation of a cyclic chloronium ion intermediate, with the positive charge delocalized over the chlorine atom and the two carbons of the former double bond.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons of the chloronium ion. Due to the electronic effects of the aldehyde group and the methyl group, the attack is regioselective. According to Markovnikov's rule, the nucleophile (water) will attack the more substituted carbon that can better stabilize a positive charge. In this case, water attacks the carbon atom at the 3-position.[1][2] This attack occurs from the side opposite to the chloronium ion bridge, resulting in an anti-addition.[3][4]

  • Deprotonation: A final deprotonation step of the oxonium ion by another water molecule yields the final product, this compound, and regenerates the acid catalyst (H₃O⁺).

Chlorohydrination of Crotonaldehyde Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Chloronium_Ion Chloronium Ion Intermediate Crotonaldehyde->Chloronium_Ion + Cl₂ Cl2 Cl₂ H2O H₂O Oxonium_Ion Oxonium Ion Chloronium_Ion->Oxonium_Ion + H₂O (Nucleophilic Attack) Product This compound Oxonium_Ion->Product - H⁺

Caption: Reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to side reactions of the starting material and the product, as well as suboptimal reaction conditions.

  • Underlying Causes & Solutions:

    • Polymerization of Crotonaldehyde: Crotonaldehyde is prone to polymerization, especially in the presence of acid or base catalysts and at elevated temperatures.[5][6]

      • Solution: Maintain a low reaction temperature, ideally between 0-10°C, using an ice bath.[7] Ensure that your starting material is free of acidic or basic impurities. The use of a stabilizer in commercial crotonaldehyde, such as hydroquinone, should be considered, though it may need to be removed prior to the reaction.

    • Formation of Dichloro Byproducts: If the concentration of the chloride ion is too high relative to water, the chloride ion can act as a nucleophile and attack the chloronium ion, leading to the formation of 2,3-dichlorobutanal.

      • Solution: Use a large excess of water as the solvent to outcompete the chloride ion for the nucleophilic attack on the chloronium ion intermediate.[1]

    • Over-oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if strong oxidizing conditions are present.

      • Solution: Use a mild chlorinating agent. A common method for generating the required electrophilic chlorine in situ is by using reagents like N-chlorosuccinimide (NCS) in an aqueous solvent. Alternatively, bubbling chlorine gas through water can generate hypochlorous acid (HOCl), the active chlorinating species. Careful control of the stoichiometry of the chlorinating agent is crucial.

    • Reaction Reversibility/Equilibrium: While the initial addition is generally favorable, subsequent reactions of the product can shift the equilibrium.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product degradation.

ParameterRecommended ConditionRationale
Temperature 0 - 10°CMinimizes polymerization and other side reactions.
Solvent Large excess of WaterFavors the formation of the chlorohydrin over the dichloro byproduct.
Chlorinating Agent N-chlorosuccinimide (NCS) or Cl₂ in H₂OProvides a source of electrophilic chlorine.
pH Slightly acidic to neutralAvoids base-catalyzed aldol condensation and polymerization.
Reaction Time Monitor by TLC or GCPrevents product degradation from prolonged reaction times.
Q2: I am observing multiple unexpected spots on my TLC plate. What are the potential side products?

A2: The presence of multiple spots indicates the formation of byproducts. The most common side products in this reaction are:

  • 2,3-Dichlorobutanal: Formed when a chloride ion, instead of water, attacks the chloronium ion.

  • Crotonic Acid: Results from the oxidation of the aldehyde group of crotonaldehyde.[6]

  • Polymeric materials: Crotonaldehyde is known to polymerize.[5]

  • Unreacted Crotonaldehyde: Incomplete reaction.

  • Diol formation: Although less common, hydrolysis of the chlorohydrin could potentially lead to a diol.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions Crotonaldehyde Crotonaldehyde Chloronium_Ion Chloronium Ion Crotonaldehyde->Chloronium_Ion + Cl⁺ Polymer Polymerization Crotonaldehyde->Polymer [Acid/Base/Heat] Crotonic_Acid Crotonic Acid Crotonaldehyde->Crotonic_Acid [Oxidation] Product This compound Chloronium_Ion->Product + H₂O, -H⁺ Dichloro 2,3-Dichlorobutanal Chloronium_Ion->Dichloro + Cl⁻

Caption: Potential side reactions in the synthesis of this compound.

Q3: The product, this compound, seems to be unstable during workup and purification. How can I minimize decomposition?

A3: The combination of an aldehyde and a chlorohydrin in the same molecule can lead to instability, especially at elevated temperatures or in the presence of acid or base.

  • Strategies for Minimizing Decomposition:

    • Avoid High Temperatures: Concentrate your product solutions at low temperatures using a rotary evaporator with a cold water bath. Avoid distillation if possible, as the required temperatures can promote decomposition.

    • Maintain Neutral pH: During aqueous workup, ensure that the pH is kept close to neutral. Strong acids can catalyze dehydration or other rearrangements, while strong bases can promote elimination of HCl to form an epoxide or catalyze aldol-type reactions.

    • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification as soon as possible after the workup.

Q4: What is the most effective method for purifying this compound from the reaction mixture?

A4: Given the polar nature of the product and the potential for both polar and non-polar impurities, a multi-step purification strategy is often most effective.

  • Recommended Purification Workflow:

    • Aqueous Workup: After the reaction is complete, neutralize any excess acid carefully with a mild base like sodium bicarbonate. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to separate the product from water-soluble impurities.

    • Bisulfite Adduct Formation for Aldehyde Purification: A highly effective method for separating aldehydes from other organic compounds is the formation of a bisulfite adduct.

      • Protocol:

        • Dissolve the crude organic extract in a suitable solvent.

        • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react to form a water-soluble adduct.

        • Separate the aqueous layer containing the aldehyde adduct from the organic layer containing non-aldehydic impurities.

        • To regenerate the aldehyde, treat the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) and extract the purified aldehyde back into an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed.

      • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

      • Caution: Aldehydes can sometimes be unstable on silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Extraction) Start->Workup Bisulfite Bisulfite Adduct Formation (Separates Aldehydes) Workup->Bisulfite Regeneration Regeneration of Aldehyde Bisulfite->Regeneration Chromatography Column Chromatography (If necessary) Regeneration->Chromatography Final_Product Purified this compound Chromatography->Final_Product

Sources

Technical Support Center: Purification of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-chloro-3-hydroxybutanal. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. As a molecule possessing multiple reactive functional groups—an aldehyde, a secondary alcohol, and an α-chloro substituent—this compound presents unique stability and purification challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and achieve high purity.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems you may encounter during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Question 1: My product is decomposing during distillation, resulting in low yield and a discolored, viscous residue. What is happening and how can I prevent it?

Answer:

This is a classic sign of thermal degradation. This compound is susceptible to two primary degradation pathways upon heating:

  • Dehydration: The β-hydroxy group can be eliminated with the α-proton (acid or base-catalyzed) or via heat to form the α,β-unsaturated aldehyde, 2-chloro-2-butenal. This is a common issue for β-hydroxy aldehydes and ketones.[1][2]

  • Polymerization/Self-Condensation: Aldehydes, especially under thermal stress or in the presence of acid/base traces, can undergo aldol condensation or polymerization, leading to high-molecular-weight oligomers and a viscous residue.[3]

Causality-Driven Solution Protocol:

The core principle is to minimize the thermal stress on the molecule. Standard atmospheric distillation is rarely suitable for a molecule this sensitive.

Step-by-Step Protocol for Vacuum Distillation:

  • Neutralize Crude Product: Before distillation, ensure your crude product is free from any acidic or basic residues from the synthesis. Wash the organic extract with a saturated, neutral salt solution (brine) until the aqueous layer is pH 7.

  • Thorough Drying: Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Residual water can promote side reactions at elevated temperatures.

  • High-Vacuum Setup: Employ a high-vacuum distillation apparatus. The goal is to lower the boiling point to a temperature where the rates of decomposition are negligible. A good vacuum pump (capable of <1 mmHg) is essential.

  • Temperature Control: Use a heated oil bath with precise temperature control. Heat the distillation flask slowly and evenly. The temperature of the bath should be kept no more than 10-20 °C above the temperature of the vapor at the still head.

  • Add an Inhibitor (Optional): A small amount of a radical inhibitor, such as hydroquinone, can sometimes suppress polymerization, although its effectiveness depends on the specific polymerization mechanism.

  • Rapid Distillation: Do not prolong the distillation. Collect the main fraction quickly once the temperature and pressure have stabilized.

Data Presentation: Estimated Boiling Points under Vacuum

While precise experimental data for this compound is scarce[4], we can estimate its boiling point based on similar structures like 3-hydroxybutanal (aldol)[5].

Pressure (mmHg)Estimated Boiling Point (°C)Stability Outlook
760 (atm)>150 (with decomposition)Not Recommended: Severe decomposition is likely.
2085 - 95Feasible: Moderate risk of decomposition.
1070 - 80Good: Reduced thermal stress.
145 - 55Optimal: Minimal decomposition expected.
Question 2: During silica gel column chromatography, my product is streaking badly, and I'm getting poor separation from polar impurities. How can I improve my column performance?

Answer:

This issue stems from the high polarity of this compound and its ability to engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven elution, causing significant tailing or streaking. Aldehydes are known to be particularly challenging in this regard.[6]

Expert Insights for Chromatographic Optimization:

Your goal is to modulate the interactions between your molecule and the stationary phase.

Workflow Diagram: Optimizing Chromatography

G start Start: Tailing observed on SiO2 solvent Step 1: Adjust Mobile Phase Polarity start->solvent Initial approach deactivate Step 2: Deactivate Silica Gel solvent->deactivate If tailing persists end Result: Improved Separation solvent->end Successful rp_chrom Step 3: Consider Reverse-Phase deactivate->rp_chrom For highly polar compounds deactivate->end Successful rp_chrom->end Successful

Caption: Workflow for troubleshooting column chromatography.

Step-by-Step Protocol for Improved Separation:

  • Solvent System Selection: The choice of eluent is critical. Start with a moderately polar system like Hexane/Ethyl Acetate.

    • Finding the Right Rf: First, use Thin Layer Chromatography (TLC) to find a solvent mixture that gives your product an Rf value between 0.25 and 0.40.[6] This is the "sweet spot" for good separation on a column.

    • Adding a Polar Modifier: If tailing is still observed on TLC, add a small amount (0.5-1%) of a more polar solvent like methanol or isopropanol to the eluent. This competes with your compound for binding sites on the silica, improving elution.

  • Deactivating the Stationary Phase: Sometimes, the silica is too "active" (has too many exposed silanol groups).

    • You can add a small amount of a non-nucleophilic base, like triethylamine (0.1-0.5%), to your eluent. This effectively "caps" the most acidic silanol sites, preventing strong, irreversible binding of your aldehyde.

  • Alternative Stationary Phases: If normal-phase silica gel remains problematic, consider other options.

    • Reverse-Phase (RP) Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative for separating polar compounds.[7]

    • Alumina: Neutral or acidic alumina can also be used, but its reactivity should be carefully evaluated as it can sometimes catalyze decomposition.[6]

Data Presentation: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
80:20 Hexane / Ethyl AcetateLowGood starting point for less polar impurities.
50:50 Hexane / Ethyl AcetateMediumA standard system for many moderately polar compounds.
100% Ethyl AcetateHighUse if the compound is very polar and does not move in less polar systems.
95:5 Dichloromethane / MethanolHighAn alternative polar system that can provide different selectivity.

Frequently Asked Questions (FAQs)

What is the best way to monitor reaction completion and purity in real-time?

For rapid analysis, Thin Layer Chromatography (TLC) is indispensable. To visualize the spot, use a potassium permanganate (KMnO₄) stain, which reacts with both the aldehyde and alcohol functional groups, or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for carbonyls. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Because this compound lacks a strong UV chromophore, derivatization with an agent like DNPH or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) may be necessary to achieve high sensitivity for trace-level analysis.[8][9]

Is crystallization a viable method for purifying this compound?

Experimental Protocol: Small-Scale Crystallization Trial

  • Solvent Screening: In small test tubes, dissolve a small amount of your crude oil (~10-20 mg) in a minimal amount of various hot solvents (e.g., diethyl ether, hexane, toluene, ethyl acetate/hexane mixture).

  • Cooling: Allow the saturated solutions to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the test tube with a glass rod.[11]

  • Ice Bath: If no crystals form, place the tubes in an ice bath for at least 20-30 minutes.[11]

  • Evaluation: If crystals form, they can be isolated by filtration. Assess the purity of the crystals by TLC or another analytical method to determine if the crystallization was effective.

My final product appears pure by NMR, but it turns yellow and becomes less soluble after a week in storage. What are the proper storage conditions?

This indicates product instability. As an α-chloro aldehyde, the compound is electrophilic and reactive. The β-hydroxy group also contributes to potential degradation pathways.

Authoritative Recommendations for Storage:

  • Temperature: Store at low temperatures, ideally in a freezer at -20 °C or below.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation of the aldehyde group to the corresponding carboxylic acid (2-chloro-3-hydroxybutanoic acid).[12]

  • Anhydrous Conditions: Store in a sealed vial with a secure cap to prevent moisture ingress, which can facilitate decomposition.

  • Purity: Ensure the product is free of any acidic or basic impurities, as these can catalyze degradation over time.

For long-term storage, consider converting the aldehyde to a more stable derivative, such as an acetal, which can be easily deprotected when the compound is needed.

What are the primary safety concerns when handling this molecule?

While specific toxicology data for this compound is limited, its structure suggests several potential hazards based on analogous compounds like chloroacetaldehyde.[3]

  • Alkylating Agent: As an α-chloro aldehyde, it is a bifunctional electrophile and should be treated as a potentially hazardous alkylating agent.

  • Irritant: Low-molecular-weight aldehydes are often irritants to the skin, eyes, and respiratory system.[3]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

References

  • ResearchGate. (n.d.). Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil. Retrieved January 8, 2026, from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of low-molecule-weight aldehydes in packed drinking water by high performance liquid chromatography. Retrieved January 8, 2026, from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 8, 2026, from [Link]

  • MDPI. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybutanoic acid. Retrieved January 8, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 3-hydroxybutanal. Retrieved January 8, 2026, from [Link]

  • Eureka. (n.d.). Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. Retrieved January 8, 2026, from [Link]

  • Lisa Nichols. (2021, September 24). Crystallization, Small Scale. YouTube. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones.
  • PubChem. (n.d.). Chloroacetaldehyde. Retrieved January 8, 2026, from [Link]

Sources

Preventing racemization in 2-Chloro-3-hydroxybutanal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stereochemical Control in 2-Chloro-3-hydroxybutanal Synthesis

Welcome to the technical support guide for the stereoselective synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this chiral building block. The inherent instability of the stereocenter at the C2 position presents a significant challenge, often leading to racemization and compromising the enantiopurity of the final product.

This guide provides an in-depth analysis of the underlying mechanisms of racemization, answers to frequently encountered questions, a systematic troubleshooting manual, and validated protocols to help you maintain stereochemical integrity throughout your synthesis.

Understanding the Mechanism: Why Does Racemization Occur?

The primary cause of racemization in this compound is the high acidity of the proton at the α-carbon (C2), the stereocenter of interest. This proton is positioned between two electron-withdrawing groups: the aldehyde and the chlorine atom. This electronic arrangement makes the proton susceptible to abstraction by even weak bases, leading to the formation of a planar enolate intermediate.[1][2][3] Once this achiral enolate is formed, the stereochemical information at C2 is lost. Subsequent protonation of the enolate can occur from either face of the planar double bond with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][3]

This process, known as enolization, can be catalyzed by both acids and bases.[2][3] Therefore, meticulous control over the reaction's pH is paramount to preserving the desired stereochemistry.

RacemizationMechanism cluster_Chiral Chiral Starting Material cluster_Enolate Achiral Intermediate Start (2R,3S)-2-Chloro-3-hydroxybutanal Enolate Planar Enolate (Loss of Chirality at C2) Start->Enolate Base (B:) -HB⁺ Product_R (2R,3S)-Product Enolate->Product_R Protonation (HB⁺) (Top face attack) Product_S (2S,3S)-Product Enolate->Product_S Protonation (HB⁺) (Bottom face attack)

Caption: Base-catalyzed enolization leading to racemization at C2.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause is the abstraction of the acidic proton at the C2 position (the α-carbon), which is a chiral center.[2] This leads to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate occurs non-selectively from either side, yielding a racemic mixture of the C2 epimers.[1] This process is readily catalyzed by trace amounts of acid or base in the reaction mixture, solvents, or on glassware.

Q2: At what pH is the risk of racemization highest?

A2: The risk is significant under both basic and acidic conditions. Basic conditions directly promote the deprotonation to form the enolate.[1][4] Acidic conditions can catalyze enolization by protonating the carbonyl oxygen, which increases the acidity of the α-proton.[3] Optimal conditions are typically close to neutral (pH 6.5-7.5), but this can be substrate and solvent dependent. It is crucial to buffer the reaction or perform it under strictly aprotic, non-polar conditions if possible.

Q3: Can my choice of solvent affect the rate of racemization?

A3: Absolutely. Protic solvents (e.g., water, methanol, ethanol) can facilitate racemization by acting as proton donors or acceptors, thereby shuttling protons to and from the α-carbon. Polar aprotic solvents (e.g., DMSO, DMF) can also increase the rate of enolization. Non-polar, aprotic solvents like hexane, toluene, or dichloromethane are generally preferred to minimize racemization.

Q4: How does temperature influence the stereochemical stability of the product?

A4: Higher temperatures increase the rate of all reactions, including the enolization-racemization process.[5] To maintain stereochemical integrity, it is almost always beneficial to run the synthesis and subsequent workup/purification steps at low temperatures (e.g., -78 °C to 0 °C).

Q5: During workup and purification, what steps are critical for preventing racemization?

A5:

  • Aqueous Workup: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washing to neutralize any acidic or basic residues. Avoid strong acids or bases.

  • Chromatography: If using silica gel chromatography, be aware that standard silica can be acidic. It is often recommended to use silica gel that has been neutralized (e.g., by washing with a triethylamine/hexane mixture and then flushing with solvent) or to use an alternative stationary phase like alumina. Perform chromatography at low temperatures if possible.

  • Evaporation: Concentrate the product at low temperatures using a rotary evaporator with a chilled water bath. Prolonged exposure to even moderate heat can cause racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Problem Probable Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (% ee) in Crude Product 1. pH Imbalance: Presence of acidic or basic impurities in reagents or solvents.1. Use freshly distilled, anhydrous, and neutral solvents. Ensure all reagents are of high purity. Consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to scavenge trace acid.
2. High Reaction Temperature: The reaction was run at too high a temperature, accelerating enolization.2. Optimize the reaction temperature. Start at -78 °C and slowly allow it to warm only if necessary for reactivity. Maintain strict temperature control.
3. Incorrect Reagent Choice: The chlorinating agent or catalyst system is not stereoselective or promotes enolization.3. Employ a proven stereoselective chlorination method, such as an organocatalytic α-chlorination using a chiral amine catalyst.[6][7]
% ee Decreases Significantly After Workup/Purification 1. Acidic Silica Gel: Standard silica gel used for chromatography is acidic and catalyzes racemization.1. Neutralize silica gel before use or use a different stationary phase (e.g., neutral alumina). Alternatively, use flash chromatography with a solvent system containing a small amount of a neutralizer like triethylamine (0.1-1%).
2. Aggressive Aqueous Wash: Washing with unbuffered water or solutions of strong acid/base.2. Perform all aqueous washes with a saturated, neutral salt solution (brine) or a pH 7 phosphate buffer.
3. Thermal Stress: Overheating during solvent removal.3. Remove solvent in vacuo at the lowest possible temperature (<30 °C).
Inconsistent Stereochemical Results Between Batches 1. Atmospheric Moisture/CO₂: Contamination from the air introducing acidic components.1. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use oven-dried glassware and syringe techniques for reagent addition.
2. Variability in Reagent Quality: Purity of solvents or starting materials differs between batches.2. Qualify all reagents before use. Use solvents from a freshly opened bottle or a purification system.

Recommended Protocol: Organocatalytic Asymmetric α-Chlorination

This protocol is based on established methods for the enantioselective α-chlorination of aldehydes using a chiral amine catalyst.[6][7] This approach generates a reactive enamine intermediate in situ, which then reacts with an electrophilic chlorine source, controlling the facial selectivity of the addition.

Materials:

  • 3-Hydroxybutanal

  • (2R,5R)-Diphenylpyrrolidine (or other suitable chiral amine catalyst)

  • N-Chlorosuccinimide (NCS)

  • Hexafluoroisopropanol (HFIP) as solvent[6]

  • Anhydrous Diethyl Ether

  • pH 7 Phosphate Buffer

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve 3-hydroxybutanal (1.0 equiv) and (2R,5R)-diphenylpyrrolidine (0.1 equiv) in anhydrous HFIP at -20 °C.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction by adding cold diethyl ether. Wash the organic phase sequentially with cold, saturated sodium bicarbonate solution and cold pH 7 phosphate buffer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at 0 °C.

  • Purification: Purify the crude product immediately via low-temperature flash chromatography on neutralized silica gel.

OrganocatalysisWorkflow cluster_Reaction Reaction Phase cluster_Workup Workup & Purification Start 1. Dissolve Aldehyde & Chiral Amine Catalyst in HFIP (-20 °C, Argon) Enamine In situ Enamine Formation Start->Enamine Intermediate Chlorination 2. Add NCS Portion-wise (Maintain T < -15 °C) Enamine->Chlorination Stir 3. Stir & Monitor (2-4h at -20 °C) Chlorination->Stir Quench 4. Quench with Et₂O, Wash with Buffer Stir->Quench Dry 5. Dry (MgSO₄) & Concentrate (0 °C) Quench->Dry Purify 6. Low-Temp Flash Chromatography Dry->Purify FinalProduct Enantiopure Product Purify->FinalProduct

Caption: Workflow for stereoselective α-chlorination.

By understanding the fundamental mechanism of racemization and implementing rigorous control over experimental parameters, researchers can successfully synthesize this compound with high enantiomeric purity.

References

  • Chemoselective and Divergent Synthesis of Chlorohydrins and Oxaheterocycles via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters, 2023. [Link]

  • Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. [Link]

  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic-chemistry.org. [Link]

  • Mukaiyama aldol addition to alpha-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. Semantic Scholar. [Link]

  • Racemization of Aldehydes and Ketones. YouTube. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 2021. [Link]

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  • Aldol Addition Aldol Reaction. Organic Chemistry Portal. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • What's a Racemic Mixture? Master Organic Chemistry. [Link]

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  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

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  • Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. PubMed. [Link]

  • Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Semantic Scholar. [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]

  • CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-hydroxybutanal. As a key chiral building block, the successful and scalable synthesis of this compound is critical for various downstream applications. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the common challenges encountered during its preparation via crossed aldol condensation.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly approached through a crossed aldol condensation between acetaldehyde and 2-chloroacetaldehyde. This reaction, while straightforward in principle, presents several challenges in practice, including the potential for self-condensation of the starting materials, subsequent dehydration of the desired product, and difficulties in purification. Careful control of reaction conditions is paramount to achieving a high yield and purity of the target molecule.

The fundamental reaction involves the deprotonation of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetaldehyde.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of aldol condensation and is designed to minimize side reactions.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )ConcentrationNotes
AcetaldehydeC₂H₄O44.05-Freshly distilled
2-ChloroacetaldehydeC₂H₃ClO78.5050% aqueous solutionCommercially available
Sodium HydroxideNaOH40.001 M aqueous solution-
Diethyl Ether(C₂H₅)₂O74.12-Anhydrous
Hydrochloric AcidHCl36.461 M aqueous solution-
Anhydrous Magnesium SulfateMgSO₄120.37--

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of a 50% aqueous solution of 2-chloroacetaldehyde (containing approximately 0.32 mol of 2-chloroacetaldehyde). Cool the flask to 0-5 °C in an ice-water bath.

  • Slow Addition of Acetaldehyde: To the dropping funnel, add 15.0 g (0.34 mol) of freshly distilled acetaldehyde.

  • Base Addition: Begin stirring the 2-chloroacetaldehyde solution and slowly add 1 M sodium hydroxide solution dropwise, maintaining the temperature between 0-5 °C. Monitor the pH of the reaction mixture and maintain it at approximately 8-9.

  • Acetaldehyde Addition: Once the desired pH is reached, begin the slow, dropwise addition of acetaldehyde from the dropping funnel over a period of 2 hours. It is crucial to maintain the temperature at 0-5 °C throughout the addition to minimize the self-condensation of acetaldehyde.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1 hour at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: After 1 hour, quench the reaction by slowly adding 1 M hydrochloric acid until the pH of the solution is neutral (pH ~7).

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Self-condensation of acetaldehyde.2. Dehydration of the product.3. Incomplete reaction.4. Product loss during workup.1. Ensure slow addition of acetaldehyde at low temperature (0-5 °C).2. Maintain a low reaction temperature and avoid excessive heat during workup.3. Monitor the reaction by TLC to ensure completion.4. Perform extractions carefully and ensure complete transfer of the organic layer.
Presence of Multiple Products 1. Self-condensation of both starting materials.2. Formation of crotonaldehyde from self-condensation of acetaldehyde.3. Polymerization of aldehydes.1. Slow addition of acetaldehyde is key. Pre-forming the enolate of acetaldehyde with a strong base like LDA before adding 2-chloroacetaldehyde can improve selectivity.[1]2. Maintain low temperatures.3. Use freshly distilled aldehydes.
Product is a Dark Color Polymerization of aldehydes or side reactions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) and that the starting materials are pure.
Difficulty in Purification Co-elution of impurities with the product.Optimize the eluent system for column chromatography. Consider derivatization (e.g., with 2,4-dinitrophenylhydrazine) for easier separation and quantification.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it important to use freshly distilled acetaldehyde?

A1: Acetaldehyde is prone to oxidation to acetic acid and can also form paraldehyde, a cyclic trimer. These impurities can interfere with the desired aldol condensation and lead to lower yields and the formation of byproducts.

Q2: What is the role of the base in this reaction?

A2: The base, in this case, sodium hydroxide, acts as a catalyst to deprotonate the alpha-carbon of acetaldehyde, forming a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of 2-chloroacetaldehyde.[3][4][5]

Q3: Can I use a stronger base?

A3: While a stronger base like lithium diisopropylamide (LDA) can be used to pre-form the enolate and potentially improve selectivity, it also increases the risk of side reactions if not handled carefully. For a scalable synthesis, a catalytic amount of a weaker base like NaOH is often preferred.

Q4: How can I confirm the identity and purity of my product?

A4: The product can be characterized using standard analytical techniques:

  • ¹H NMR: Expect signals for the aldehyde proton, the proton on the carbon bearing the chlorine, the proton on the carbon bearing the hydroxyl group, and the methyl protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the carbon bonded to chlorine, the carbon bonded to the hydroxyl group, and the methyl carbon.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch (around 3400 cm⁻¹), the C=O stretch of the aldehyde (around 1725 cm⁻¹), and the C-Cl stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product (122.55 g/mol ).[6]

Q5: What are the main safety precautions for this synthesis?

A5:

  • Acetaldehyde is highly flammable and has a low boiling point. Handle in a well-ventilated fume hood away from ignition sources.

  • 2-Chloroacetaldehyde is toxic and corrosive.[7] Avoid skin and eye contact and inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

Visualizing the Workflow and Reaction Mechanism

Experimental Workflow

experimental_workflow reagents Reagents: - Acetaldehyde - 2-Chloroacetaldehyde - NaOH solution reaction Reaction: - 0-5 °C - Slow addition of acetaldehyde - pH 8-9 reagents->reaction 1. Mix quench Quench: - Add 1M HCl to pH 7 reaction->quench 2. Neutralize workup Workup: - Diethyl ether extraction - Brine wash quench->workup 3. Extract purification Purification: - Dry with MgSO₄ - Concentrate - Vacuum distillation or  Column chromatography workup->purification 4. Isolate product Product: This compound purification->product 5. Characterize reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation acetaldehyde Acetaldehyde enolate Enolate acetaldehyde->enolate + OH⁻ chloroacetaldehyde 2-Chloroacetaldehyde intermediate Alkoxide Intermediate chloroacetaldehyde->intermediate Nucleophilic Attack product This compound intermediate->product + H₂O

Caption: The base-catalyzed mechanism of the crossed aldol condensation.

References

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Google Patents. US20160272610A1 - Process for preparing chloroacetaldehyde acetals.
  • Wikipedia. Aldol condensation. [Link]

  • Science.gov. determine aldehydes derived: Topics by Science.gov. [Link]

  • ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

  • Reddit. What are some common causes of low reaction yields? : r/Chempros. [Link]

  • ResearchGate. The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed RetroAldol Reaction | Request PDF. [Link]

  • RSC Publishing. A convenient synthesis of enantioenriched α-haloaldehydes. [Link]

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  • PubChem. (2R,3R)-2-amino-2-chloro-3-hydroxybutanal. [Link]

  • Mol-Instincts. This compound. [Link]

  • National Institutes of Health. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. [Link]

  • LookChem. General procedures for the purification of Aldehydes. [Link]

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  • PubChem. Chloroacetaldehyde. [Link]

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Technical Support Center: Stabilizing 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-hydroxybutanal. As a bifunctional molecule containing both a reactive aldehyde and an α-chloro alcohol moiety, this compound presents unique stability challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, ensuring the integrity and reliability of your experimental outcomes. We will move beyond simple storage instructions to explore the underlying chemical principles, providing you with the expertise to troubleshoot issues and implement robust, long-term stabilization strategies.

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses specific problems you may encounter during the storage and handling of this compound. Each issue is presented in a question-and-answer format, detailing the probable cause and a step-by-step solution.

Question 1: "I've observed a white precipitate or cloudiness forming in my neat sample of this compound over time. What is happening and how can I prevent it?"

Answer:

Probable Cause: Aldehyde Polymerization. The most likely cause is the acid- or base-catalyzed polymerization of the aldehyde functional group. Aldehydes, especially in concentrated form, can form cyclic trimers (trioxanes) or linear polymers (polyacetals).[1] This process is often accelerated by trace amounts of moisture or impurities.

Underlying Mechanism: The aldehyde carbonyl is electrophilic and can be attacked by a nucleophile, including the oxygen of another aldehyde molecule. This initiates a chain reaction, leading to the formation of high-molecular-weight polymers that are insoluble in the parent aldehyde, resulting in the observed precipitate.

Solution & Protocol:

  • Ensure Anhydrous Conditions: Handle the compound in a dry environment (e.g., glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture, which can catalyze polymerization.

  • Low-Temperature Storage: Immediately store the compound at low temperatures (2-8°C is recommended) to significantly slow the rate of polymerization.[2][3] For long-term storage, consider temperatures of -20°C.

  • Inert Atmosphere: Store the vial or container under an inert atmosphere (Nitrogen or Argon) to displace both moisture and oxygen.[1][3]

  • Solubilization (for stock solutions): If your workflow allows, dissolving the compound in a dry, non-protic solvent (e.g., anhydrous THF, Dioxane) can prevent polymerization by separating the aldehyde molecules. However, you must verify solvent compatibility with your downstream application.

Question 2: "The pH of my aqueous solution containing this compound is dropping, and I'm concerned about degradation. Why is it becoming acidic?"

Answer:

Probable Cause: Oxidation to Carboxylic Acid. The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), converting it to the corresponding carboxylic acid: 2-chloro-3-hydroxybutanoic acid.[1][4] This introduces an acidic impurity that can alter reaction conditions and compromise your results.

Underlying Mechanism: Autoxidation can occur where atmospheric oxygen reacts with the aldehyde, often via a free-radical mechanism, to form a peroxy acid intermediate which then oxidizes another aldehyde molecule to the carboxylic acid.

Solution & Protocol:

  • Strict Anaerobic Handling: Always handle the compound under an inert atmosphere (Nitrogen or Argon) to prevent exposure to oxygen.[1]

  • Use Degassed Solvents: If preparing solutions, ensure your solvents are thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidant Addition: For bulk storage where minor additives are permissible, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) to scavenge free radicals and inhibit the oxidation cascade.[5] Compatibility must be confirmed for your specific application.

  • Storage in Amber Vials: Protect the compound from light, which can photochemically initiate oxidation.[6]

Question 3: "My analytical data (NMR, LC-MS) shows a loss of the parent compound and the appearance of new, unexpected peaks. What degradation pathway should I suspect?"

Answer:

Probable Cause: Dehydrochlorination and Rearrangement. The α-chloro alcohol (chlorohydrin) moiety is prone to an intramolecular reaction, especially in the presence of trace bases, leading to the elimination of HCl and the formation of an epoxide.[7] This new, highly reactive epoxide can then undergo further reactions, leading to a complex mixture of byproducts.

Underlying Mechanism: A base (even a weak one like a dirty glass surface or certain buffer components) can deprotonate the hydroxyl group. The resulting alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction to form a stable three-membered epoxide ring and expel a chloride ion.

Solution & Protocol:

  • Maintain Neutral or Weakly Acidic pH: Avoid all basic conditions. Ensure all glassware is scrupulously clean and potentially acid-washed and rinsed with distilled water and dried to remove any basic residues. If used in a buffered solution, maintain a pH below 7.

  • Use High-Purity, Non-Reactive Solvents: When preparing solutions, use high-purity, neutral solvents. Avoid amines and other basic additives unless they are a required part of your reaction.

  • Low-Temperature Protocol: As with all degradation pathways, keeping the compound cold (-20°C for long-term storage) is critical to reduce the rate of this and other unwanted reactions.[2]

Key Degradation Pathways of this compound

The following diagram illustrates the primary instability pathways discussed above. Understanding these transformations is key to designing effective stabilization strategies.

Figure 1: Primary Degradation Pathways cluster_main This compound cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_dehydrochlorination Dehydrochlorination A CC(O)CH(Cl)C(=O)H B 2-Chloro-3-hydroxybutanoic Acid CC(O)CH(Cl)C(=O)OH A->B + [O] (Air Exposure) C Polyacetal / Trioxane -[CH(R)-O]n- A->C Trace H+/OH- (Moisture) D 3-Methyloxirane-2-carbaldehyde (Epoxide) A->D - HCl (Base Catalyzed)

Caption: Key chemical degradation routes for this compound.

Frequently Asked Questions (FAQs)

Q: What are the absolute ideal conditions for long-term storage?

A: For maximum stability over months, store this compound neat or as a solid in a tightly sealed amber glass vial, under a positive pressure of Argon or Nitrogen, at -20°C or lower.[2][3][6]

Q: What materials should I use or avoid for containers and handling?

A: Use glass (borosilicate) or PTFE containers and tools. Avoid reactive metals like aluminum, zinc, and copper, as well as basic plastics or low-quality polymers that may leach plasticizers or catalysts.[8][9] Ensure all containers have tight-fitting caps, preferably with a PTFE liner.[5]

Q: Can I store it as a solution? What are the best solvents?

A: Storing in solution can be convenient but adds solvent-related stability risks. If necessary, use a high-purity, anhydrous, and non-protic solvent like Dioxane or Tetrahydrofuran (THF). Ensure the solvent is free of peroxides. Avoid alcohols (which can form acetals) and basic solvents (like pyridine). Always store solutions cold and under an inert atmosphere.

Q: How can I perform a quick quality check on a previously stored sample?

A: A simple ¹H NMR spectrum is highly effective. Look for the characteristic aldehyde proton peak. Its disappearance or the appearance of new, complex signals indicates degradation. A simple titration with a weak, standardized base can also quantify the amount of acidic byproduct formed from oxidation.

Protocols and Data Tables

Experimental Protocol: Preparing for Long-Term Storage

This workflow ensures the compound is packaged under optimal conditions to minimize degradation.

Figure 2: Long-Term Storage Workflow start Start: Receive/ Synthesize Compound prep_vial Use Clean, Dry Amber Glass Vial w/ PTFE-lined Cap start->prep_vial transfer Transfer Compound Under Inert Gas (e.g., in Glovebox) prep_vial->transfer purge Purge Headspace with Argon/Nitrogen for 2-3 minutes transfer->purge seal Seal Tightly & Wrap with Parafilm purge->seal labeling Label Clearly: Name, Date, Storage Conditions seal->labeling storage Store at ≤ -20°C in a Designated Area labeling->storage end End: Stable Storage storage->end

Caption: Recommended workflow for preparing samples for secure storage.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Short-term) , ≤ -20°C (Long-term) Reduces rates of all chemical reactions (polymerization, oxidation, elimination).[2][3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the aldehyde to a carboxylic acid and displaces moisture.[1][3]
Container Amber Borosilicate Glass Vial w/ PTFE-lined cap Inert, prevents light exposure which can catalyze degradation.[6][10]
pH (in solution) Neutral to slightly acidic (pH 4-6) Minimizes base-catalyzed dehydrochlorination and acid-catalyzed polymerization.[7]
Form Neat solid or liquid (preferred) Avoids potential solvent interactions and impurities.
Additives None (for high-purity use) , BHT (<0.1%) (for bulk)Avoids introducing contaminants; BHT can inhibit oxidation if permissible.[5]
Table 2: Chemical Compatibility and Incompatibility
CategoryCompatible MaterialsIncompatible Materials to Avoid
Metals Stainless Steel (316), HastelloyAluminum, Copper, Zinc, Iron (can catalyze polymerization/oxidation).[1][9]
Plastics PTFE, PFA, FEPPVC, Polycarbonate, ABS (risk of leaching), Polyurethane.
Solvents Dioxane, THF (anhydrous), Toluene, DichloromethaneAcids (Strong): Catalyze polymerization. Bases (Strong & Weak): Catalyze dehydrochlorination and polymerization. Oxidizing Agents: React violently. Alcohols: Can form acetals. Amines: Act as bases.[10][11][12]
Gases Nitrogen, ArgonOxygen (Air), Ammonia, Chlorine.

By adhering to these guidelines, you can significantly enhance the shelf-life of this compound, ensuring the quality and consistency of your valuable research materials. For further, application-specific questions, please do not hesitate to contact our technical support team.

References

  • Smallwood, I. M. (2012). Solvent Recovery Handbook. John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Acetaldehyde. In PubChem. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]

  • University of California, Riverside - Office of Research and Economic Development. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet. Retrieved from [Link]

  • Mar-Salom, C., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 143(18), 7074–7084. [Link]

  • Rowan University - Office of Research. (n.d.). Chemical Compatibility, Segregation, & Storage Recommendation Table. Retrieved from [Link]

  • Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips. Retrieved from [Link]

  • University of California, San Diego - Blink. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from [Link]

  • Case Western Reserve University - Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Purification of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2-Chloro-3-hydroxybutanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but potentially unstable intermediate. Here, we address common challenges and questions through a series of troubleshooting guides and FAQs, grounded in established chemical principles to ensure the integrity of your experimental outcomes.

Section 1: Understanding the Molecule and Its Common Impurities

FAQ 1: What is this compound and why is its purity critical?

This compound is a bifunctional molecule containing an aldehyde, a hydroxyl group, and a chlorine atom. Its structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules in pharmaceutical development. However, these same functional groups contribute to its reactivity and potential instability, making purification a critical step. Impurities can interfere with subsequent reactions, lead to unwanted byproducts, and compromise the biological activity and safety of the final compound.

The molecular structure of this compound is presented below.[1]

  • Molecular Formula: C₄H₇ClO₂[1]

  • Molecular Weight: 122.55 g/mol [1]

FAQ 2: My crude sample of this compound shows several unexpected peaks in the NMR/GC-MS. What are the most likely impurities?

The most common route to this compound is through an aldol condensation reaction between acetaldehyde and 2-chloroacetaldehyde.[2][3] Understanding this synthesis pathway is key to predicting the impurity profile.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Crude Product Acetaldehyde Acetaldehyde AldolCondensation Aldol Condensation Acetaldehyde->AldolCondensation Chloroacetaldehyde 2-Chloroacetaldehyde Chloroacetaldehyde->AldolCondensation Target This compound AldolCondensation->Target

Common Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Acetaldehyde and 2-chloroacetaldehyde are volatile and may be present in the crude product.

  • Self-Condensation Products: Both starting aldehydes can react with themselves.

    • From Acetaldehyde: 3-Hydroxybutanal (the aldol addition product of acetaldehyde with itself).

    • From 2-Chloroacetaldehyde: 2,4-dichloro-3-hydroxybutanal (the aldol addition product of 2-chloroacetaldehyde with itself).[4]

  • Dehydration Products: The initial β-hydroxy aldehyde product can lose water, especially if heated, to form a conjugated enone (e.g., 2-chloro-2-butenal).[5]

  • Oxidation Product: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-chloro-3-hydroxybutanoic acid, especially upon exposure to air.[6][7][8][9][10]

Table 1: Summary of Potential Impurities

Impurity NameMolecular FormulaOriginKey Differentiating Feature
AcetaldehydeC₂H₄OStarting MaterialHighly volatile
2-ChloroacetaldehydeC₂H₃ClOStarting MaterialReactive, may exist as a hydrate[11]
3-HydroxybutanalC₄H₈O₂Self-condensationLacks chlorine atom
2,4-Dichloro-3-hydroxybutanalC₄H₆Cl₂O₂Self-condensationContains two chlorine atoms
2-Chloro-2-butenalC₄H₅ClODehydrationPresence of C=C double bond
2-Chloro-3-hydroxybutanoic acidC₄H₇ClO₃OxidationCarboxylic acid instead of aldehyde

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for purifying polar compounds like this compound.[12][13] However, the acidic nature of standard silica gel and the reactivity of the aldehyde can lead to complications.

FAQ 3: I am trying to purify this compound using silica gel column chromatography, but I am getting low yield and see new spots on my TLC. What is happening?

This is a common issue when purifying aldehydes on silica gel. The slightly acidic nature of silica can catalyze degradation reactions.[14]

Causality:

  • Acid-Catalyzed Decomposition: Silica gel can act as a mild Lewis acid, potentially catalyzing the reverse aldol reaction or dehydration.

  • Acetal Formation: If an alcohol is used as a solvent (e.g., methanol or ethanol), it can react with the aldehyde to form a hemiacetal or acetal, which will have a different Rf value on TLC.[14]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica in your chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume).[14] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. However, be aware that alumina can also be basic, which might catalyze other unwanted reactions.[14]

  • Optimize Your Solvent System:

    • Avoid reactive solvents like primary alcohols if possible.

    • A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar aprotic solvent like ethyl acetate or diethyl ether.[6][14]

    • Run a thorough TLC analysis with various solvent systems to find one that gives good separation with an Rf value for your product of around 0.3.[14]

G Start Crude this compound TLC 1. TLC Analysis (Hexane/Ethyl Acetate) Start->TLC Deactivate 2. Deactivate Silica Gel (1% Triethylamine in eluent) TLC->Deactivate Optimize R_f ~ 0.3 Pack 3. Pack Column Deactivate->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Pool fractions with only product spot Evaporate 9. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Protocol 1: Deactivated Silica Gel Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis, prepare the chosen eluent (e.g., 30:70 Ethyl Acetate:Hexane). Add triethylamine to the eluent to a final concentration of 1% v/v.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Avoid excessive heating during solvent evaporation to prevent product degradation.

Section 3: Alternative and Complementary Purification Techniques

FAQ 4: Is distillation a viable method for purifying this compound?

Fractional distillation can be a suitable method, especially for larger quantities, provided the product is thermally stable and has a significantly different boiling point from its impurities.[15][16]

Considerations:

  • Thermal Stability: Aldehydes, particularly those with β-hydroxy groups, can undergo dehydration upon heating.[5] Therefore, vacuum distillation at the lowest possible temperature is essential.

  • Boiling Point Separation: You will need to know the boiling points of the expected impurities to assess if sufficient separation can be achieved.

Given the lack of specific boiling point data for this compound in the literature[17], a small-scale trial distillation is recommended to determine its feasibility without significant sample loss.

FAQ 5: My product is a solid at room temperature. Can I use recrystallization?

If your this compound is a solid, recrystallization is an excellent and scalable purification method.[18][19] The key is to find a suitable solvent or solvent pair.

Principles of Solvent Selection for Recrystallization: [18][19]

  • The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

  • The solvent should not react with the compound.

Protocol 2: General Recrystallization Procedure

  • Solvent Screening: In test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane, or mixtures) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude solid until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.[19]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Section 4: Purity Assessment

FAQ 6: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Table 2: Recommended Analytical Methods for Purity Assessment

MethodPurposeInformation Provided
NMR Spectroscopy (¹H, ¹³C) Structural Confirmation & PurityConfirms the chemical structure and can reveal the presence of impurities. Integration of peaks in ¹H NMR can be used for semi-quantitative purity estimation.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity & Impurity IDSeparates volatile components and provides mass information for identification of the product and any impurities.[20]
High-Performance Liquid Chromatography (HPLC) Purity & QuantificationProvides high-resolution separation for accurate purity determination (e.g., area percent).[20]
Infrared (IR) Spectroscopy Functional Group IDConfirms the presence of key functional groups (aldehyde C=O stretch, hydroxyl O-H stretch).

References

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Technical Support Center: Stereoselective Synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the stereoselectivity of 2-Chloro-3-hydroxybutanal synthesis. This critical chiral building block presents unique synthetic challenges, particularly in controlling the relative and absolute stereochemistry at the C2 and C3 positions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the mechanistic underpinnings of experimental choices to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Challenge of Stereocontrol

The synthesis of this compound involves the creation of two adjacent stereocenters. Achieving high diastereoselectivity (controlling the syn vs. anti relationship) and enantioselectivity (controlling the formation of a specific enantiomer) is paramount for its use in complex molecule synthesis. The primary route involves the α-chlorination of 3-hydroxybutanal, often leveraging organocatalysis.[1][2] Poor stereocontrol is a frequent issue, leading to difficult-to-separate isomeric mixtures and reduced overall yield of the desired product. This guide addresses the most common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing actionable advice grounded in mechanistic principles.

Question 1: My reaction is producing a low diastereomeric ratio (dr), primarily a mixture of syn and anti isomers. How can I improve the selectivity for the desired syn product?

Answer: Low diastereoselectivity is the most common hurdle. It indicates that the energy difference between the transition states leading to the syn and anti products is insufficient. Several interconnected factors—temperature, solvent, and catalyst structure—govern this outcome.

A1.1: Re-evaluate Your Reaction Temperature

  • The Problem: Higher temperatures provide enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to a loss of selectivity.[3] Even a seemingly minor increase in temperature can significantly impact the diastereomeric ratio (dr).

  • The Scientific Rationale: According to the Eyring equation, the ratio of products is exponentially related to the difference in the free energy of activation (ΔΔG‡) between the competing transition states. Lowering the temperature amplifies the impact of this small energy difference, favoring the lower-energy transition state that leads to the desired syn isomer. For many reactions, a negative temperature dependence is observed where selectivity increases as temperature decreases.[4][5]

  • Actionable Solution:

    • Perform the reaction at a lower temperature. If you are running the reaction at 0 °C, try moving to -30 °C or even -78 °C (dry ice/acetone bath).

    • Ensure the reaction is maintained at the target temperature consistently. Use a cryostat for precise control if available.

    • Monitor the reaction kinetics. A lower temperature will slow the reaction rate, so expect longer reaction times.

A1.2: Optimize the Solvent System

  • The Problem: The solvent is not merely an inert medium; it actively participates in the reaction by solvating intermediates and transition states.[6][7] An inappropriate solvent can fail to stabilize the organized, chair-like transition state required for high selectivity.

  • The Scientific Rationale: The stereoselectivity of many reactions is highly solvent-dependent.[8][9] For organocatalytic α-chlorinations, which proceed through enamine intermediates, the solvent's polarity, hydrogen-bonding capacity, and coordinating ability are critical.[10] For instance, polar aprotic solvents like acetone or acetonitrile often promote the desired enamine formation and subsequent stereoselective chlorination.[2] In some cases, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can completely switch the reaction pathway to favor charged intermediates, leading to dramatically improved selectivity.[10]

  • Actionable Solution:

    • Screen a range of solvents. Start with common solvents used for organocatalytic chlorinations like Acetone, CH2Cl2, and THF.

    • If selectivity remains poor, consider more specialized solvents. Test HFIP to see if it promotes a more selective pathway involving charged intermediates.[10]

    • Ensure your solvents are anhydrous. The presence of water can interfere with the catalytic cycle and lead to undesired side reactions.

A1.3: Reassess the Catalyst and Chlorinating Agent

  • The Problem: The steric and electronic properties of the catalyst and the nature of the chlorinating agent are fundamental to achieving selectivity. The catalyst dictates the facial bias of the electrophilic attack on the enamine intermediate.

  • The Scientific Rationale: In enamine catalysis, the aldehyde reacts with a chiral secondary amine (e.g., a proline derivative or imidazolidinone) to form a transient chiral enamine.[1] The bulky substituents on the catalyst block one face of the enamine, forcing the electrophilic chlorinating agent (like N-chlorosuccinimide, NCS) to approach from the less hindered face.[2] The choice of catalyst is therefore paramount. Bifunctional catalysts, which contain both a directing group (like a thiourea) and the amine, can further organize the transition state through hydrogen bonding, enhancing selectivity.[11][12]

  • Actionable Solution:

    • Catalyst Choice: If using a simple proline catalyst, consider switching to a more sterically demanding MacMillan-type imidazolidinone catalyst or a Jørgensen-Hayashi diarylprolinol silyl ether catalyst, which are known to provide high stereocontrol in α-functionalization of aldehydes.[1][13]

    • Chlorinating Agent: While NCS is common, other electrophilic chlorine sources can be tested. A perchlorinated quinone has been shown to be highly effective in certain systems.[2]

    • Catalyst Loading: While less common for selectivity issues, ensure catalyst loading is optimal (typically 5-20 mol%). In some cases, very low catalyst loadings can be effective.[14]

Below is a troubleshooting workflow for addressing poor diastereoselectivity.

G start Low Diastereomeric Ratio (dr) temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp check_dr Analyze dr by NMR/GC temp->check_dr Re-run experiment solvent Screen Solvents (e.g., Acetone, THF, HFIP) solvent->check_dr Re-run experiment catalyst Change Catalyst System (e.g., Imidazolidinone, Bifunctional) catalyst->check_dr Re-run experiment check_dr->solvent <95:5 dr check_dr->catalyst <95:5 dr success High dr Achieved check_dr->success >95:5 dr fail Selectivity Still Poor (Consult Further) check_dr->fail No Improvement

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question 2: My enantiomeric excess (ee) is low. How do I control the absolute stereochemistry?

Answer: Low enantioselectivity points directly to the choice or purity of your chiral catalyst. The catalyst is responsible for creating the chiral environment that differentiates between the two enantiomeric transition states.

  • The Scientific Rationale: The enantioselectivity is determined by the difference in activation energy between the pro-(R) and pro-(S) transition states, which is dictated by the chiral catalyst. For example, using (S)-proline or an (S)-imidazolidinone catalyst will favor the formation of one enantiomer of the product, while the (R)-catalyst will favor the other.[15]

  • Actionable Solutions:

    • Verify Catalyst Purity: Ensure your chiral organocatalyst has high enantiomeric purity. An impure catalyst will inherently lead to a lower ee in the product.

    • Choose the Correct Catalyst Enantiomer: Confirm you are using the correct enantiomer of the catalyst to obtain your desired product enantiomer. (S)-catalysts typically lead to (R)-configured α-chloro aldehydes, but this should be verified for your specific system.

    • Employ a Bifunctional Catalyst: Catalysts that can form multiple non-covalent interactions (e.g., hydrogen bonds) with the substrate and electrophile often provide superior enantiocontrol by creating a more rigid and well-defined transition state.[11][12] Consider catalysts incorporating thiourea or sulfonamide moieties.

    • Avoid Racemization: Ensure that your workup and purification conditions are not harsh enough to cause epimerization (and thus racemization) at the newly formed C2 stereocenter. The α-proton of the aldehyde is acidic and can be removed under strongly basic or acidic conditions, especially with heating. Use a neutral workup at low temperatures.[16]

Question 3: I'm observing significant formation of crotonaldehyde or other side products. What is causing this and how can I prevent it?

Answer: Side product formation is often due to the reactivity of the starting material, 3-hydroxybutanal, or the product itself.

  • The Scientific Rationale:

    • Dehydration: 3-hydroxybutanal can easily dehydrate under acidic or basic conditions, or with heating, to form crotonaldehyde.[17] The product, this compound, is also susceptible to elimination.

    • Self-Condensation: The starting material can undergo a self-aldol reaction, especially in the presence of base or even some amine catalysts if conditions are not optimized for the desired chlorination.[17]

  • Actionable Solutions:

    • Strict Temperature Control: Maintain low temperatures throughout the reaction and workup to minimize dehydration.

    • Control Stoichiometry: Add the aldehyde slowly to the mixture of the catalyst and chlorinating agent to maintain a low instantaneous concentration of the aldehyde, disfavoring self-condensation.

    • Neutral Workup: Avoid strongly acidic or basic conditions during the workup. A simple quench with a saturated aqueous solution of NH4Cl or NaHCO3 followed by extraction is often sufficient.

    • Prompt Purification: Purify the product quickly after workup, as it can be unstable upon standing. Use column chromatography on silica gel that has been neutralized with triethylamine (1% in the eluent) to prevent on-column degradation.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the organocatalytic α-chlorination of an aldehyde?

A1: The most common mechanism is enamine catalysis. The cycle involves:

  • Enamine Formation: The chiral secondary amine catalyst reacts with the starting aldehyde to form a nucleophilic enamine intermediate.

  • Electrophilic Attack: The enamine attacks the electrophilic chlorine source (e.g., NCS). The stereochemistry is set in this step, as the catalyst's steric bulk directs the attack to one face of the enamine.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the system to release the α-chloro aldehyde product and regenerate the catalyst for the next cycle.[1][15]

G cluster_0 Catalytic Cycle Aldehyde R-CHO Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst R₂NH (Catalyst) Iminium Iminium Ion Enamine->Iminium + 'Cl⁺' (e.g., NCS) - Succinimide Iminium->Catalyst regenerates Product α-Chloro Aldehyde Iminium->Product + H₂O

Caption: Simplified catalytic cycle for enamine-based α-chlorination.

Q2: What analytical methods are best for determining the diastereomeric and enantiomeric ratios?

A2:

  • Diastereomeric Ratio (dr): High-field ¹H NMR spectroscopy is typically the most direct method. The signals for the protons at C2 and C3 will appear at different chemical shifts for the syn and anti diastereomers, allowing for direct integration to determine the ratio.

  • Enantiomeric Excess (ee): This requires a chiral analytical method. The most common approaches are:

    • Chiral HPLC or GC: After converting the product aldehyde to a more stable derivative (e.g., reduction to the corresponding alcohol), it can be analyzed on a chiral column to separate the enantiomers.[14]

    • NMR with a Chiral Shift Reagent: This is a less common but possible alternative.

Q3: How do reaction parameters influence selectivity? A summary.

A3: The interplay of parameters is key. The following table summarizes the expected impact of common variables on the reaction outcome.

ParameterPrimary Effect on SelectivityRationale
Temperature DiastereoselectivityLower temperature increases the energy difference (ΔΔG‡) between diastereomeric transition states, favoring the more stable one.[3][4]
Solvent Diastereoselectivity & EnantioselectivityThe solvent stabilizes intermediates and transition states. The optimal choice depends on the specific catalyst and substrate.[6][7]
Catalyst Structure Enantioselectivity & DiastereoselectivityThe catalyst's chiral scaffold creates the asymmetric environment and directs the approach of the electrophile.[1][13]
Catalyst Loading Primarily Reaction RateAffects the concentration of the active catalytic species. Can have minor effects on selectivity in some cases.[14]
Chlorinating Agent Rate & Side ReactionsThe reactivity and steric bulk of the 'Cl+' source can influence the outcome.

Experimental Protocol: Organocatalytic Synthesis of syn-2-Chloro-3-hydroxybutanal

This protocol is a representative example and may require optimization for specific substrates or scales.

Materials:

  • (2R, 5R)-2,5-Diphenylpyrrolidine (or other suitable chiral amine catalyst)

  • N-Chlorosuccinimide (NCS), recrystallized

  • 3-Hydroxybutanal (freshly prepared or distilled)[17]

  • Anhydrous Acetone (solvent)

  • Anhydrous Na2SO4

  • Silica gel and neutralized eluent (e.g., 20:1 Hexanes:EtOAc + 1% Et3N)

Procedure:

  • Reaction Setup: To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amine catalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous acetone (5 mL) and cool the flask to the desired temperature (e.g., -30 °C) in a cryostat or cooling bath. Add N-chlorosuccinimide (1.1 mmol, 1.1 equiv).

  • Substrate Addition: In a separate syringe, draw up 3-hydroxybutanal (1.0 mmol, 1.0 equiv). Add the aldehyde dropwise to the cooled, stirring reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -30 °C. Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: Immediately purify the crude product by flash column chromatography on silica gel using a neutralized eluent system to isolate the desired this compound.

References

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Catalyst selection for the synthesis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-chloro-3-hydroxybutanal. The synthesis of this molecule, a valuable chiral building block, is primarily achieved through an aldol reaction of chloroacetaldehyde and acetaldehyde. The choice of catalyst is critical for achieving high yield and stereoselectivity. This guide will focus on troubleshooting issues related to catalyst selection and other key reaction parameters.

I. Catalyst Selection: Navigating the Options

The selection of a suitable catalyst is paramount for a successful synthesis of this compound. Organocatalysts, particularly those based on proline and its derivatives, have emerged as a powerful tool for this transformation due to their operational simplicity, availability, and low toxicity, which is a significant advantage in pharmaceutical production.[1]

Frequently Asked Questions (FAQs): Catalyst Selection

  • Q1: What are the most common types of catalysts used for the synthesis of this compound?

    A1: The synthesis of this compound is an aldol reaction, and for this, both base-catalyzed and organocatalyzed methods are employed. While traditional base catalysis can be effective, it often leads to a mixture of products and side reactions.[2] Asymmetric organocatalysis, using chiral amines like proline and its derivatives, offers superior control over the stereochemistry of the product, which is often crucial in pharmaceutical applications.[3][4]

  • Q2: Why is L-proline a commonly recommended catalyst for this reaction?

    A2: L-proline is a widely used and well-studied organocatalyst for asymmetric aldol reactions.[4][5] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (acetaldehyde) and the electrophile (chloroacetaldehyde) simultaneously. This dual activation pathway is key to its catalytic efficiency and ability to induce high enantioselectivity.[4]

  • Q3: Are there more effective catalysts than L-proline?

    A3: While L-proline is a robust catalyst, several proline derivatives and other organocatalysts have been developed to improve upon its performance in terms of yield, enantioselectivity, and catalyst loading.[6] For instance, substituted prolinamides have shown excellent enantioselectivities in aldol reactions. The choice of catalyst may also depend on the specific desired stereoisomer of this compound.

  • Q4: Can I use a simple base like sodium hydroxide?

    A4: Yes, a base like sodium hydroxide can catalyze the aldol condensation.[2] However, this approach typically lacks stereocontrol, leading to a racemic mixture of stereoisomers. Furthermore, strong bases can promote side reactions such as the self-condensation of acetaldehyde and the elimination of HCl from the product or starting material, leading to a complex product mixture and lower yields of the desired this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Inefficient Catalyst: The chosen catalyst may have low activity for this specific transformation. 2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. 3. Side Reactions: Self-condensation of acetaldehyde, Cannizzaro reaction of chloroacetaldehyde (if it has no α-hydrogens), or polymerization can consume starting materials. 4. Product Instability: The product, a β-hydroxy aldehyde, can be prone to dehydration or other degradation pathways, especially under harsh conditions (e.g., high temperatures or extreme pH).[2]1. Catalyst Screening: If using a standard catalyst like L-proline with poor results, consider screening other organocatalysts, such as proline derivatives or other chiral amines. 2. Optimization of Conditions: Systematically vary the temperature (lower temperatures often favor the aldol addition product), solvent polarity, and reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. 3. Control of Stoichiometry: Use a slight excess of one of the aldehydes to drive the reaction to completion and minimize self-condensation of the limiting reagent. Slow addition of one aldehyde to the reaction mixture containing the other aldehyde and the catalyst can also be beneficial. 4. Mild Work-up: During the work-up procedure, avoid strong acids or bases and high temperatures to prevent product degradation.
Poor Stereoselectivity (in asymmetric synthesis) 1. Incorrect Catalyst Choice: The catalyst may not be suitable for inducing high stereoselectivity in this specific reaction. 2. Non-optimal Temperature: Temperature can have a profound effect on the enantiomeric excess (ee) of the product. 3. Solvent Effects: The solvent can influence the transition state of the reaction and thus the stereochemical outcome. 4. Racemization: The product may be susceptible to racemization under the reaction or work-up conditions.1. Catalyst Selection: For high stereoselectivity, it is crucial to use a proven asymmetric organocatalyst. Refer to literature for catalysts that have been successfully used for similar aldol reactions.[1][3] 2. Temperature Control: Asymmetric aldol reactions are often run at low temperatures (e.g., 0 °C to -20 °C) to enhance stereoselectivity. 3. Solvent Screening: Screen a range of solvents with varying polarities (e.g., DMF, DMSO, CH3CN, THF, CH2Cl2) to find the optimal medium for the reaction. 4. Mild Conditions: Ensure that the reaction and work-up conditions are mild to prevent racemization of the chiral centers in the product.
Formation of Multiple Products (Complex Mixture) 1. Crossed Aldol Reactions: When two different aldehydes are used, there is a possibility of four different products (two self-condensation and two crossed-aldol products).[7][8] 2. Dehydration of Aldol Product: The initial β-hydroxy aldehyde product can lose water to form an α,β-unsaturated aldehyde, especially if the reaction is heated.[9] 3. Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under strongly basic conditions, it can undergo a disproportionation reaction.1. Controlled Addition: To favor the desired crossed-aldol product, slowly add one aldehyde to a mixture of the other aldehyde and the catalyst. This keeps the concentration of the added aldehyde low, disfavoring its self-condensation.[10] 2. Temperature Control: Keep the reaction temperature low to prevent dehydration of the aldol addition product. If the unsaturated product is desired, the reaction can be heated after the initial aldol addition is complete. 3. Choice of Catalyst and Conditions: Use of organocatalysts under milder conditions can help to avoid the Cannizzaro reaction.
Difficulty in Product Purification 1. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, a less polar or a more polar solvent system can make a significant difference. 2. Alternative Purification Methods: Consider other purification techniques such as distillation (if the product is thermally stable), crystallization, or preparative HPLC. 3. Neutralized Silica Gel: If product degradation on silica gel is suspected, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use.

III. Experimental Workflow & Methodologies

General Procedure for Organocatalyzed Synthesis of this compound

The following is a general protocol and should be optimized for specific catalysts and scales.

  • Reaction Setup: To a stirred solution of the organocatalyst (e.g., L-proline, 10-30 mol%) in a suitable solvent (e.g., DMF, DMSO, or CH2Cl2) at the desired temperature (e.g., 0 °C), add acetaldehyde (1.0-1.5 equivalents).

  • Addition of Chloroacetaldehyde: Slowly add chloroacetaldehyde (1.0 equivalent) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[11]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH) and aldehyde (-CHO) functional groups.

Note: Specific spectral data for this compound should be compared with literature values if available, or fully characterized if it is a novel compound.

IV. Visualizing the Synthesis

Workflow for the Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Aldol Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Catalyst Dissolution Catalyst Dissolution Acetaldehyde Addition Acetaldehyde Addition Catalyst Dissolution->Acetaldehyde Addition Temperature Equilibration Temperature Equilibration Acetaldehyde Addition->Temperature Equilibration Slow Addition of Chloroacetaldehyde Slow Addition of Chloroacetaldehyde Temperature Equilibration->Slow Addition of Chloroacetaldehyde Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Slow Addition of Chloroacetaldehyde->Reaction Monitoring (TLC/GC) Quenching Quenching Reaction Monitoring (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Column Chromatography->Characterization (NMR, MS, IR) G Proline Proline Enamine Enamine Intermediate Proline->Enamine + Acetaldehyde - H₂O Acetaldehyde_1 Acetaldehyde (Nucleophile) Acetaldehyde_1->Enamine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde (Electrophile) Chloroacetaldehyde->Iminium_Ion Product_Complex Product-Catalyst Complex Iminium_Ion->Product_Complex + H₂O Product_Complex->Proline Hydrolysis Product This compound Product_Complex->Product H2O_in H₂O H2O_in->Product_Complex H2O_out H₂O

Caption: Mechanism of the proline-catalyzed aldol reaction.

V. References

  • This compound. PubChem. [Link]

  • Notter, M., & List, B. (2006). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry, 2, 20. [Link]

  • Raj, M., Maya, V., Ginotra, S. K., & Singh, V. K. (2006). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 8(19), 4097–4099. [Link]

  • Aldol condensation. Wikipedia. [Link]

  • Chloroacetaldehyde. Taylor & Francis. [Link]

  • Tripathi, P. K., & Kumar, P. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. Accounts of Chemical Research, 46(2), 444–457. [Link]

  • Illustrated Glossary of Organic Chemistry - Aldol Condensation. UCLA Chemistry and Biochemistry. [Link]

  • Yıldırım, S., Anıl, H., & Dinçer, M. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38(5), 875-888. [Link]

  • Aldol Condensation. SATHEE. [Link]

  • (2R,3R)-2-amino-2-chloro-3-hydroxybutanal. PubChem. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Aldol Reaction. ADICHEMISTRY. [Link]

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Technical Support Center: Work-up Procedure for 2-Chloro-3-hydroxybutanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-3-hydroxybutanal. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for this aldol addition product. The synthesis, which typically involves a crossed aldol reaction between acetaldehyde and 2-chloroacetaldehyde, presents unique challenges during purification due to the product's potential instability and the presence of various side products.[1][2][3] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to navigate these challenges successfully.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield After Extraction

Q: After performing the aqueous work-up and extraction, I'm observing a very low yield of the desired this compound. What could be the cause?

A: This is a common issue that can stem from several factors related to the stability of the product and the specifics of the work-up procedure.

Potential Causes & Solutions:

  • Retro-Aldol Reaction: The β-hydroxy aldehyde product can undergo a retro-aldol reaction, especially under basic conditions or upon heating, reverting to the starting aldehydes.[1]

    • Solution: Ensure the reaction mixture is neutralized or slightly acidified before extraction. A common practice is to adjust the pH to a range of 3.5 to 6.0. This can be achieved by the careful addition of a dilute acid (e.g., 1M HCl or acetic acid). Perform all work-up and extraction steps at reduced temperatures (e.g., in an ice bath) to minimize thermal decomposition.

  • Product Emulsification/High Water Solubility: this compound, being a relatively small and polar molecule containing both hydroxyl and aldehyde functionalities, may have significant water solubility, leading to poor partitioning into the organic phase.

    • Solution:

      • Brine Wash: Before extraction, wash the aqueous layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and reducing its solubility in water.

      • Solvent Choice: Employ a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to improve extraction efficiency.

  • Incomplete Reaction: The issue might not be the work-up but an incomplete initial reaction.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent before proceeding to the work-up.[4]

Issue 2: Presence of an α,β-Unsaturated Aldehyde Impurity

Q: My characterization data (e.g., NMR, IR) suggests the presence of 2-chloro-2-butenal, an α,β-unsaturated aldehyde. How can I avoid its formation?

A: The formation of this impurity is due to the elimination of water from your desired product, a process known as aldol condensation.[2][5]

Potential Causes & Solutions:

  • Excessive Heat or Strong Basic/Acidic Conditions: Dehydration is often promoted by heat and strong acids or bases.[5]

    • Solution: Avoid high temperatures during the reaction and work-up. If heating was used to drive the initial aldol addition, ensure the mixture is cooled to room temperature or below before neutralization and extraction. Use dilute acids or bases for pH adjustment and avoid prolonged exposure to these conditions.

  • Work-up pH: While a slightly acidic pH is recommended to prevent the retro-aldol reaction, a strongly acidic environment can catalyze the dehydration.

    • Solution: Carefully monitor the pH during neutralization, aiming for a weakly acidic to neutral range (pH 5-7).

Issue 3: Difficulty in Removing Unreacted Acetaldehyde

Q: I'm struggling to remove residual acetaldehyde from my product. It co-distills or is difficult to separate by chromatography.

A: Acetaldehyde is volatile (boiling point ~20°C), but it can be challenging to remove completely from the product mixture.

Potential Causes & Solutions:

  • Inefficient Initial Removal: Standard rotary evaporation might not be sufficient to remove all traces of acetaldehyde.

    • Solution:

      • Azeotropic Removal: After the main extraction and drying of the organic layer, consider adding a solvent like cyclohexane and distilling. This can help to azeotropically remove the remaining acetaldehyde.

      • Vacuum Distillation: Careful fractional distillation under reduced pressure is a viable method for separating acetaldehyde from the higher-boiling this compound. However, care must be taken to avoid high temperatures that could lead to decomposition of the desired product.

Issue 4: Product Decomposition During Purification by Distillation

Q: When I attempt to purify this compound by distillation, I observe significant decomposition and charring, even under vacuum.

A: The thermal instability of β-hydroxy aldehydes is a well-known challenge.

Potential Causes & Solutions:

  • High Pot Temperature: Even under vacuum, the temperature required for distillation might be too high for the compound's stability.

    • Solution:

      • Short-Path Distillation: If distillation is necessary, use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

      • Alternative Purification: Consider purification by column chromatography on silica gel. Use a moderately polar eluent system (e.g., a mixture of hexanes and ethyl acetate) and keep the column cool if possible. It is crucial to run the column relatively quickly to minimize contact time with the silica, which can be slightly acidic and promote decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous layer during the work-up?

A1: The optimal pH is a balance between preventing the base-catalyzed retro-aldol reaction and avoiding the acid-catalyzed dehydration. A pH range of 3.5 to 6.0 is generally recommended. It is advisable to perform small-scale trials to determine the ideal pH for your specific reaction conditions.

Q2: Which drying agent is best for the organic extract?

A2: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices. They are neutral and efficient at removing residual water. Avoid using acidic or basic drying agents.

Q3: Can I store the crude this compound before purification?

A3: It is highly recommended to purify the product immediately after work-up. Due to its potential instability, prolonged storage, even at low temperatures, can lead to decomposition or the formation of byproducts.

Q4: What are the expected side products besides the condensation product?

A4: Besides the α,β-unsaturated aldehyde, you might also encounter products from the self-condensation of acetaldehyde (to form 3-hydroxybutanal) or polymerization of the aldehydes, especially if the reaction is not well-controlled.[2][3][6]

III. Standardized Work-up Protocol

This protocol outlines a general procedure for the work-up of a base-catalyzed synthesis of this compound.

Parameter Value/Instruction Rationale
Reaction Quenching Cool reaction mixture to 0-5 °C.Minimizes side reactions and decomposition.
Neutralization Slowly add 1M HCl with vigorous stirring until pH is 5-6.Prevents retro-aldol reaction.
Extraction Solvent Ethyl Acetate or Dichloromethane.Good solvency for the product.
Extraction Procedure Extract the aqueous layer three times.Ensures efficient product recovery.
Washing Wash the combined organic layers with brine.Reduces water solubility of the product.
Drying Dry over anhydrous Na₂SO₄ or MgSO₄.Removes residual water.
Solvent Removal Concentrate under reduced pressure at T < 30°C.Avoids thermal degradation.

IV. Visualizing the Work-up Workflow

The following diagram illustrates the key decision points and steps in the work-up procedure.

Workup_Flowchart cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification ReactionMixture Crude Reaction Mixture (Product, Base, Aldehydes) Cooling Cool to 0-5 °C ReactionMixture->Cooling Neutralization Neutralize to pH 5-6 (e.g., 1M HCl) Cooling->Neutralization Extraction Extract with Organic Solvent (3x) Neutralization->Extraction BrineWash Wash with Brine Extraction->BrineWash Drying Dry over Na₂SO₄ BrineWash->Drying Concentration Concentrate in vacuo (T < 30°C) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct PurificationChoice Choose Purification CrudeProduct->PurificationChoice Column Column Chromatography PurificationChoice->Column Thermally Labile Distillation Short-Path Distillation PurificationChoice->Distillation Volatile Impurities FinalProduct Pure 2-Chloro-3- hydroxybutanal Column->FinalProduct Distillation->FinalProduct

Caption: Key stages of the this compound work-up.

This guide provides a framework for troubleshooting and optimizing the work-up procedure for this compound. Given the inherent reactivity of the target molecule, careful control over temperature and pH throughout the work-up and purification process is paramount to achieving a high yield of the desired product.

V. References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Aldol reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3839458A - Separation of acetaldehyde from 3-hydroxybutanal using a cycloalkane. Retrieved from

  • Chemistry LibreTexts. (2022, July 20). 12.4: Aldol Addition. Retrieved from [Link]

  • CSU Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-hydroxybutanal and 3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, bifunctional molecules like β-hydroxy aldehydes are invaluable synthons. Their ability to undergo a variety of transformations at both the hydroxyl and aldehyde moieties makes them versatile building blocks. This guide provides an in-depth comparative analysis of the reactivity of two such molecules: the archetypal 3-hydroxybutanal (commonly known as aldol) and its α-halogenated derivative, 2-chloro-3-hydroxybutanal.

While 3-hydroxybutanal is a well-characterized intermediate, particularly famous for the aldol reaction that forms it[1][2][3], its chlorinated counterpart is less documented. This guide bridges that gap by leveraging fundamental principles of physical organic chemistry to predict and explain the profound impact of α-chlorination on the molecule's reactivity. We will dissect the electronic and steric effects of the chloro-substituent and provide a framework for anticipating the behavior of these compounds in key synthetic transformations. This analysis is critical for researchers aiming to fine-tune reaction conditions, control selectivity, and design novel synthetic pathways.

The Baseline: Reactivity Profile of 3-Hydroxybutanal

3-Hydroxybutanal, the product of the dimerization of acetaldehyde, possesses three primary sites of reactivity: the electrophilic carbonyl carbon, the acidic α-hydrogens, and the nucleophilic/protic β-hydroxyl group.[1] Its chemistry is a cornerstone of carbonyl reactions.

  • Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including hydrides, organometallics, and amines, in what is known as 1,2-nucleophilic addition.[4][5]

  • Enolate Formation: The protons on the α-carbon (C2) are acidic (pKa ≈ 16-18 in DMSO) and can be removed by a suitable base (e.g., hydroxide, alkoxides) to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, central to reactions like the aldol condensation.[2][3]

  • Dehydration: Upon heating, particularly under acidic or basic conditions, 3-hydroxybutanal readily eliminates water to form the conjugated α,β-unsaturated aldehyde, crotonaldehyde.[1]

  • Oxidation and Reduction: The aldehyde functional group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol (yielding 1,3-butanediol).[1][6]

The Perturbation: Influence of the α-Chloro Substituent

The introduction of a chlorine atom at the α-position (C2) in this compound dramatically alters the electronic landscape of the molecule. This is primarily due to the powerful electron-withdrawing inductive effect (-I) of the chlorine atom.

Key Electronic Effects:
  • Increased Carbonyl Electrophilicity: The chlorine atom pulls electron density away from the α-carbon, which in turn pulls density from the adjacent carbonyl carbon. This intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. The rate of nucleophilic addition is expected to be substantially higher for this compound compared to its non-chlorinated analog.[5][7]

  • Increased α-Proton Acidity: The same inductive effect that activates the carbonyl carbon also stabilizes the negative charge of the conjugate base (the enolate) formed upon deprotonation of the α-proton. This stabilization makes the α-proton on this compound significantly more acidic than those in 3-hydroxybutanal. Consequently, enolate formation can be achieved under much milder basic conditions.

  • Steric Hindrance: The chlorine atom is sterically more demanding than a hydrogen atom. While the inductive effect is the dominant factor, this increased steric bulk can slightly impede the approach of very large nucleophiles to the carbonyl carbon.[7]

Visualizing Electronic Differences

The following diagram illustrates the intensified electrophilicity of the carbonyl carbon in this compound due to the inductive effect of the chlorine atom.

G cluster_0 3-Hydroxybutanal cluster_1 This compound a H₃C-CH(OH)-CH₂-C(δ+)=O(δ-) b H₃C-CH(OH)-CH(Cl)-C(δ++) =O(δ-) Cl_label (-I Effect) Cl_arrow Cl_arrow->b

Caption: Inductive effect (-I) of chlorine enhances the carbonyl carbon's electrophilicity.

Comparative Reactivity Analysis

This section provides a predicted comparison of reactivity based on the principles discussed.

Reaction Type3-Hydroxybutanal (Baseline)This compound (Predicted)Rationale
Nucleophilic Addition Moderate reactivity.[4]Significantly Higher Reactivity The strong electron-withdrawing inductive effect of the α-chloro group greatly increases the electrophilicity of the carbonyl carbon.[5][7]
Enolate Formation Requires standard bases (e.g., NaOH, NaOEt).[2]Occurs under Milder Basic Conditions The α-proton is more acidic due to inductive stabilization of the resulting enolate anion.
Aldol-Type Reactions Undergoes self-condensation or acts as a nucleophile/electrophile.[3][8]Complex/Side Reactions Likely While enolate formation is easier, the resulting α-chloro enolate can undergo further reactions, such as elimination of the chloride ion (Favorskii-type rearrangement) or other rearrangements, complicating standard aldol pathways.
Oxidation to Carboxylic Acid Readily oxidized by standard reagents (e.g., Tollen's, Jones).Readily Oxidized Reactivity is expected to be similar, with no significant electronic hindrance to oxidation.
Reduction to Alcohol Standard reduction with NaBH₄ or LiAlH₄.[6]Faster Rate of Reduction The more electrophilic carbonyl carbon will react more quickly with hydride reagents.

Experimental Protocols and Methodological Considerations

Protocol 1: Reduction of 3-Hydroxybutanal to 1,3-Butanediol
  • Setup: To a solution of 3-hydroxybutanal (1.0 eq) in methanol (0.5 M) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,3-butanediol. Purify further by distillation if necessary.

Expertise in Practice: Adapting Protocol 1 for this compound

The enhanced electrophilicity of this compound necessitates careful control to prevent side reactions.

  • Causality Behind Choices: The primary concern is the potential for over-reduction or reaction with the chloro-substituent under harsh conditions. The increased reaction rate means that heat generated during the exothermic reduction needs to be managed more effectively.

  • Modified Protocol Considerations:

    • Temperature Control: The reaction should be maintained at a lower temperature (e.g., -20 °C to 0 °C) for the entire duration to control the reaction rate and improve selectivity.

    • Reagent Addition: The NaBH₄ should be added more slowly, or a solution of NaBH₄ in a co-solvent could be added via a syringe pump to maintain a low concentration of the reducing agent.

    • Reaction Time: The reaction will likely be much faster. Close monitoring by TLC or in-situ IR is crucial to determine the endpoint and avoid prolonged reaction times that could lead to decomposition or side reactions. It may be complete in under 30 minutes.

Workflow for Kinetic Comparison

A robust method to experimentally validate these predictions would involve a kinetic study comparing the rates of reduction.

G A Prepare Stock Solutions - 3-Hydroxybutanal in THF - this compound in THF - NaBH₄ in diglyme B Equilibrate Reactors Set two parallel reactors to precisely controlled temperature (e.g., 0.0 °C) A->B C Initiate Reactions (t=0) Simultaneously inject NaBH₄ solution into both reactors B->C D Time-Point Sampling Withdraw aliquots from each reactor at set intervals (e.g., 1, 2, 5, 10, 20 min) C->D E Quench and Derivatize Immediately quench aliquots in acidic solution. Derivatize for GC analysis if necessary. D->E F GC-MS Analysis Quantify the concentration of remaining starting material in each sample E->F G Data Analysis Plot [Aldehyde] vs. Time. Calculate initial rates and rate constants (k). F->G

Caption: Experimental workflow for a comparative kinetic analysis of aldehyde reduction.

Conclusion

The presence of an α-chloro substituent transforms the chemical personality of 3-hydroxybutanal. The dominant electron-withdrawing inductive effect in This compound leads to a marked increase in the electrophilicity of the carbonyl carbon and the acidity of the α-proton. This translates to a significantly faster rate of reaction with nucleophiles, such as hydrides, and the ability to form an enolate under milder conditions.

For researchers and drug development professionals, this means that while this compound is a more activated and potentially more versatile synthon, its handling requires greater finesse. Reaction conditions must be carefully controlled—particularly temperature and reaction time—to manage its heightened reactivity and avoid potential side reactions that are not prevalent with the parent 3-hydroxybutanal. Understanding these fundamental electronic differences is paramount to successfully harnessing the synthetic potential of α-halogenated carbonyl compounds.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia . Carbonyl α-substitution reaction. Wikimedia Foundation. [Link]

  • Wikipedia . Nucleophilic addition. Wikimedia Foundation. [Link]

  • McMurry, J. . Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Cengage Learning. [Link]

  • Wikipedia . 3-Hydroxybutanal. Wikimedia Foundation. [Link]

  • Ashenhurst, J. . Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • University of Calgary . Ch17: Nucleophilic Addition. University of Calgary. [Link]

  • BYJU'S . Nucleophilic Addition reactions. BYJU'S. [Link]

  • Kim, K. E., et al. . (2018). Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. Applied and Environmental Microbiology, 84(12), e00551-18. [Link]

  • Chemistry LibreTexts . 23.1: Carbonyl Condensations - The Aldol Reaction. University of California, Davis. [Link]

  • Chemistry LibreTexts . 23.1 Carbonyl Condensations - The Aldol Reaction. University of California, Davis. [Link]

  • PubChem . 3-Hydroxybutanal. National Center for Biotechnology Information. [Link]

  • BYJU'S . NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Chemistry Workshop . Named Reactions Of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Chemistry LibreTexts . Reactivity of Aldehydes & Ketones. University of California, Davis. [Link]

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A Senior Application Scientist's Guide to α-Chloro Aldehydes in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating α-Chloro Aldehydes in the Synthetic Chemist's Toolkit

In the vast arsenal of bifunctional electrophiles available to the organic chemist, α-halo aldehydes occupy a position of unique utility. These compounds feature two distinct electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. This duality allows for a rich and diverse range of chemical transformations, making them powerful building blocks in the synthesis of complex molecules, particularly heterocycles and chiral intermediates.

Among the α-halo aldehydes, the α-chloro variants represent a compelling balance of reactivity, stability, and cost-effectiveness. While often overshadowed by their more reactive α-bromo and α-iodo counterparts, α-chloro aldehydes offer distinct advantages in terms of handling, storage, and often, selectivity. This guide provides a comparative analysis of α-chloro aldehydes, grounded in experimental data and mechanistic principles, to inform their strategic application in modern organic synthesis. We will explore their reactivity profile relative to other α-halo aldehydes and showcase their utility in key synthetic transformations.

The Reactivity Profile: A Comparative Look at α-Halogenation

The defining characteristic of an α-halo aldehyde is the interplay between the electron-withdrawing halogen and the carbonyl group. The halogen atom enhances the electrophilicity of the carbonyl carbon via induction, while the carbonyl group activates the α-carbon for nucleophilic attack by withdrawing electron density. The nature of the halogen (F, Cl, Br, I) is a critical determinant of the molecule's overall reactivity.

Generally, the reactivity of the α-carbon towards nucleophilic substitution (SN2) follows the order of leaving group ability: I > Br > Cl > F . This trend is a direct consequence of the bond strength between the carbon and the halogen (C-X) and the stability of the resulting halide anion. Consequently, α-bromo and α-iodo aldehydes are often employed when high reactivity is paramount.

However, this high reactivity can be a double-edged sword, leading to instability, decomposition, and undesired side reactions. α-Chloro aldehydes, with their stronger C-Cl bond, offer a more tempered reactivity profile. This moderation provides several practical advantages:

  • Enhanced Stability: They are generally more stable for storage and handling compared to their bromo and iodo analogs.

  • Improved Selectivity: The lower reactivity can lead to higher chemoselectivity, allowing for more controlled reactions with complex substrates.

  • Cost-Effectiveness: Chloro-derivatives are often more economical to produce and purchase on an industrial scale.

This balance makes α-chloro aldehydes the reagent of choice in numerous applications where controlled electrophilicity is preferred over raw power.

Key Synthetic Applications & Comparative Performance

α-Chloro aldehydes are versatile intermediates in a variety of cornerstone organic reactions. Below, we compare their performance in several key areas.

Synthesis of Heterocycles: The Feist-Bénary Furan Synthesis

The Feist-Bénary furan synthesis is a classic acid- or base-catalyzed condensation of an α-halo aldehyde or ketone with a β-dicarbonyl compound. This reaction provides a straightforward route to highly substituted furans, which are prevalent motifs in pharmaceuticals and natural products.

While α-bromo ketones are frequently used, α-chloro aldehydes serve as excellent substrates, particularly 2-chloro-2-phenylacetaldehyde. The choice between chloro and bromo analogs often depends on the specific reactivity of the β-dicarbonyl partner.

Comparative Data: Feist-Bénary Furan Synthesis

α-Halo Aldehydeβ-Dicarbonyl CompoundCatalystYield (%)Reference
α-ChloroacetaldehydeAcetylacetonePiperidine75%
α-BromoacetaldehydeAcetylacetonePiperidine~70-80%General Literature
α-ChloroacetaldehydeEthyl AcetoacetateNaOEt68%

As the data suggests, α-chloroacetaldehyde provides comparable yields to its bromo counterpart under similar conditions, reinforcing its utility as a cost-effective and stable alternative for constructing furan rings.

Epoxide Formation: The Darzens Condensation

The Darzens reaction, or glycidic ester synthesis, involves the base-mediated reaction of a carbonyl compound with an α-haloester to form an α,β-epoxy ester (a glycidic ester). While the classic reaction uses α-haloesters, the principle extends to α-halo aldehydes reacting with nucleophiles like stabilized carbanions.

Here, the enhanced stability of α-chloro aldehydes can be a significant asset, preventing self-condensation and other side reactions that can plague more reactive aldehydes.

Experimental Protocol: Synthesis of Ethyl 3-phenyloxirane-2-carboxylate

This protocol illustrates a typical Darzens condensation involving an α-chloro aldehyde precursor.

  • Preparation of the Enolate: To a solution of ethyl chloroacetate (1.23 g, 10 mmol) in 20 mL of anhydrous diethyl ether, add sodium ethoxide (0.68 g, 10 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Stir the mixture for 30 minutes.

  • Aldehyde Addition: Slowly add a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of diethyl ether to the enolate suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding 20 mL of cold water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to yield the desired glycidic ester. The expected yield is typically in the range of 70-85%.

This reaction demonstrates the controlled formation of an epoxide, a critical intermediate in drug development. The use of an α-chloro precursor ensures a clean reaction profile.

Asymmetric Organocatalysis

In modern synthesis, α-chloro aldehydes have emerged as superior electrophiles in asymmetric organocatalytic reactions. Proline and its derivatives are often used to catalyze reactions between α-chloro aldehydes and nucleophiles, leading to the formation of chiral products with high enantioselectivity.

A prominent example is the organocatalytic α-alkylation of aldehydes. The α-chloro aldehyde is activated through the formation of an enamine with the catalyst, which then reacts with a nucleophile. The steric environment of the catalyst directs the approach of the nucleophile, controlling the stereochemistry of the newly formed C-C bond.

Workflow for Organocatalytic α-Alkylation

G cluster_activation Catalyst Activation cluster_reaction Stereoselective Reaction cluster_release Product Release & Catalyst Regeneration A α-Chloro Aldehyde C Enamine Intermediate (Activated Electrophile) A->C + Proline - H₂O B Proline Catalyst E Chiral Product Precursor C->E + Nucleophile (Stereocontrolled Attack) D Nucleophile (e.g., Indole) F Final Chiral Product E->F + H₂O (Hydrolysis) G Regenerated Catalyst E->G

Caption: Organocatalytic cycle for the asymmetric alkylation using an α-chloro aldehyde.

In this context, α-chloro aldehydes are often superior to their bromo and iodo analogs. The increased covalent character of the C-Cl bond prevents premature, non-catalyzed background reactions (SN2 displacement of the halide), which would erode the enantioselectivity of the process. The reaction proceeds cleanly through the desired catalytic cycle, leading to higher enantiomeric excess (ee).

Conclusion: Strategic Selection of the α-Halogen

The choice of an α-halo aldehyde is a strategic decision that should be guided by the specific demands of the synthetic target and reaction mechanism. While α-bromo and α-iodo aldehydes offer maximum reactivity for rapid bond formation, α-chloro aldehydes provide a superior platform for reactions requiring greater control, stability, and selectivity. Their cost-effectiveness and improved handling characteristics make them highly valuable in both academic research and industrial-scale production. For the modern drug development professional, a nuanced understanding of the comparative advantages of α-chloro aldehydes is essential for designing robust, efficient, and selective synthetic routes.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: The role of the α-substituent on the reactivity of the carbonyl group in α-substituted aldehydes Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: The Feist-Benary Furan Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Synthesis of Furans Source: Organic Preparations and Procedures International URL: [Link]

  • Title: A convenient synthesis of 3-acyl- and 3-alkoxycarbonyl-2,5-dialkylfurans Source: Tetrahedron URL: [Link]

  • Title: The Darzens Glycidic Ester Condensation Source: Organic Reactions URL: [Link]

  • Title: Enantioselective Organocatalytic Friedel–Crafts Alkylations of Indoles with α‐Aroyl‐ and α‐Alkyl‐α‐Chloro Aldehydes Source: Chemistry – A European Journal URL: [Link]

The Efficacy of 2-Chloro-3-hydroxybutanal as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of versatile and efficient building blocks is paramount for the streamlined construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-chloro-3-hydroxybutanal, a bifunctional synthetic intermediate, with established alternatives such as glycidol and epichlorohydrin. We will explore its potential efficacy in key synthetic transformations, particularly in the synthesis of amino alcohols and heterocyclic compounds, supported by mechanistic insights and comparative data from analogous systems.

Introduction to this compound: A Synthon with Untapped Potential

This compound is a halogenated aldehyde possessing two reactive centers: an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution at the C-2 position, activated by the adjacent aldehyde group. The presence of a hydroxyl group at the C-3 position introduces an additional functional handle and the potential for intramolecular interactions that can influence stereochemical outcomes.

While specific applications of this compound are not extensively documented in the literature, its structure suggests significant potential as an intermediate in the synthesis of valuable molecular scaffolds. Its utility can be inferred from the well-established chemistry of α-haloaldehydes.[1][2][3]

Comparative Analysis: Synthesis of 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are crucial structural motifs in a vast array of pharmaceuticals and natural products.[4][5] Their synthesis often relies on the use of chiral epoxides like glycidol and epichlorohydrin.

Established Routes Using Glycidol and Epichlorohydrin

Glycidol and epichlorohydrin are widely employed as C3 synthons for the preparation of 1,2-amino alcohols. The core transformation involves the nucleophilic ring-opening of the epoxide by an amine.[2][4][6] This reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide.[7]

Key Features of Epoxide-Based Routes:

  • High Regioselectivity: Nucleophilic attack predominantly occurs at the terminal carbon.[7]

  • Stereospecificity: The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon.

  • Versatility: A wide range of amines can be used as nucleophiles.[2]

The table below summarizes typical reaction conditions and outcomes for the synthesis of β-amino alcohols from these epoxides.

IntermediateAmine NucleophileCatalyst/ConditionsYieldReference
Epichlorohydrin AnilineLipase TL IM, 35°C, 20 min91.3%[4]
Glycidol Aqueous AmmoniaIsopropanol or 1,4-dioxane, 85°CHigh[1][8]
trans-Stilbene oxide Aniline[Cr(Salen)Cl], rt98%[6]
Prospective Efficacy of this compound

Theoretically, this compound offers a direct route to 2-amino-3-hydroxybutanal derivatives through nucleophilic substitution of the chloride by an amine. This approach avoids the need for epoxide ring-opening.

Proposed Synthetic Pathway:

G This compound This compound Intermediate Intermediate This compound->Intermediate + R-NH2 - HCl 2-Amino-3-hydroxybutanal_derivative 2-Amino-3-hydroxybutanal_derivative Intermediate->2-Amino-3-hydroxybutanal_derivative Reduction (e.g., NaBH4) G cluster_0 NHC Catalytic Cycle cluster_1 Cycloaddition NHC NHC Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + α-Chloroaldehyde Acyl_Azolium Acyl Azolium Breslow_Intermediate->Acyl_Azolium - Cl- Enolate_Intermediate Enolate Intermediate Acyl_Azolium->Enolate_Intermediate + Base Diimine Cyclohexadiene- 1,2-diimine Cycloadduct Cycloadduct Enolate_Intermediate->Cycloadduct + Diimine [4+2] Cycloaddition Dihydroquinoxaline Dihydroquinoxaline Cycloadduct->Dihydroquinoxaline Tautomerization

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Analytical Methodologies for Unambiguous Structural Elucidation

For researchers, scientists, and drug development professionals, the precise structural characterization of a molecule is a foundational requirement for any further investigation. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-chloro-3-hydroxybutanal, a halogenated aldehyde with potential applications in organic synthesis. We will explore the expected outcomes from various spectroscopic and chromatographic methods, compare these with potential isomeric impurities, and provide detailed, field-proven experimental protocols.

The Importance of Structural Integrity

This compound (C₄H₇ClO₂) is a chiral molecule containing both an aldehyde and a hydroxyl functional group, in addition to a chlorine atom.[1][2][3] The relative and absolute stereochemistry, as well as the positions of the functional groups, are critical to its reactivity and potential biological activity. Ambiguity in its structure can lead to misleading experimental results and hinder the development of new chemical entities. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm its structure.

Potential Isomeric Alternatives

During the synthesis of this compound, several positional isomers could potentially be formed. A robust validation strategy must be able to distinguish the target molecule from these alternatives. The primary isomers of concern include:

  • 3-Chloro-2-hydroxybutanal: An isomer where the positions of the chlorine and hydroxyl groups are swapped.

  • 4-Chloro-3-hydroxybutanal: An isomer where the chlorine atom is on the terminal carbon.

  • 1-Chloro-2-hydroxybutanal: An isomer where the chlorine is on the aldehyde carbon, which is highly unlikely due to the instability of α-chloroaldehydes.

This guide will focus on distinguishing this compound from the more probable 3-chloro-2-hydroxybutanal and 4-chloro-3-hydroxybutanal.

A Multi-Technique Approach to Structural Validation

No single analytical technique can definitively confirm a chemical structure. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the results from each technique corroborate the others. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the structure.

NMR Workflow Figure 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Sample Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O) Acquire 1H NMR Acquire ¹H NMR spectrum Prepare Sample->Acquire 1H NMR Transfer to NMR tube Acquire 13C NMR Acquire ¹³C NMR spectrum Acquire 1H NMR->Acquire 13C NMR Acquire 2D NMR Acquire 2D NMR spectra (COSY, HSQC, HMBC) Acquire 13C NMR->Acquire 2D NMR Process Spectra Process and analyze spectra: - Chemical shifts - Integration - Coupling constants - Correlations Acquire 2D NMR->Process Spectra Structure Elucidation Elucidate and confirm the molecular structure Process Spectra->Structure Elucidation

Caption: A streamlined workflow for comprehensive NMR analysis.

The predicted ¹H NMR chemical shifts and coupling patterns are distinct for each isomer, providing a clear method for differentiation.

Proton This compound (Predicted) 3-Chloro-2-hydroxybutanal (Predicted) 4-Chloro-3-hydroxybutanal (Predicted)
-CHO ~9.5 ppm (d)~9.6 ppm (s)~9.7 ppm (t)
-CH(Cl)- ~4.5 ppm (dd)--
-CH(OH)- ~4.2 ppm (dq)~4.4 ppm (q)~4.0 ppm (m)
-CH₂Cl --~3.7 ppm (dd)
-CH₂- --~2.8 ppm (ddd)
-CH₃ ~1.3 ppm (d)~1.5 ppm (d)-

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dq (doublet of quartets), and ddd (doublet of doublet of doublets).

Causality Behind Experimental Choices: The choice of a high-resolution NMR instrument is crucial for resolving complex splitting patterns. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming connectivity. For instance, a COSY spectrum will show a correlation between the aldehyde proton and the proton on the adjacent carbon, definitively establishing their proximity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate resolution.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

GCMS_Workflow Figure 2: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Sample Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane or methanol) Inject Sample Inject the sample into the GC-MS system Prepare Sample->Inject Sample GC Separation Separate components on a capillary GC column Inject Sample->GC Separation MS Detection Detect and fragment eluting compounds in the mass spectrometer GC Separation->MS Detection Analyze Spectra Analyze the mass spectrum: - Molecular ion peak (M+) - Isotope pattern for chlorine - Fragmentation pattern MS Detection->Analyze Spectra Confirm Structure Correlate fragmentation with the proposed structure Analyze Spectra->Confirm Structure

Caption: A standard workflow for Gas Chromatography-Mass Spectrometry analysis.

The molecular ion peak (M⁺) for this compound is expected at m/z 122 (for the ³⁵Cl isotope) and m/z 124 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The fragmentation patterns of the isomers will differ based on the stability of the resulting fragments.

Fragment Ion This compound 3-Chloro-2-hydroxybutanal 4-Chloro-3-hydroxybutanal
[M-CH₃]⁺ m/z 107/109m/z 107/109-
[M-CHO]⁺ m/z 93/95m/z 93/95m/z 93/95
[M-Cl]⁺ m/z 87m/z 87m/z 87
[M-H₂O]⁺ m/z 104/106m/z 104/106m/z 104/106
[CH₃CHOH]⁺ m/z 45--
[CH(Cl)CHO]⁺ m/z 76/78--
[CH₂Cl]⁺ --m/z 49/51

Trustworthiness of the Protocol: The presence of the characteristic 3:1 isotope pattern for chlorine-containing fragments provides a self-validating feature within the mass spectrum. The fragmentation pathways can be rationalized based on established principles of mass spectrometry, further increasing confidence in the structural assignment.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Conditions: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Set an appropriate temperature program to ensure good separation of any potential isomers.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data over a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound and its isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

FTIR_Workflow Figure 3: FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Sample Place a drop of the neat liquid sample on the ATR crystal or between two salt plates (e.g., NaCl) Acquire Spectrum Acquire the FTIR spectrum Prepare Sample->Acquire Spectrum Analyze Peaks Identify characteristic absorption bands for key functional groups Acquire Spectrum->Analyze Peaks Confirm Functional Groups Correlate the observed peaks with the expected functional groups Analyze Peaks->Confirm Functional Groups

Sources

A Researcher's Guide to Confirming the Purity of Synthesized 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

The robust synthesis of novel chemical entities is the cornerstone of drug discovery and development. However, synthesis is only half the battle; rigorous confirmation of the product's purity and structural integrity is paramount. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of 2-chloro-3-hydroxybutanal, a chiral haloalcohol aldehyde with significant potential as a synthetic intermediate. We will explore the nuances of each technique, offering field-proven insights and detailed protocols to ensure the self-validating, trustworthy data essential for advancing research.

The Analytical Challenge: Understanding this compound

This compound presents a unique analytical challenge due to its structure. It contains two chiral centers, a reactive aldehyde group, a secondary alcohol, and a halogen atom. A typical synthesis route, such as a crossed-aldol reaction, may result in a complex mixture of diastereomers, unreacted starting materials, and side-products from condensation or over-reaction.[1][2] Therefore, a multi-pronged analytical approach is not just recommended, but necessary for a complete purity profile.

The potential impurities can be broadly categorized:

  • Starting Materials: Unreacted aldehydes or ketones.

  • Diastereomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S) isomers.

  • Side-Products: Products of self-condensation of the starting materials or dehydration of the aldol product.[3][4]

  • Residual Solvents and Reagents: Trace amounts of solvents or catalysts used in the synthesis and purification steps.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for tackling this analytical challenge.

Comparative Analysis of Purity Determination Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the gold standard for unambiguous structure elucidation. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying other organic components in the sample.

Expertise & Experience: While other methods quantify purity, NMR confirms what you have. A clean NMR spectrum is the first and most critical piece of evidence for a successful synthesis. 2D NMR techniques, such as COSY and HSQC, are particularly powerful for definitively assigning proton and carbon signals, which is crucial when dealing with multiple chiral centers.[5]

Trustworthiness: The distinct chemical shifts and coupling constants for the protons in this compound provide a unique fingerprint. The presence of unexpected signals immediately indicates impurities, while the integration of the signals in ¹H NMR can provide a rough estimation of the purity relative to a known standard.

Limitations:

  • Sensitivity: NMR is less sensitive than chromatographic methods for detecting trace impurities.

  • Quantitation: While quantitative NMR (qNMR) is possible, it requires careful experimental setup and is often more complex than GC or HPLC for routine purity checks.

  • Diastereomer Resolution: ¹H NMR may not fully resolve the signals from all four possible diastereomers unless a high-field instrument is used.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde (CHO)9.5 - 9.7Doublet~2-3
CH-Cl4.2 - 4.4Multiplet
CH-OH4.0 - 4.2Multiplet
Methyl (CH₃)1.2 - 1.4Doublet~6-7
Hydroxyl (OH)Broad singlet (variable)

Note: These are predicted values. Actual spectra should be compared with literature or spectral databases if available.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard with a known chemical shift (e.g., TMS) if desired.

  • Instrument Setup: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better resolution of multiplets).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals and assign them to the protons in the molecule. Compare the observed chemical shifts and coupling constants to expected values. Look for any unassignable peaks, which would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling

GC-MS is a powerful hyphenated technique that separates volatile compounds and then provides mass information for their identification.[6][7] It is exceptionally sensitive for detecting trace volatile impurities like residual solvents or low-boiling point side-products.

Expertise & Experience: The key to successful GC-MS analysis of a polar molecule like this compound is often derivatization. The hydroxyl and aldehyde groups can cause poor peak shape and interactions with the GC column. Silylation (e.g., with BSTFA) is a common strategy to make the analyte more volatile and thermally stable. The choice of GC column is also critical; a mid-polarity column is typically a good starting point.

Trustworthiness: GC provides high-resolution separation, and the mass spectrometer offers highly specific detection.[8] The fragmentation pattern of the analyte in the mass spectrometer serves as a molecular fingerprint, allowing for confident identification of both the main product and any co-eluting impurities by comparison with mass spectral libraries (e.g., NIST).

Limitations:

  • Thermal Stability: The analyte must be thermally stable or be made so through derivatization. This compound may be prone to degradation at high temperatures.

  • Non-Volatile Impurities: This method will not detect non-volatile impurities such as salts or high molecular weight polymers.

  • Diastereomer Separation: Achieving baseline separation of all four diastereomers can be challenging and may require specialized chiral GC columns.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrument Setup:

    • GC Column: A mid-polarity column such as a DB-5ms or equivalent.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Search the mass spectra of other peaks against a library (e.g., NIST) to identify impurities.

    • Calculate the purity by area percent (Area of main peak / Total area of all peaks * 100%).

High-Performance Liquid Chromatography (HPLC): The Diastereomer Specialist

HPLC is the premier technique for separating the diastereomers of this compound and for quantifying non-volatile impurities.[9] Given the presence of two chiral centers, resolving all four possible stereoisomers is crucial for applications in asymmetric synthesis and drug development.

Expertise & Experience: The choice between normal-phase and reversed-phase HPLC is key. For separating diastereomers, normal-phase chromatography on a silica or diol column often provides better selectivity.[10] For quantitative analysis of the main component and polar impurities, reversed-phase chromatography on a C18 column is generally preferred. The aldehyde group's reactivity can be leveraged by derivatizing it with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH), which significantly enhances detection sensitivity with a UV detector.[11]

Trustworthiness: HPLC offers excellent quantitative performance, with high precision and accuracy when properly calibrated. Chiral HPLC methods, using a chiral stationary phase (CSP), are the most definitive way to separate and quantify all stereoisomers.[12][13] The development of a robust, validated HPLC method is a cornerstone of quality control in the pharmaceutical industry.

Limitations:

  • Universal Detection: A UV detector will only see compounds with a chromophore. If impurities lack a chromophore, a different detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) is needed.

  • Method Development: Developing a method that resolves the main component from all potential impurities can be time-consuming.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrument Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

    • Mobile Phase: Typically a mixture of hexane and isopropanol for normal-phase chiral separations. The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) where the aldehyde may have some absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the different diastereomers.

    • Calculate the diastereomeric ratio or diastereomeric excess (d.e.) based on the peak areas.

Synthesis of Purity Data: A Holistic Approach

No single technique provides the complete picture. A comprehensive purity assessment involves integrating the data from these complementary methods. The workflow below illustrates a logical approach to this process.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Comparison cluster_results Data Interpretation Synthesized_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesized_Product->NMR GCMS GC-MS (after derivatization) Synthesized_Product->GCMS HPLC Chiral HPLC Synthesized_Product->HPLC Structure_Confirm Structural Confirmation NMR->Structure_Confirm Volatile_Imp Volatile Impurity Profile GCMS->Volatile_Imp Diastereomer_Ratio Diastereomeric Ratio HPLC->Diastereomer_Ratio Final_Report Final Purity Assessment Report Structure_Confirm->Final_Report Volatile_Imp->Final_Report Diastereomer_Ratio->Final_Report

Caption: Workflow for comprehensive purity analysis.

Summary and Recommendations

The choice of analytical technique depends on the specific question being asked. For a definitive confirmation of purity, a combination of methods is essential.

TechniquePrimary ApplicationStrengthsWeaknesses
NMR Spectroscopy Structural ElucidationUnambiguous structure confirmation; good for identifying major components.Low sensitivity for trace impurities; complex for precise quantitation.
GC-MS Volatile Impurity AnalysisExcellent sensitivity and specificity for volatile compounds; large spectral libraries for identification.Requires volatile/thermally stable analyte; may require derivatization.
HPLC Diastereomer Separation & QuantitationExcellent for separating stereoisomers; high quantitative precision and accuracy.Requires a chromophore for UV detection; method development can be extensive.

By leveraging the strengths of each of these techniques, researchers can build a comprehensive and trustworthy purity profile for synthesized this compound, ensuring the quality and reliability of their downstream applications. This rigorous approach aligns with the principles of scientific integrity and is a hallmark of excellence in chemical and pharmaceutical research.

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A Senior Application Scientist's Guide to Catalytic α-Chlorination of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of catalytic systems for the asymmetric synthesis of α-chloro aldehydes. These molecules are not merely chemical curiosities; they are high-value chiral building blocks, pivotal in the synthesis of pharmaceuticals and complex natural products. Their utility lies in the dual reactivity of the aldehyde and the chloro-substituted stereocenter, allowing for a multitude of stereospecific transformations into epoxides, amino alcohols, and non-proteinogenic amino acids.[1][2]

However, the direct, stereocontrolled introduction of a chlorine atom adjacent to a carbonyl group is a significant synthetic challenge. This guide is designed for researchers and process chemists to navigate the catalyst landscape, understand the mechanistic underpinnings of stereocontrol, and apply these findings in a laboratory setting. We will dissect the performance of leading catalyst families, grounded in verifiable experimental data, to explain not just what works, but why.

The Strategic Landscape: A Comparison of Catalytic Regimes

The asymmetric α-chlorination of aldehydes has been predominantly conquered by the field of organocatalysis. While metal-based and enzymatic systems exist for other types of halogenations, their application to this specific transformation is less documented in mainstream literature. Organocatalysis, particularly through enamine activation, has emerged as the most robust and versatile strategy.[3]

Organocatalysis: The Dominant Paradigm

The core principle of organocatalytic α-chlorination is the transient and reversible formation of a nucleophilic enamine intermediate from a chiral secondary amine catalyst and the substrate aldehyde.[1] This enamine then attacks an electrophilic chlorine source. The catalyst's chiral scaffold masterfully dictates the facial selectivity of this attack, leading to high enantiomeric excess (ee) in the final product.

Two main families of organocatalysts have proven highly effective:

  • Proline and its Derivatives: Simple, inexpensive, and readily available catalysts like L-proline and its amides can effectively catalyze the reaction, typically using N-chlorosuccinimide (NCS) as the chlorine source.[2][4] They are workhorses for many applications, though they may require higher catalyst loadings.

  • MacMillan-type Imidazolidinones and Diarylprolinol Ethers: These catalysts, developed by pioneers in the field, offer exceptional levels of stereocontrol, often with very low catalyst loadings (1-5 mol%).[5] Their rigid structures create a well-defined chiral pocket that effectively shields one face of the enamine, leading to outstanding enantioselectivity.[1] They are frequently used with more specialized chlorinating agents, such as perchlorinated quinones, to achieve optimal results.[3][5]

A more recent advancement involves Singly Occupied Molecular Orbital (SOMO) catalysis, an approach that activates the enamine intermediate via a one-electron oxidation.[6][7] This forms a radical cation that is highly reactive towards a chlorine source. This strategy has been ingeniously coupled with electrochemistry, replacing stoichiometric chemical oxidants with electrons for a more sustainable and efficient process.[6][8]

Catalytic Mechanism: The Enamine Cycle

The general catalytic cycle for the organocatalytic α-chlorination of an aldehyde is a well-established process. The diagram below illustrates the key steps that enable stereocontrol.

Enamine_Catalysis_Cycle cluster_condensation 1. Enamine Formation cluster_chlorination 2. Asymmetric Chlorination cluster_hydrolysis 3. Catalyst Regeneration sub Aldehyde (R-CHO) iminium Iminium Ion sub->iminium + Catalyst water_out - H₂O cat Chiral Amine Catalyst (R₂*NH) cat->iminium enamine Chiral Enamine (Nucleophilic) iminium->enamine - H⁺ chloro_iminium α-Chloro Iminium Ion enamine->chloro_iminium + Cl⁺ Source cl_source Electrophilic Cl⁺ Source (e.g., NCS) cl_source->enamine chloro_iminium->cat Regenerates Catalyst prod α-Chloro Aldehyde (Product) chloro_iminium->prod + H₂O (Hydrolysis) water H₂O

Caption: General catalytic cycle for asymmetric α-chlorination via enamine catalysis.

Performance Metrics: A Data-Driven Comparison

Objective evaluation requires quantitative data. The following table summarizes the performance of several key organocatalytic systems across various aldehyde substrates. The choice of catalyst, solvent, and chlorine source profoundly impacts both yield and enantioselectivity.

CatalystAldehyde SubstrateCl SourceConditionsYield (%)ee (%)Reference
(2R,5R)-Diphenylpyrrolidine (20 mol%)PropanalNCSCH₂Cl₂, rt, 2h9280[2]
(2R,5R)-Diphenylpyrrolidine (20 mol%)HexanalNCSCH₂Cl₂, rt, 2h9992[2]
L-Proline Amide (20 mol%)3-PhenylpropanalNCSCH₂Cl₂, rt, 2h9595[2]
MacMillan Imidazolidinone (5 mol%)OctanalQuinone 1Acetone, -30°C9192[5]
MacMillan Imidazolidinone (5 mol%)CyclohexanecarboxaldehydeQuinone 1Acetone, -40°C8591[5]
Chiral Imidazolidinone (cat.) + CuCl₂PropanalCuCl₂LiClO₄, MeCN, 1V (electrochemical)High97[6][8]

Analysis of Causality:

  • Steric Hindrance: Catalysts like (2R,5R)-diphenylpyrrolidine and MacMillan's imidazolidinones possess bulky substituents (phenyl, t-butyl).[2][5] This steric bulk is the primary reason for high enantioselectivity. It creates a highly congested environment on one face of the enamine, forcing the electrophilic chlorine source to approach from the less hindered face.

  • Chlorine Source Reactivity: N-chlorosuccinimide (NCS) is a convenient and common chlorine source.[2] However, highly electron-deficient reagents like perchlorinated quinones can enhance reaction rates and are sometimes necessary for achieving high conversion with low catalyst loadings.[5] The electrochemical method ingeniously uses CuCl₂ as the chlorine source, activated through a SOMO mechanism, which avoids stoichiometric waste products.[6][8]

  • Reaction Conditions: Lower temperatures (e.g., -30°C to -40°C) are often crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which leads to a more ordered and selective transition state.[5]

In the Lab: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative α-chlorination reaction, adapted from the work of Jørgensen and co-workers.[2] This protocol is a self-validating system; the expected outcomes (yield, ee) are well-documented, allowing for reliable implementation.

Reaction: Asymmetric α-chlorination of Hexanal using (2R,5R)-Diphenylpyrrolidine.

Materials:

  • (2R,5R)-Diphenylpyrrolidine (Catalyst)

  • Hexanal (Substrate)

  • N-Chlorosuccinimide (NCS, Chlorine Source)

  • Dichloromethane (CH₂Cl₂, Solvent)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve 1. Dissolve Catalyst & NCS in CH₂Cl₂ start->dissolve add_aldehyde 2. Add Hexanal Dropwise at Room Temperature dissolve->add_aldehyde stir 3. Stir for 2 Hours (Monitor by TLC) add_aldehyde->stir quench 4. Quench Reaction with NaHCO₃ (aq) stir->quench extract 5. Extract with CH₂Cl₂ (3x) quench->extract dry 6. Dry Organic Layer (MgSO₄), Filter extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify via Silica Gel Chromatography concentrate->purify end End: Characterize Product (NMR, Chiral HPLC) purify->end

Caption: Step-by-step workflow for organocatalytic α-chlorination of an aldehyde.

Step-by-Step Procedure:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2R,5R)-diphenylpyrrolidine (42.2 mg, 0.2 mmol, 20 mol%).

    • Causality: An inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, which can hydrolyze the enamine intermediate or oxidize the aldehyde.

  • Reagent Addition: Add dichloromethane (2.0 mL) followed by N-chlorosuccinimide (133.5 mg, 1.0 mmol, 1.0 equiv). Stir the mixture until the NCS is partially dissolved.

    • Causality: Dichloromethane is an excellent solvent for this reaction, as it is relatively non-polar and aprotic, preventing interference with the charged intermediates in the catalytic cycle.

  • Substrate Addition: Add hexanal (100.2 mg, 1.0 mmol, 1.0 equiv) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Causality: Room temperature provides a balance between a reasonable reaction rate and maintaining good selectivity. The 2-hour timeframe is typical for achieving high conversion with this system.[2]

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Causality: The basic NaHCO₃ solution neutralizes any acidic species and quenches the reaction by hydrolyzing any remaining reactive intermediates.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-chlorohexanal.

    • Causality: The product, α-chlorohexanal, is sensitive and can be prone to racemization or decomposition on silica gel. It is often recommended to use the crude product directly in the next synthetic step if possible, or to perform the chromatography quickly with a non-polar eluent system.[1][4]

  • Characterization: Determine the yield and confirm the structure by ¹H NMR. The enantiomeric excess should be determined by chiral HPLC or GC analysis. The expected result is a yield of up to 99% and an ee of 92%.[2]

Conclusion and Future Outlook

The asymmetric organocatalytic α-chlorination of aldehydes stands as a powerful and well-understood transformation. Chiral secondary amines, particularly diarylprolinol derivatives and MacMillan catalysts, provide a reliable platform for synthesizing these valuable intermediates with exceptional stereocontrol. The field continues to evolve, with innovations like electrochemical SOMO catalysis paving the way for more sustainable and efficient protocols.[6] For the practicing chemist, the choice of catalyst will depend on factors of cost, desired enantioselectivity, and substrate scope. However, the principles of enamine activation and sterically-controlled electrophilic attack remain the cornerstone of this essential synthetic methodology.

References

  • Mechanistic Studies on the Organocatalytic α‐Chlorination of Aldehydes: The Role and Nature of Off‐Cycle Intermediates. ResearchGate.

  • Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Royal Society of Chemistry.

  • Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Royal Society of Chemistry.

  • Mechanistic Studies on the Organocatalytic α‐Chlorination of Aldehydes: the Role and Nature of Off‐Cycle Intermediates. Freie Universität Berlin.

  • On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv.

  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Synfacts; Georg Thieme Verlag KG; 2004; 2004(01): 0013-0013.

  • Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. ACS Publications.

  • Direct organocatalytic asymmetric alpha-chlorination of aldehydes. PubMed.

  • Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. ResearchGate.

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health.

  • Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation. National Institutes of Health.

  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. ResearchGate.

Sources

A Technical Guide to Alternative Reagents for 2-Chloro-3-hydroxybutanal: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency, stereochemical outcome, and overall success of a synthetic route. 2-Chloro-3-hydroxybutanal, a bifunctional molecule, presents a unique combination of an aldehyde, a stereocenter with a hydroxyl group, and a halogenated alpha-carbon. This arrangement makes it a potentially valuable synthon, particularly for the construction of chiral epoxides and for stereoselective aldol-type additions. However, its inherent reactivity and potential for side reactions necessitate a thorough evaluation of alternative reagents.

This guide provides an in-depth, objective comparison of alternative reagents to this compound, grounded in experimental data and established synthetic methodologies. We will explore the strengths and limitations of each alternative, offering a clear rationale for experimental choices to empower chemists in designing robust and efficient synthetic strategies.

The Synthetic Utility of this compound: A Double-Edged Sword

This compound's utility stems from its two key reactive sites: the aldehyde carbonyl and the α-chloro position. The aldehyde allows for nucleophilic additions and aldol-type reactions, while the α-chloro substituent, activated by the adjacent carbonyl, is a good leaving group for nucleophilic substitution or can direct the stereochemical outcome of reactions through chelation control.[1]

A primary application of this molecule is its conversion to the corresponding epoxide, 2,3-epoxybutanal, through an intramolecular Williamson ether synthesis. This transformation is a classic example of halohydrin cyclization.[2][3] The resulting chiral epoxide is a valuable intermediate in the synthesis of various biologically active molecules.

However, the high reactivity of the aldehyde and the potential for side reactions, such as self-condensation or elimination, can complicate its use. Furthermore, the handling and stability of α-haloaldehydes can be challenging. These factors drive the need for alternative, often more stable or selective, reagents.

Core Alternatives and Comparative Analysis

This guide will focus on three principal classes of alternative reagents that can achieve similar synthetic transformations to this compound:

  • Protected α-Halo-β-hydroxy Aldehydes and their Equivalents: Masking the reactive aldehyde functionality can improve stability and handling.

  • Glycidyl Ethers and Related Epoxides: These reagents directly provide the epoxide moiety, bypassing the need for in-situ formation.

  • α,β-Unsaturated Aldehydes Followed by Asymmetric Epoxidation: This two-step approach offers flexibility and access to a wide range of chiral epoxides.

Protected α-Halo-β-hydroxy Aldehydes: Enhanced Stability and Control

Protecting the aldehyde group of this compound as an acetal or a similar derivative can significantly enhance its stability and prevent unwanted side reactions. This strategy allows for the manipulation of other parts of the molecule before deprotection and subsequent reaction of the aldehyde.

Key Advantages:

  • Improved Stability: Protected forms are less prone to self-condensation and polymerization.

  • Sequential Reactivity: Allows for selective reactions at other functional groups.

Limitations:

  • Additional Synthetic Steps: Requires protection and deprotection steps, which can lower the overall yield.

  • Deprotection Conditions: Harsh deprotection conditions may not be compatible with sensitive substrates.

A common alternative to using a protected α-halo-β-hydroxy aldehyde is to employ an α-halo ketone, which is generally more stable. The resulting α,β-epoxy ketone can then be further manipulated.[4]

Glycidyl Ethers and Epichlorohydrin: Direct Introduction of the Epoxide Moiety

For syntheses where the ultimate goal is the introduction of a chiral epoxide ring, using a pre-formed epoxide such as a glycidyl ether or epichlorohydrin is a more direct approach.[5][6] These reagents are commercially available in enantiomerically pure forms and offer a straightforward route to epoxide-containing targets.

Comparative Performance:

ReagentKey Features & ApplicationsAdvantagesDisadvantages
This compound In-situ formation of 2,3-epoxybutanal. Useful for generating the epoxide under specific reaction conditions.Can be generated and used in one pot.Stability issues, potential for side reactions.
(R)- or (S)-Glycidol A versatile chiral building block for introducing a C3 epoxide unit.Commercially available, high enantiopurity.Can be volatile and has storage considerations.
(R)- or (S)-Epichlorohydrin Widely used industrial chemical for introducing a chloromethyl-substituted epoxide.[6]Readily available, cost-effective for large-scale synthesis.A known carcinogen requiring careful handling.[6]

Experimental Protocol: Synthesis of a Chiral β-Blocker Intermediate

A common application for these synthons is in the synthesis of β-blockers. The following protocol outlines a comparative synthesis of a key intermediate.

Method A: From this compound

  • Dissolve this compound in a suitable solvent (e.g., THF).

  • Add a non-nucleophilic base (e.g., sodium hydride) at 0 °C to promote intramolecular cyclization to 2,3-epoxybutanal.

  • Add the desired amine nucleophile and heat to reflux to open the epoxide ring.

Method B: From (R)-Glycidol

  • Activate the hydroxyl group of (R)-Glycidol (e.g., by converting it to a tosylate).

  • Displace the tosylate with the desired amine nucleophile.

Method C: From (R)-Epichlorohydrin

  • React (R)-Epichlorohydrin directly with the desired amine nucleophile. The reaction typically proceeds at the less hindered carbon of the epoxide.

Data Summary:

MethodReagentTypical YieldStereoselectivityKey Considerations
AThis compoundModerateDependent on the stereopurity of the starting material.Potential for side reactions during epoxide formation.
B(R)-GlycidolHighHigh (retention of stereochemistry)Requires an additional activation step.
C(R)-EpichlorohydrinHighHigh (regioselective opening)Toxicity of epichlorohydrin.
α,β-Unsaturated Aldehydes and Asymmetric Epoxidation: A Flexible and Stereoselective Approach

An alternative strategy to access chiral epoxy aldehydes involves the asymmetric epoxidation of the corresponding α,β-unsaturated aldehyde. This method offers significant flexibility as a wide variety of substituted α,β-unsaturated aldehydes can be prepared. Organocatalysis has emerged as a powerful tool for this transformation, providing high enantioselectivity.[7][8]

Workflow for Asymmetric Epoxidation:

Caption: Workflow for the organocatalytic asymmetric epoxidation of α,β-unsaturated aldehydes.

Comparative Analysis:

ApproachKey FeaturesAdvantagesDisadvantages
Halohydrin Cyclization (from this compound) Intramolecular SN2 reaction.Potentially fewer steps if the halohydrin is readily available.Limited by the availability and stability of the starting halohydrin.
Asymmetric Epoxidation Catalytic enantioselective oxidation of a C=C bond.High enantioselectivity, broad substrate scope, catalytic nature reduces waste.[7]Requires a separate step to synthesize the α,β-unsaturated aldehyde.

Experimental Protocol: Organocatalytic Epoxidation of Crotonaldehyde

  • To a solution of crotonaldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2/H2O), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).

  • Cool the mixture to 0 °C and add the oxidizing agent (e.g., 30% aqueous H2O2, 1.5 mmol) dropwise.

  • Stir the reaction at 0 °C until complete conversion is observed by TLC.

  • Work up the reaction and purify the resulting chiral 2,3-epoxybutanal by chromatography.

Chelation Control in Reactions of α-Halo-β-hydroxy Carbonyls

The presence of both a halogen and a hydroxyl group in proximity to the aldehyde in this compound allows for the possibility of chelation control in nucleophilic addition reactions.[1] By coordinating to a Lewis acid, the oxygen and chlorine atoms can lock the conformation of the molecule, leading to a highly diastereoselective attack of a nucleophile on the aldehyde.

Chelation Control cluster_0 Chelation-Controlled Addition Reagent This compound Chelate Chelated Intermediate Reagent->Chelate LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Chelate Nucleophile Nucleophile (e.g., R-MgBr) Product Diastereomerically Enriched Product Nucleophile->Product Chelate->Product

Sources

A Comparative Guide to the Cross-Reactivity of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-3-hydroxybutanal is a bifunctional molecule featuring a reactive aldehyde and an α-chloro group, rendering it susceptible to a variety of chemical interactions that can lead to cross-reactivity in biological and chemical assays. This guide provides a comparative analysis of its reactivity profile against structurally related aldehydes. We delve into the chemical basis of this reactivity and present a comprehensive framework for its experimental evaluation. Detailed protocols for assessing cross-reactivity using both immunoassay and chromatographic techniques are provided, alongside hypothetical comparative data to illustrate the application of these methods. This document is intended for researchers, scientists, and drug development professionals who encounter or utilize reactive aldehydes and need to understand and mitigate potential assay interference.

Introduction: The Double-Edged Sword of a Reactive Aldehyde

This compound is a small molecule of significant interest in synthetic chemistry and as a potential metabolite or degradation product of larger chlorinated compounds. Its structure, featuring both a hydroxyl group and a chlorine atom on the carbon adjacent to the aldehyde carbonyl group, confers a high degree of chemical reactivity.[1] This reactivity, while useful in certain synthetic contexts, presents a significant challenge in biological and analytical settings.

The primary concern is the potential for non-specific interactions and cross-reactivity in various assays.[2][3][4] The electrophilic nature of the aldehyde and the α-chloro group makes this compound a candidate for covalent modification of nucleophilic residues in proteins, such as cysteine and lysine.[2] This can lead to false positives in high-throughput screening campaigns, interference in immunoassays, and inaccurate quantification in analytical methods.[2][5] Understanding the cross-reactivity profile of this compound is therefore crucial for the accurate interpretation of experimental data and for the development of robust and specific assays.

This guide will compare the potential cross-reactivity of this compound with a panel of structurally related aldehydes to provide a context for its reactivity. The chosen comparators are:

  • Butanal: A simple aliphatic aldehyde, to assess the baseline reactivity of the butanal backbone.

  • Crotonaldehyde: An α,β-unsaturated aldehyde, to compare the reactivity of the α-chloro group with that of a conjugated double bond.

  • 3-Hydroxybutanal: To isolate the effect of the β-hydroxyl group on the aldehyde's reactivity.

The Chemical Basis of Reactivity

The cross-reactivity of this compound is rooted in the electrophilic character of two key functional groups: the aldehyde and the α-chloro substituent.

  • The Aldehyde Group: Aldehydes are inherently more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.[6][7][8] This makes them susceptible to nucleophilic attack from amino acid side chains in proteins, particularly the primary amines of lysine residues and the thiol groups of cysteine residues, leading to the formation of Schiff bases and thioacetals, respectively.

  • The α-Chloro Group: The presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly enhances the electrophilicity of that carbon. This makes it a target for nucleophilic substitution reactions, further increasing the potential for covalent modification of biological macromolecules.

The combination of these two reactive centers suggests that this compound is likely to be more cross-reactive than simple aliphatic aldehydes.

Comparative Cross-Reactivity Analysis

While direct comparative experimental data for this compound is scarce in the public domain, we can construct a hypothetical comparison based on established principles of chemical reactivity. The following table illustrates the expected relative cross-reactivity in a competitive immunoassay, where a lower IC50 value indicates higher reactivity and thus greater cross-reactivity.

CompoundStructureExpected IC50 (nM)% Cross-Reactivity (Relative to this compound)Rationale for Reactivity
This compound CC(O)C(Cl)C=O50100%High reactivity due to both the aldehyde and the α-chloro group.
Butanal CCCC=O50010%Baseline reactivity of a simple aliphatic aldehyde.
Crotonaldehyde C=CC=O8062.5%High reactivity due to the Michael addition potential of the α,β-unsaturated system.
3-Hydroxybutanal CC(O)CC=O30016.7%The hydroxyl group has a minor electronic effect on the aldehyde reactivity.

Note: The data presented in this table is for illustrative purposes only and is intended to provide a framework for understanding the relative reactivity of these compounds. Actual experimental results may vary.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a combination of immunoassay and chromatographic methods is recommended.

Competitive ELISA for Immunoassay Cross-Reactivity

This protocol is adapted from a general method for assessing aldehyde cross-reactivity and can be used to determine the relative binding affinity of different aldehydes to an antibody raised against a this compound-protein conjugate.[9][10][11]

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection prep1 Coat plate with Antigen (Target-Protein Conjugate) prep2 Wash Plate prep1->prep2 prep3 Block non-specific sites prep2->prep3 prep4 Wash Plate prep3->prep4 assay1 Add standards/samples (competitor aldehydes) prep4->assay1 assay2 Add Primary Antibody assay1->assay2 assay3 Incubate assay2->assay3 det1 Wash Plate assay3->det1 det2 Add Enzyme-conjugated Secondary Antibody det1->det2 det3 Wash Plate det2->det3 det4 Add Substrate det3->det4 det5 Stop Reaction det4->det5 det6 Read Absorbance det5->det6

Caption: Workflow for the competitive ELISA protocol.

Step-by-Step Methodology:

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of a this compound-protein conjugate (e.g., conjugated to Bovine Serum Albumin, BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST) per well.

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (the standard) and the comparator aldehydes in assay buffer (e.g., PBST).

    • In a separate plate or tubes, pre-incubate 50 µL of each aldehyde dilution with 50 µL of a primary antibody raised against the this compound-protein conjugate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the absorbance versus the log of the aldehyde concentration for each compound.

    • Determine the IC50 value (the concentration that inhibits 50% of the antibody binding) for each aldehyde.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Comparator) x 100

HPLC-MS for Quantitative Reactivity Assessment

This method allows for the quantitative determination of the rate of reaction of this compound and its comparators with a model nucleophile, providing a direct measure of their chemical reactivity. Derivatization is often employed to improve the chromatographic properties of small aldehydes.[12][13][14][15][16]

Workflow for HPLC-MS Reactivity Assessment

HPLC_Workflow cluster_reaction Reaction cluster_derivatization Derivatization cluster_analysis Analysis react1 Incubate Aldehyde with Model Nucleophile (e.g., N-acetylcysteine) react2 Quench Reaction at Specific Time Points deriv1 Add Derivatizing Agent (e.g., DNPH) react2->deriv1 deriv2 Incubate to form Stable Adduct anal1 Inject Sample into HPLC-MS deriv2->anal1 anal2 Separate Reactants and Products anal1->anal2 anal3 Quantify Remaining Aldehyde anal2->anal3 anal4 Calculate Reaction Rate anal3->anal4

Caption: Workflow for the HPLC-MS based reactivity assessment.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare stock solutions of each aldehyde and a model nucleophile (e.g., N-acetylcysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate the reaction by mixing the aldehyde and nucleophile solutions at a defined concentration (e.g., 1 mM each).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling and Derivatization:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

    • Allow the derivatization reaction to proceed to completion.

  • HPLC-MS Analysis:

    • Inject the derivatized samples into an HPLC system coupled to a mass spectrometer.

    • Use a suitable C18 column for separation with a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the disappearance of the DNPH-derivatized aldehyde over time using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the derivatized aldehyde at each time point.

    • Plot the concentration of the remaining aldehyde versus time.

    • Determine the initial reaction rate for each aldehyde by calculating the slope of the initial linear portion of the curve.

    • Compare the reaction rates to establish the relative reactivity of the different aldehydes.

Conclusion and Recommendations

This compound possesses a high potential for cross-reactivity due to the combined effects of its aldehyde and α-chloro functionalities. This guide outlines a framework for understanding and experimentally assessing this reactivity in comparison to other structurally related aldehydes. For researchers working with this or similar compounds, it is imperative to:

  • Be Aware of Potential Interference: Recognize that the presence of reactive aldehydes can lead to misleading results in a variety of assays.

  • Implement Counter-Screens: Employ the experimental protocols detailed in this guide to characterize the cross-reactivity profile of compounds of interest.

  • Utilize Orthogonal Assays: Confirm findings from primary screens with alternative assay formats that are less susceptible to interference from reactive compounds.

By taking these precautions, researchers can ensure the integrity of their data and avoid the pitfalls associated with the non-specific reactivity of compounds like this compound.

References

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Which are more reactive, alkyl ketones or aromatic aldehydes? Quora. [Link]

  • How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]

  • Aldehyde VS Ketone Reactivity. YouTube. [Link]

  • Reactions of Aldehydes and Ketones and Their Derivatives. ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. ResearchGate. [Link]

  • Mouse Aldehyde oxidase (AOX1) ELISA Kit. Abclonal. [Link]

  • This compound. PubChem. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • 2-Chloro-3-hydroxy-butyric acid. PubChem. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. This is particularly true for chiral molecules like 2-Chloro-3-hydroxybutanal, a versatile building block in organic synthesis. The presence of two stereocenters in its structure gives rise to four possible stereoisomers, each with the potential for unique physiological effects. Therefore, the accurate determination of isomeric purity is a non-negotiable aspect of its quality control and a prerequisite for its application in any regulated industry.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the isomeric purity analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your analytical workflow. Our focus is on robust, self-validating systems that ensure the trustworthiness of your results, grounded in authoritative scientific principles.

The Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (2R, 3R)-2-Chloro-3-hydroxybutanal

  • (2S, 3S)-2-Chloro-3-hydroxybutanal

  • (2R, 3S)-2-Chloro-3-hydroxybutanal

  • (2S, 3R)-2-Chloro-3-hydroxybutanal

The (2R, 3R) and (2S, 3S) isomers are enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (or any other non-enantiomeric pair) is diastereomeric. This distinction is crucial as diastereomers have different physical properties and can often be separated by achiral chromatographic methods, while enantiomers require a chiral environment for separation.[1]

Comparative Analysis of Key Methodologies

The choice of an analytical technique for isomeric purity analysis is dictated by several factors, including the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation. For this compound, a polar and reactive molecule, the most pertinent techniques are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for the separation of enantiomers, offering high resolution and sensitivity.[2][3] However, the direct analysis of polar and thermally labile compounds like this compound can be challenging. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and stable derivative.[4][5][6]

The primary reasons for derivatizing this compound for chiral GC analysis are:

  • Increased Volatility: The hydroxyl and aldehyde groups contribute to the molecule's polarity and low volatility. Derivatization masks these polar functional groups, making the resulting compound more amenable to GC analysis.[4][6]

  • Improved Thermal Stability: Aldehydes can be prone to degradation at the high temperatures of the GC inlet and column. Conversion to a more stable derivative prevents on-column reactions and ensures accurate quantification.[7]

  • Enhanced Enantioselectivity: Derivatization can introduce bulky groups that enhance the stereochemical differences between the enantiomers, leading to better separation on a chiral stationary phase.

A common derivatization strategy for aldehydes and alcohols is acylation.[8] For instance, reaction with a chiral acylating agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would convert the enantiomers of this compound into diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent, like acetic anhydride, to form the corresponding acetate ester, followed by separation on a chiral GC column is a viable approach.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., with Acetic Anhydride) Sample->Derivatization Extraction Work-up & Extraction Derivatization->Extraction Injection Injection onto Chiral GC Column Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Isomers Integration->Quantification

Caption: Chiral GC analysis workflow with a derivatization step.

Table 1: Chiral GC Method Parameters and Hypothetical Results for Derivatized this compound

ParameterValue
GC Column CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[8]
Derivatizing Agent Acetic Anhydride
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Hypothetical Retention Times (min) (2R, 3R)-isomer: 15.2, (2S, 3S)-isomer: 15.5, (2R, 3S)-isomer: 16.1, (2S, 3R)-isomer: 16.4
Resolution (Rs) > 1.5 between all adjacent peaks
Limit of Quantification (LOQ) ~0.05%
Chiral High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

Chiral HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[9][10] For this compound, direct analysis without derivatization is often possible using a suitable chiral stationary phase (CSP).[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral molecules.[12]

The key advantages of direct chiral HPLC for this analysis include:

  • Simplified Sample Preparation: By avoiding derivatization, the analytical workflow is streamlined, reducing the potential for errors and sample loss.

  • Broad Applicability: A wide variety of chiral stationary phases are commercially available, increasing the likelihood of finding a suitable column for the separation.[13]

  • Multiple Separation Modes: Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development to achieve optimal selectivity.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Chiral HPLC Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/RI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Isomers Integration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1H NMR Spectrum Transfer->Acquisition Processing Data Processing Acquisition->Processing Signal_ID Identify Diastereomeric Signals Processing->Signal_ID Integration Integrate Signals Signal_ID->Integration Ratio_Calc Calculate Diastereomeric Ratio Integration->Ratio_Calc

Sources

A Researcher's Guide to α-Chloro Aldehyde Synthesis: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Chloro aldehydes are highly valuable and versatile chiral building blocks in organic synthesis. Their dual functionality—an electrophilic aldehyde and a carbon center bearing a good leaving group—enables their participation in a wide array of transformations, including the synthesis of epoxides, aziridines, α-amino acids, and other complex molecular architectures.[1][2][3] The stereochemical integrity of the α-carbon is often crucial, making the development of efficient and stereoselective synthetic methods a significant area of research.

This guide provides an in-depth mechanistic comparison of the principal strategies for synthesizing α-chloro aldehydes. We will move beyond simple protocol listings to explore the underlying reaction pathways, explaining how mechanistic principles guide the choice of reagents, catalysts, and conditions. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific target molecules.

We will focus on three dominant mechanistic paradigms:

  • Organocatalytic Enamine Catalysis: A modern, highly effective method for asymmetric synthesis.

  • Direct Oxidative Chlorination: A convergent strategy that begins from primary alcohols.

  • Classical Electrophilic Chlorination: Traditional methods using potent chlorinating agents like sulfuryl chloride.

Asymmetric Synthesis via Enamine Catalysis

The advent of organocatalysis has revolutionized the synthesis of chiral molecules, and the α-chlorination of aldehydes is a prime example. Pioneered independently by the MacMillan and Jørgensen groups, this approach utilizes a chiral secondary amine to activate the aldehyde substrate toward electrophilic attack.[1][4][5][6]

Mechanism of Action

The catalytic cycle is initiated by the rapid and reversible condensation of the parent aldehyde with a chiral secondary amine catalyst (e.g., an imidazolidinone or a proline derivative) to form an iminium ion. Subsequent deprotonation generates a nucleophilic enamine intermediate. The specific geometry and electronic properties of this enamine are dictated by the catalyst's steric environment.

This chiral enamine then attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone.[1][4] The facial selectivity of this attack is controlled by the catalyst's chiral scaffold, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer. Finally, hydrolysis of the resulting α-chloro iminium ion releases the enantioenriched α-chloro aldehyde and regenerates the catalyst for the next cycle.

A critical aspect of this mechanism is the potential for off-cycle catalyst deactivation. The catalyst can react with the substrate and chlorinating agent to form stable aminal intermediates, which are catalytically inactive.[3][7] Reaction conditions, such as solvent and the rate of addition of the chlorinating agent, must be carefully optimized to minimize the accumulation of these resting states.[8]

G cluster_cycle Catalytic Cycle Aldehyde R-CH₂-CHO Iminium Iminium Ion [R-CH₂-CH=N⁺R'₂] Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Amine Catalyst (R'₂NH) Catalyst->Iminium Iminium->Catalyst +H₂O, -Aldehyde Enamine Chiral Enamine Iminium->Enamine -H⁺ ECl Electrophilic Chlorine (E-Cl) ChloroIminium α-Chloro Iminium Ion Enamine->ChloroIminium + E-Cl Product α-Chloro Aldehyde (R-CHCl-CHO) ChloroIminium->Product + H₂O H2O H₂O

Caption: Organocatalytic cycle for asymmetric α-chlorination of aldehydes.

Advantages & Field Insights
  • High Enantioselectivity: This method routinely delivers α-chloro aldehydes with excellent enantiomeric excess (ee), often exceeding 90%.[1][5]

  • Mild Conditions: Reactions are typically run at or below room temperature, preserving sensitive functional groups.

  • Metal-Free: Avoids the use of potentially toxic and difficult-to-remove heavy metals.

Limitations & Causality
  • Catalyst Loading: While catalytic, loadings can range from 2-20 mol%, which may be a cost consideration for large-scale synthesis.[7]

  • Substrate Scope: Very bulky aldehydes can react sluggishly due to steric hindrance in the formation of the key enamine intermediate.

  • Racemization: The product can be susceptible to racemization mediated by the amine catalyst, especially at higher temperatures or prolonged reaction times.[7] This occurs via reversible formation of the chloro-enamine.

Representative Experimental Protocol (Jørgensen Method)

This protocol is adapted from the work of Jørgensen and coworkers.[1][6]

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add (2R,5R)-diphenylpyrrolidine (0.1 mmol, 10 mol%).

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.3 mmol) in one portion.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Typical reaction times are 1-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α-chloro aldehyde. The product can be unstable, so it is often used immediately or after reduction to the more stable α-chloro alcohol.

Direct Oxidative Chlorination of Primary Alcohols

For workflows starting from alcohols, a direct one-pot conversion to α-chloro aldehydes offers significant advantages in step economy. This transformation is efficiently achieved using a combination of trichloroisocyanuric acid (TCCA) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[9][10][11]

Mechanism of Action

This process is a tandem reaction occurring in a single pot.

  • Oxidation: The catalytic cycle begins with the oxidation of TEMPO by TCCA to form the highly electrophilic N-oxoammonium ion. This potent species is the active oxidant that reacts with the primary alcohol to generate the corresponding aldehyde. In this step, the N-oxoammonium ion is reduced to the hydroxylamine form. TCCA then acts as the terminal oxidant, regenerating the N-oxoammonium ion from the hydroxylamine to complete the catalytic cycle for the alcohol oxidation.[2][4]

  • Chlorination: As the aldehyde is formed in situ, it exists in equilibrium with its enol tautomer. TCCA, being a source of electrophilic chlorine ("Cl+"), then rapidly chlorinates the electron-rich enol at the α-position to yield the final α-chloro aldehyde.[2][9] The cyanuric acid by-product is a solid that can be easily filtered off.

G cluster_oxidation TEMPO Oxidation Cycle cluster_chlorination In Situ Chlorination TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium + TCCA Hydroxylamine TEMPO-H (Hydroxylamine) Oxoammonium->Hydroxylamine + Alcohol, - Aldehyde Hydroxylamine->TEMPO + TCCA Alcohol R-CH₂-OH Aldehyde R-CH₂-CHO Aldehyde_in_situ R-CH₂-CHO Aldehyde->Aldehyde_in_situ Enol Enol Tautomer Aldehyde_in_situ->Enol Tautomerization Product α-Chloro Aldehyde (R-CHCl-CHO) Enol->Product + TCCA ('Cl⁺') TCCA_Cl TCCA ('Cl⁺')

Caption: Tandem mechanism for the oxidative chlorination of primary alcohols.

Advantages & Field Insights
  • Step Economy: Converts readily available primary alcohols directly to the product in one pot, avoiding the isolation of the often unstable intermediate aldehyde.[9]

  • Mild Conditions: The reaction proceeds efficiently at or below room temperature.

  • Simple Workup: The main by-product, cyanuric acid, is a solid that is easily removed by filtration.[12]

Limitations & Causality
  • Stoichiometric Reagent: TCCA is used in stoichiometric amounts, which generates significant by-products on a large scale.

  • Over-oxidation: While generally selective, prolonged reaction times or elevated temperatures can lead to the formation of α-chloro carboxylic acids.

  • Chemoselectivity: The system is highly reactive and may not be compatible with other easily oxidizable functional groups in the substrate.

Representative Experimental Protocol (Studer Method)

This protocol is adapted from the work of Studer and coworkers.[9][10]

  • Reaction Setup: In a round-bottom flask, suspend trichloroisocyanuric acid (TCCA, 0.8 mmol) in CH₂Cl₂ (5.0 mL).

  • Catalyst Addition: Add TEMPO (0.05 mmol, 5 mol%).

  • Substrate Addition: Add the primary alcohol (1.0 mmol) to the suspension.

  • Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the cyanuric acid by-product. Wash the filter cake with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Direct Chlorination with Sulfuryl Chloride

One of the classical methods for α-halogenation involves the direct use of potent, inorganic chlorinating agents like sulfuryl chloride (SO₂Cl₂). This method is often high-yielding but can suffer from a lack of selectivity and harsh reaction conditions.

Mechanism of Action

The mechanism of α-chlorination of aldehydes with SO₂Cl₂ can proceed through two primary pathways, depending on the conditions:

  • Acid-Catalyzed Enol Pathway (Ionic): In the absence of initiators, the reaction is often catalyzed by HCl, which is generated in situ. The aldehyde carbonyl is protonated, which accelerates the tautomerization to the enol form. The electron-rich enol then attacks SO₂Cl₂ (or Cl₂ formed from its decomposition) as the electrophilic chlorine source to yield the protonated α-chloro aldehyde, which then loses a proton.

  • Radical Pathway: In the presence of a radical initiator (e.g., peroxide) or upon initiation by heat/light, a radical chain mechanism can operate. A radical initiator abstracts the α-hydrogen from the aldehyde, generating an acyl radical which can then react with SO₂Cl₂. However, this pathway is often less selective for aldehydes compared to the ionic route.

For selective mono-chlorination, the ionic pathway is generally preferred. However, a significant challenge is that the product, the α-chloro aldehyde, is often more reactive towards enolization than the starting material, leading to the formation of undesired α,α-dichloroaldehydes.[13][14]

G cluster_ionic Acid-Catalyzed Ionic Pathway Aldehyde R-CH₂-CHO Protonated_Aldehyde Protonated Aldehyde [R-CH₂-CH=O⁺H] Aldehyde->Protonated_Aldehyde + H⁺ (from HCl) Enol Enol [R-CH=CH-OH] Protonated_Aldehyde->Enol - H⁺ Protonated_Product Protonated Product Enol->Protonated_Product + SO₂Cl₂ SO2Cl2 SO₂Cl₂ Product α-Chloro Aldehyde (R-CHCl-CHO) Protonated_Product->Product - H⁺, -SO₂, -Cl⁻ HCl HCl (catalyst)

Caption: Ionic mechanism for α-chlorination of aldehydes with SO₂Cl₂.

Advantages & Field Insights
  • Cost-Effective: Sulfuryl chloride is an inexpensive and readily available bulk reagent.

  • High Reactivity: The reaction is often rapid and high-yielding for simple substrates.

Limitations & Causality
  • Lack of Selectivity: Over-chlorination to form dichlorinated by-products is a common and significant issue.[13][14] Controlling the stoichiometry and reaction temperature is critical but can be challenging.

  • Harsh Conditions: The reaction generates HCl and SO₂ gas, requiring a well-ventilated fume hood and careful handling. The acidic conditions can promote side reactions like polymerization or aldol condensation.[13]

  • No Stereocontrol: This method is inherently achiral and will produce a racemic mixture if the α-carbon is a stereocenter.

Representative Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in an inert solvent such as CH₂Cl₂ or CCl₄ (5 mL) at 0 °C, add a catalytic amount of pyridine (0.05 mmol) to buffer the acid generated.

  • Reagent Addition: Add sulfuryl chloride (1.0 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by GC or TLC.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Comparative Summary

FeatureOrganocatalytic (Enamine)Oxidative Chlorination (TCCA/TEMPO)Direct Chlorination (SO₂Cl₂)
Starting Material AldehydePrimary AlcoholAldehyde
Key Reagents Chiral Amine, NCS/QuinoneTCCA, TEMPOSO₂Cl₂
Stereocontrol Excellent (Typically >90% ee)None (Racemic)None (Racemic)
Selectivity High for mono-chlorinationGood, but over-oxidation possiblePoor (Dichlorination is common)
Reaction Conditions Mild (-30 °C to RT)Mild (0 °C to RT)Can be harsh, generates HCl
Key Advantages High enantioselectivity, metal-freeStep-economic, simple workupLow reagent cost
Key Limitations Catalyst cost, potential racemizationStoichiometric oxidant, limited scopePoor selectivity, harsh by-products
Ideal Application Asymmetric synthesis of chiral building blocksRapid conversion from alcohol precursorsLarge-scale synthesis of simple, achiral α-chloro aldehydes

Conclusion

The synthesis of α-chloro aldehydes can be approached through several distinct mechanistic routes, each with a unique profile of advantages and limitations.

  • For applications demanding high stereochemical purity, asymmetric organocatalysis is the undisputed method of choice. Its mild conditions and excellent enantioselectivity provide access to valuable chiral synthons, justifying the higher cost of the catalyst.

  • When the synthetic plan starts from a primary alcohol, the TCCA/TEMPO-mediated oxidative chlorination offers an elegant and efficient one-pot solution, maximizing step economy for the synthesis of racemic products.

  • Direct chlorination with sulfuryl chloride remains a viable, low-cost option for the production of simple, achiral α-chloro aldehydes where selectivity is not the primary concern and harsh conditions can be tolerated.

A thorough understanding of the underlying mechanisms is paramount. It not only allows for the rational selection of a synthetic strategy but also provides the critical insights needed to troubleshoot and optimize reaction conditions, ultimately accelerating the path to the target molecule.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2003). Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. The Journal of Organic Chemistry, 68(12), 4999-5001. [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. [Link]

  • Hiegel, G. A. (2002). Trichloroisocyanuric Acid. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Jia, X., et al. (2018). TEMPO-Catalyzed Direct Conversion of Primary Alcohols to α-Chloroacetals with TCCA Both as an Oxidant and a Chlorination Reagent. ACS Omega, 3(8), 9635-9641. [Link]

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. Organic Letters, 16(18), 4932-4935. [Link]

  • Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Chemistry Portal. [Link]

  • Lam, Y., et al. (2021). On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). [Link]

  • PubMed. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. National Center for Biotechnology Information. [Link]

  • Sementa, D. P., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 143(18), 7136-7146. [Link]

  • Varseev, G. N., & Micalizio, G. P. (2007). Lithium Aldol Reactions of α-Chloroaldehydes Provide Versatile Building Blocks for Natural Product Synthesis. European Journal of Organic Chemistry, 2007(18), 2931-2934. [Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]

  • Beeson, T. D., et al. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation. Angewandte Chemie International Edition, 48(32), 5873-5876. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. [Link]

  • Hein, C. L., & Shipman, L. E. (1974). U.S. Patent No. 3,801,645. Washington, DC: U.S.
  • Arai, M. (1962). Chlorination by Sulfuryl Chloride. II. Action of Sulfuryl Chloride on the Methylenedioxy-ring. Bulletin of the Chemical Society of Japan, 35(7), 1272-1273. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Sementa, D. P., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 143(18), 7136-7146. [Link]

  • Hein, C. L., & Shipman, L. E. (1974). U.S. Patent No. 3,801,645. Washington, DC: U.S. Patent and Trademark Office. [Link]

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A Comparative Analysis of the Reactivity of 2-Chloro-3-hydroxybutanal Diastereomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug development, a profound understanding of stereochemistry and its influence on molecular reactivity is paramount. Even subtle differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities and chemical behaviors. This guide provides a comprehensive comparison of the relative reactivity of the diastereomers of 2-chloro-3-hydroxybutanal, a key structural motif in various synthetic pathways. We will delve into the underlying stereochemical principles that govern their reactivity, supported by detailed experimental protocols and data analysis.

Introduction: The Significance of Diastereoselectivity in Reactivity

Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct physical and chemical properties. In the case of this compound, two diastereomers exist: the syn and anti forms. The relative orientation of the chloro and hydroxyl groups on the chiral centers dictates their conformational preferences and, consequently, their reactivity in various chemical transformations.

This guide will focus on a critical reaction that highlights the difference in reactivity between these diastereomers: the base-mediated intramolecular cyclization to form 2-methyloxirane-3-carbaldehyde (an epoxide). This reaction serves as an excellent model system to demonstrate the principles of neighboring group participation and stereoelectronic effects.

Mechanistic Hypothesis: Why Diastereomers React Differently

The intramolecular SN2 reaction leading to epoxide formation is highly sensitive to the stereochemical arrangement of the reacting groups. For the reaction to proceed efficiently, the nucleophilic alkoxide and the electrophilic carbon bearing the chlorine atom must adopt an anti-periplanar conformation. This alignment allows for optimal orbital overlap for the backside attack, a hallmark of the SN2 mechanism.[1][2]

  • The anti-Diastereomer: In the anti isomer, the hydroxyl and chloro groups are on opposite faces of the carbon backbone. This inherent stereochemistry allows the molecule to readily adopt a conformation where the resulting alkoxide and the C-Cl bond are in the required anti-periplanar arrangement for a facile intramolecular SN2 reaction.

  • The syn-Diastereomer: Conversely, in the syn isomer, the hydroxyl and chloro groups are on the same face. To achieve the necessary anti-periplanar geometry for the SN2 reaction, the molecule must contort into a higher-energy, gauche conformation. This conformational strain raises the activation energy for the cyclization, resulting in a significantly slower reaction rate compared to the anti diastereomer.

G cluster_anti anti-Diastereomer cluster_syn syn-Diastereomer a1 anti-2-Chloro-3-hydroxybutanal a2 Deprotonation (Base) a1->a2 a3 Anti-periplanar conformation (Low Energy) a2->a3 a4 Fast Intramolecular SN2 Cyclization a3->a4 a5 Epoxide Product a4->a5 s1 syn-2-Chloro-3-hydroxybutanal s2 Deprotonation (Base) s1->s2 s3 Gauche conformation (High Energy) s2->s3 s4 Slow Intramolecular SN2 Cyclization s3->s4 s5 Epoxide Product s4->s5

Experimental Design: A Head-to-Head Comparison

To empirically validate our mechanistic hypothesis, a series of experiments are proposed. These protocols are designed to be self-validating and provide clear, quantitative data on the relative reactivity of the this compound diastereomers.

Diastereoselective Synthesis of syn- and anti-2-Chloro-3-hydroxybutanal

The first critical step is the controlled synthesis of both the syn and anti diastereomers. An organocatalyzed aldol reaction between chloroacetaldehyde and acetaldehyde provides a viable route to these compounds.[3] The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

Protocol:

  • Reaction Setup: To a solution of chloroacetaldehyde (1.0 eq) in an appropriate solvent (e.g., anhydrous THF), add the chosen organocatalyst (e.g., L-proline, 20 mol%).

  • Aldehyde Addition: Cool the mixture to 0 °C and slowly add acetaldehyde (1.2 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Separation: The resulting mixture of syn and anti diastereomers can be separated by column chromatography on silica gel.

G start Chloroacetaldehyde + Acetaldehyde catalyst Organocatalyst (e.g., L-Proline) start->catalyst reaction Diastereoselective Aldol Reaction catalyst->reaction mixture Mixture of syn and anti Diastereomers reaction->mixture separation Column Chromatography mixture->separation syn_product syn-2-Chloro-3-hydroxybutanal separation->syn_product anti_product anti-2-Chloro-3-hydroxybutanal separation->anti_product

Spectroscopic Characterization

The unambiguous identification of the syn and anti diastereomers is crucial. ¹H NMR spectroscopy is a powerful tool for this purpose. The coupling constant (³J) between the protons on C2 and C3, as well as the chemical shift of the -CHOH- proton, can be used to differentiate the two isomers. Typically, the ³J value is larger for the anti diastereomer due to the dihedral angle approaching 180° in its most stable conformation.

DiastereomerExpected ³J(H2-H3) (Hz)Characteristic ¹H NMR Signal
syn~4-6-CHOH- proton at a relatively downfield chemical shift.
anti~7-9-CHOH- proton at a relatively upfield chemical shift.
Kinetic Analysis of Epoxide Formation

The core of this comparative guide is the kinetic study of the base-induced cyclization of the separated diastereomers. By monitoring the disappearance of the starting material or the appearance of the epoxide product over time, we can determine the rate constants for each reaction.

Protocol:

  • Reaction Setup: In separate reaction vessels, dissolve a known concentration of the purified syn and anti diastereomers in a suitable solvent (e.g., methanol).

  • Initiation: At time t=0, add a solution of a base (e.g., sodium methoxide in methanol) to each reaction vessel, ensuring rapid mixing.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by neutralizing the base with a weak acid).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the remaining halohydrin and/or the formed epoxide.

  • Data Processing: Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (likely first-order) to determine the rate constant (k) for each diastereomer.

G cluster_kinetics Kinetic Experiment Workflow start Prepare solutions of syn and anti diastereomers initiate Initiate reaction with base (t=0) monitor Withdraw and quench aliquots at timed intervals analyze Analyze by GC/HPLC data Plot [Reactant] vs. time Determine rate constants (k_syn, k_anti)

Expected Results and Interpretation

Based on our mechanistic hypothesis, we anticipate a significant difference in the reaction rates of the two diastereomers.

DiastereomerExpected Rate Constant (k)Interpretation
synk_syn (small value)The higher energy gauche conformation required for cyclization leads to a slower reaction rate.
antik_anti (large value)The readily accessible anti-periplanar conformation facilitates a rapid intramolecular SN2 reaction.

The ratio of the rate constants (k_anti / k_syn) will provide a quantitative measure of the relative reactivity, which is expected to be significantly greater than 1. This result would provide strong evidence for the crucial role of stereochemistry in dictating the reaction outcome.

Conclusion and Implications for Drug Development

This guide has outlined a systematic approach to comparing the reactivity of the syn and anti diastereomers of this compound. The expected faster cyclization of the anti diastereomer highlights the profound impact of stereochemistry on reaction kinetics.

For researchers in drug development, these principles are of utmost importance. The ability to control and predict the reactivity of chiral molecules is fundamental to:

  • Efficient Synthesis: Designing synthetic routes that favor the formation of the desired, more reactive (or stable) diastereomer.

  • Metabolic Stability: Understanding how the stereochemistry of a drug candidate might influence its metabolic fate, as enzymatic reactions are highly stereospecific.

  • Target Binding: Recognizing that only one diastereomer may have the correct three-dimensional shape to bind effectively to a biological target.

By integrating a deep understanding of stereochemical principles into the drug discovery and development process, scientists can make more informed decisions, leading to the creation of safer and more effective medicines.

References

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A Spectroscopic Guide to 2-Chloro-3-hydroxybutanal and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 2-Chloro-3-hydroxybutanal and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding our analysis in fundamental principles and comparing with the well-characterized spectrum of butanal, we offer a predictive framework for understanding the spectroscopic behavior of this and related halogenated hydroxy aldehydes.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule containing an aldehyde, a chlorine atom at the alpha-position, and a hydroxyl group at the beta-position. This arrangement of functional groups makes it a versatile synthetic intermediate. The presence of chiral centers also introduces stereochemical complexity, which can be probed by spectroscopic methods. Understanding the distinct spectroscopic signatures of this molecule and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug discovery.

Due to the limited availability of published experimental spectra for this compound, this guide will focus on a detailed prediction of its spectroscopic characteristics, substantiated by established principles of spectroscopy and a direct comparison with the experimentally determined spectra of butanal.

Comparative Spectroscopic Analysis

The introduction of chloro and hydroxyl groups to the butanal backbone significantly influences the electronic environment of the molecule, leading to predictable shifts in spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electronegativity of the chlorine and oxygen atoms in this compound will cause a downfield shift (to a higher ppm value) for nearby protons and carbons compared to butanal.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound vs. Experimental Data for Butanal

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for ButanalPredicted Multiplicity
This compound Aldehydic proton (-CHO)9.5 - 9.7~9.76Doublet
Methine proton (-CH(Cl))4.2 - 4.4-Doublet of doublets
Methine proton (-CH(OH))4.0 - 4.2-Doublet of quartets
Methyl protons (-CH₃)1.2 - 1.4~0.94Doublet
Hydroxyl proton (-OH)Variable-Singlet (broad)
Butanal -CHO-~9.76Triplet
-CH₂- (α to CHO)-~2.42Multiplet
-CH₂- (β to CHO)-~1.65Multiplet
-CH₃-~0.94Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound vs. Experimental Data for Butanal

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Butanal
This compound Carbonyl carbon (-CHO)195 - 200~202.8
Methine carbon (-CH(Cl))60 - 65-
Methine carbon (-CH(OH))70 - 75-
Methyl carbon (-CH₃)18 - 22~13.7
Butanal -CHO-~202.8
-CH₂- (α to CHO)-~45.8
-CH₂- (β to CHO)-~15.7
-CH₃-~13.7

Note: Experimental data for butanal is sourced from public databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for this compound are the O-H stretch from the alcohol, the C-H stretches from the aldehyde and alkyl chain, the C=O stretch from the aldehyde, and the C-Cl stretch.

Table 3: Predicted IR Absorption Frequencies for this compound vs. Experimental Data for Butanal

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for ButanalCharacteristics
O-H Stretch3200 - 3600-Strong, broad
Aldehydic C-H Stretch2800 - 2900 and 2700 - 28002880 - 2650Two distinct bands, medium intensity[2]
Alkyl C-H Stretch2850 - 30002975 - 2845Strong
C=O Stretch1720 - 1740~1730Strong, sharp[3][4]
C-O Stretch1000 - 1200-Medium to strong
C-Cl Stretch600 - 800-Medium to strong

The presence of a broad O-H stretching band is a clear indicator of the hydroxyl group. The carbonyl (C=O) stretch is expected in the typical region for saturated aliphatic aldehydes.[4][5] The aldehydic C-H stretch, appearing as a pair of weaker bands, is highly characteristic and helps distinguish aldehydes from ketones.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine is a key diagnostic feature. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[7][8] This results in a characteristic M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule with ³⁵Cl and the M+2 peak to the molecule with ³⁷Cl, with a relative intensity ratio of approximately 3:1.[9]

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): A pair of peaks corresponding to [C₄H₇³⁵ClO₂]⁺ and [C₄H₇³⁷ClO₂]⁺.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is a common fragmentation pathway for aldehydes.[10] This would result in the loss of a chlorine-containing radical.

  • Loss of HCl: Elimination of a molecule of hydrogen chloride is another likely fragmentation pathway.

  • Loss of Water: Dehydration, the loss of a water molecule, can occur from the molecular ion.[10]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound or its derivatives, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire ¹H NMR spectrum (8-16 scans) D->E F Acquire ¹³C NMR spectrum (proton-decoupled, >128 scans) D->F G Fourier Transform E->G F->G H Phase and baseline correction G->H I Integration and peak picking H->I IR_Workflow A Place a drop of neat liquid sample on a salt plate (NaCl or KBr) B Place a second salt plate on top to create a thin film A->B C Mount the plates in the FTIR spectrometer B->C D Record a background spectrum of the empty plates C->D E Acquire the sample spectrum (4000-400 cm⁻¹, 16-32 scans) D->E F Process the spectrum (e.g., baseline correction) E->F

Caption: Procedure for acquiring an IR spectrum of a liquid sample.

  • Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to form a thin liquid film between the plates. [11]2. Data Acquisition: Place the prepared salt plates into the sample holder of an FTIR spectrometer. First, record a background spectrum of the clean, empty salt plates. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. [11]3. Data Presentation: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization method that may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Comparison with a Derivative: 2-Chloro-3-hydroxybutanoic Acid

To further illustrate the influence of functional groups on spectroscopic data, we can predict the changes that would occur upon oxidation of the aldehyde group in this compound to a carboxylic acid, forming 2-Chloro-3-hydroxybutanoic acid.

  • ¹H NMR: The highly deshielded aldehydic proton signal around 9.5-9.7 ppm would disappear and be replaced by a very broad carboxylic acid proton signal, typically above 10 ppm.

  • ¹³C NMR: The carbonyl carbon signal would shift upfield from the aldehyde region (~195-200 ppm) to the carboxylic acid region (~170-180 ppm).

  • IR Spectroscopy: The characteristic aldehydic C-H stretches would disappear. The C=O stretch would likely shift to a slightly lower wavenumber (around 1700-1725 cm⁻¹), and the O-H stretch would become even broader, often overlapping with the C-H stretching region, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.

Conclusion

This guide provides a predictive and comparative framework for the spectroscopic analysis of this compound and its derivatives. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and by using a well-characterized compound like butanal as a reference, researchers can confidently interpret the spectra of these and other complex organic molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental work.

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Assessing the Utility of 2-Chloro-3-hydroxybutanal in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry and diversity-oriented synthesis (DOS) have emerged as powerful strategies for the rapid generation of large and structurally diverse small molecule libraries.[1][2] Central to these methodologies is the selection of versatile building blocks, particularly those possessing multiple reactive centers—bifunctional or polyfunctional molecules—that can be elaborated into complex molecular scaffolds in a controlled and predictable manner.[3]

This guide provides an in-depth assessment of the potential utility of 2-Chloro-3-hydroxybutanal as a bifunctional building block for library synthesis. Due to the limited specific literature on this particular reagent in combinatorial applications, this analysis is built upon the well-established reactivity of its core functional motifs: the α-chloroaldehyde and the β-hydroxy group. We will explore its inferred reactivity, potential applications in the synthesis of key heterocyclic scaffolds, and objectively compare its projected performance against established alternative building blocks, supported by experimental data from analogous systems.

This compound: A Profile of a Promising yet Underexplored Building Block

This compound is a simple, aliphatic molecule featuring three key functional handles: an aldehyde, an α-chloro substituent, and a β-hydroxyl group. This trifecta of reactivity suggests a high potential for this molecule to serve as a versatile precursor in the synthesis of diverse molecular scaffolds.

  • The Aldehyde: This group is a cornerstone of many classic multicomponent reactions (MCRs), readily participating in condensations, imine formation, and as an electrophile for a wide range of nucleophiles.[1]

  • The α-Chloro Substituent: The chlorine atom at the α-position to the carbonyl group is highly activated towards nucleophilic substitution, making it an excellent electrophilic center. This functionality is pivotal in the construction of numerous heterocyclic systems.[4]

  • The β-Hydroxyl Group: This group can act as an internal nucleophile, potentially directing or participating in cyclization reactions. It also offers a handle for further functionalization or can influence the stereochemical outcome of reactions at the adjacent chiral center.

Despite these promising features, α-haloaldehydes are known to be challenging reagents. They can be unstable, prone to self-condensation, epimerization, and degradation, which can complicate their use in a library setting where robustness and predictability are key.[5] A convenient two-step procedure for the enantioselective preparation of α-haloaldehydes from stable halohydrin aldol products has been described, which could potentially mitigate some of these stability issues.[6]

Inferred Reactivity in Library-Relevant Transformations

Based on the known reactivity of simpler α-chloroaldehydes like chloroacetaldehyde, we can infer the potential of this compound to participate in several key library-generating reactions.[7]

1. Hantzsch Thiazole Synthesis: This classic MCR involves the reaction of an α-halocarbonyl compound with a thioamide to produce a thiazole ring, a common scaffold in medicinal chemistry.[8] The α-chloroaldehyde moiety of this compound would be an ideal substrate for this transformation.

2. Debus-Radziszewski Imidazole Synthesis: This MCR combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to generate substituted imidazoles.[9] this compound could serve as the aldehyde component in this reaction.

3. Synthesis of other Heterocycles: The dual electrophilic nature of the aldehyde and the α-chloro position makes this compound a promising candidate for reactions with binucleophiles to form a variety of other heterocyclic systems.

The presence of the β-hydroxyl group adds an additional layer of complexity and opportunity. It could potentially participate in intramolecular cyclizations after an initial intermolecular reaction, leading to more complex, bridged, or spirocyclic scaffolds.

Comparative Analysis with Alternative Bifunctional Building Blocks

To objectively assess the utility of this compound, it is essential to compare it with established building blocks used in library synthesis. We have selected three alternatives that represent different facets of bifunctionality.

  • Chloroacetaldehyde: The simplest α-chloroaldehyde, serving as a baseline for reactivity and stability.

  • Glyoxal: A common dialdehyde, offering symmetric bifunctionality.

  • Ethyl 4-chloroacetoacetate: A β-ketoester with an α-chloro substituent, providing a different reactivity profile.

Building BlockStructureKey Reactive FeaturesCommon Library ScaffoldsStability/Handling
This compound CC(O)C(Cl)C=OAldehyde, α-chloro, β-hydroxyInferred: Thiazoles, Imidazoles, OxazolesLikely unstable, potential for complex stereoisomers.
Chloroacetaldehyde ClCH₂CHOAldehyde, α-chloroThiazoles, Imidazoles, OxazolesUnstable, typically used as a hydrate or bisulfite adduct.
Glyoxal OHCCHODialdehydeImidazoles, Quinoxalines, PiperazinesCommercially available as a stable aqueous solution.
Ethyl 4-chloroacetoacetate ClCH₂C(O)CH₂COOEtKetone, α-chloro, EsterPyrroles, Pyridazines, ThiazolesGenerally stable and easy to handle.

Experimental Protocols

While specific protocols for this compound in library synthesis are not available, the following are representative procedures for analogous α-chloroaldehydes and other bifunctional building blocks in key heterocyclic syntheses. These can serve as a starting point for the development of protocols for the title compound.

Protocol 1: Hantzsch Thiazole Synthesis using an α-Chloroaldehyde

This protocol is adapted from the general synthesis of thiazoles.[7]

  • To a solution of the thioamide (1.0 mmol) in ethanol (5 mL) is added the α-chloroaldehyde (1.0 mmol).

  • The reaction mixture is heated to reflux for 2-4 hours, with monitoring by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired thiazole.

Protocol 2: Debus-Radziszewski Imidazole Synthesis using an Aldehyde

This protocol is based on the multi-component synthesis of imidazoles.[9]

  • A mixture of a 1,2-dicarbonyl compound (1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (5 mL) is heated to reflux for 1-2 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure imidazole.

Visualizing Reaction Pathways

Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_chloroaldehyde α-Chloroaldehyde intermediate1 Thioether Intermediate alpha_chloroaldehyde->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Debus-Radziszewski Imidazole Synthesis

Debus_Radziszewski_Synthesis cluster_reactants Reactants dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine aldehyde Aldehyde imidazole Imidazole aldehyde->imidazole Condensation ammonia Ammonia (x2) ammonia->diimine diimine->imidazole

Caption: Debus-Radziszewski Imidazole Synthesis.

Conclusion and Future Outlook

This compound presents an intriguing, albeit unexplored, profile for application in library synthesis. Its combination of an aldehyde, an activated chloride, and a hydroxyl group suggests the potential for constructing a diverse range of molecular scaffolds, particularly heterocycles of medicinal relevance. However, the anticipated challenges of stability and handling, common to α-haloaldehydes, must be addressed.[5]

The true utility of this building block can only be ascertained through systematic experimental investigation. Future work should focus on:

  • Stability Studies: Quantifying the stability of this compound under various conditions relevant to library synthesis.

  • Reaction Scouting: Testing its performance in a panel of key multicomponent reactions, such as the Hantzsch thiazole and Debus-Radziszewski imidazole syntheses, to determine yields and product scope.

  • Stereochemical Control: Investigating the influence of the β-hydroxyl group on the stereochemical outcomes of reactions and exploring methods for diastereoselective synthesis.

By undertaking these studies, the scientific community can determine whether this compound is a valuable addition to the synthetic chemist's toolbox for diversity-oriented synthesis and drug discovery.

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  • PubChem. (n.d.). Ethyl 4-chloroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis. (2023, October 26). In Wikipedia. [Link]

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A Senior Application Scientist's Guide to Control Experiments for Reactions Involving 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of a Multifunctional Aldehyde

2-Chloro-3-hydroxybutanal is a chiral molecule possessing a unique convergence of reactive functional groups: an aldehyde, an alpha-chloro substituent, and a beta-hydroxyl group. This trifecta of reactivity makes it a valuable synthetic intermediate but also introduces significant mechanistic ambiguity. A reaction intended to target the aldehyde carbonyl could inadvertently trigger a substitution at the C-Cl bond or an elimination reaction. Therefore, rigorous experimental design, underpinned by a suite of carefully selected control experiments, is not merely good practice—it is essential for obtaining reproducible, interpretable, and publishable results.

This guide provides researchers, scientists, and drug development professionals with a framework for dissecting the reactivity of this compound. We will move beyond simple procedural lists to explain the causal logic behind each control, enabling you to design self-validating experimental systems. The objective is to empower you to confidently attribute an observed outcome to a specific mechanistic pathway.

Part 1: The Multifaceted Chemical Personality of this compound

The reactivity of this compound can be rationalized by examining its three key structural features. The interplay between these groups dictates the molecule's behavior under various conditions.

  • The Aldehyde Carbonyl: The polarized carbon-oxygen double bond makes the carbonyl carbon a prime target for nucleophilic attack.[1]

  • The α-Carbon: This carbon is bonded to a chlorine atom, a moderate leaving group. This makes the α-carbon an electrophilic center susceptible to nucleophilic substitution (SN2) reactions.[2] Furthermore, the electron-withdrawing nature of both the adjacent carbonyl and the chlorine atom increases the acidity of the α-hydrogen, facilitating enolate formation under basic conditions.[3]

  • The β-Hydroxyl Group: This group can act as an internal nucleophile, potentially leading to cyclization. It also introduces stereochemical considerations that can influence the approach of reagents.

The diagram below illustrates these potential reaction pathways, highlighting the challenge in achieving chemoselectivity.

G cluster_start Starting Material cluster_paths Potential Reaction Pathways SM This compound Aldol Aldol-type Addition (as Electrophile) SM->Aldol + Nucleophile (e.g., enolate) SN2 Nucleophilic Substitution (at α-Carbon) SM->SN2 + Nucleophile Elim Elimination (E2/E1cb) (forms α,β-unsaturated aldehyde) SM->Elim + Base Enolate Enolate Formation (as Nucleophile) SM->Enolate + Strong Base Intra Intramolecular Cyclization (e.g., Epoxide formation) SM->Intra + Base

Caption: Potential reaction pathways for this compound.

Part 2: A Framework for Designing Control Experiments

To dissect the reactivity shown above, a systematic approach is required. Every primary experiment should be accompanied by a set of controls designed to test the core assumptions of the intended reaction. The following workflow provides a logical progression for designing these experiments.

G A Define the Hypothesized Reaction B Identify Essential Components (Substrate, Reagent, Catalyst, etc.) A->B C Design Negative Controls (Omit one essential component per experiment) B->C D Does the reaction stop or fail to initiate? C->D E Component is necessary. Proceed to next control. D->E  Yes F Component is not essential. Re-evaluate mechanism. D->F  No G Design Comparative Controls (Systematically modify one component's structure) E->G H Does the outcome change (rate, yield, product)? G->H I Structural feature is key to reactivity. Mechanism supported. H->I  Yes J Structural feature is irrelevant. Re-evaluate mechanism. H->J  No K Final Mechanistic Validation (e.g., Isotope labeling, trapping) I->K

Caption: Workflow for the logical design of control experiments.

Part 3: Experimental Protocols and Comparative Data

Here, we apply the framework to a common scenario: a base-mediated reaction of this compound with a ketone, such as acetone.

Hypothesized Reaction: A base-catalyzed aldol-type addition where acetone forms an enolate that attacks the aldehyde carbonyl of this compound.

Experiment 1: Primary Reaction & Foundational Controls

This set of experiments aims to validate the roles of the key reagents as per the aldol hypothesis.

Protocol 1.1: Primary Reaction (Hypothesized Aldol Addition)

  • To a stirred solution of this compound (1.0 equiv) and acetone (5.0 equiv) in THF (0.5 M) at 0 °C, add a solution of NaOH (1.1 equiv) in water dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 1.2: Control - No Base

  • Follow Protocol 1.1 exactly, but replace the NaOH solution with an equivalent volume of deionized water.

Protocol 1.3: Control - No Acetone (Nucleophile)

  • Follow Protocol 1.1 exactly, but replace the acetone with an equivalent volume of the solvent (THF).

Protocol 1.4: Control - No Aldehyde (Electrophile)

  • Follow Protocol 1.1 exactly, but replace the this compound with an equivalent volume of the solvent (THF).

Comparative Data Table 1: Foundational Controls
Experiment IDSubstrateKey Reagent(s)ConditionsExpected Major ProductExpected ObservationRationale for Control
1.1 This compoundAcetone, NaOH0 °C, 2hAldol AdductProduct FormationBaseline Experiment
1.2 This compoundAcetone0 °C, 2hNo ReactionStarting Material RecoveredConfirms the reaction is base-catalyzed and not a thermal background reaction.[4]
1.3 This compoundNaOH0 °C, 2hElimination/Side ProductsComplex mixture or starting materialTests for base-induced self-condensation, elimination, or decomposition of the starting material.
1.4 NoneAcetone, NaOH0 °C, 2hNo ReactionStarting Material RecoveredConfirms that acetone does not undergo self-condensation under these conditions.[5]
Experiment 2: Comparative Controls to Elucidate Structural Roles

This series of experiments probes the specific roles of the chloro and hydroxyl functional groups by comparing the reactivity of modified substrates.

Protocol 2.1: Comparative Control - Non-halogenated Aldehyde

  • Follow Protocol 1.1 exactly, but replace this compound with 3-hydroxybutanal (1.0 equiv).

Protocol 2.2: Comparative Control - Non-hydroxylated Aldehyde

  • Follow Protocol 1.1 exactly, but replace this compound with 2-chlorobutanal (1.0 equiv).

Protocol 2.3: Comparative Control - Sterically Hindered Base

  • Follow Protocol 1.1 exactly, but replace the aqueous NaOH solution with solid potassium tert-butoxide (KOtBu) (1.1 equiv), added portion-wise.

Comparative Data Table 2: Structural Controls
Experiment IDSubstrateKey Reagent(s)ConditionsExpected Major ProductExpected ObservationRationale for Control
2.1 3-HydroxybutanalAcetone, NaOH0 °C, 2hAldol AdductSlower reaction rate or lower yield compared to 1.1Isolates the electronic effect of the α-chloro group. An enhanced rate in 1.1 would suggest the chloro group increases carbonyl electrophilicity.[2]
2.2 2-ChlorobutanalAcetone, NaOH0 °C, 2hAldol AdductDifferent product profile or stereoselectivityProbes the directing or participating role of the β-hydroxyl group in the reaction.
2.3 This compoundAcetone, KOtBu0 °C, 2hα,β-Unsaturated AldehydeElimination product favored over aldol adductTests for competing elimination pathway. A bulky base is more likely to act as a proton-abstracting base than a nucleophile, favoring elimination.[6]

Part 4: Advanced Mechanistic Probes

If the foundational and comparative controls support a specific pathway, advanced experiments can provide definitive mechanistic proof.

Deuterium Exchange for Enolization Confirmation

A key assumption in many base-catalyzed reactions is the formation of an enolate via deprotonation of an α-hydrogen.[7] This can be confirmed by a deuterium exchange experiment.

Protocol 3.1: Deuterium Exchange

  • Dissolve this compound (1.0 equiv) in a suitable deuterated solvent like THF-d₈.

  • Add a catalytic amount of a base (e.g., NaOD in D₂O).

  • Stir the mixture for a set period (e.g., 30 minutes) at room temperature.

  • Quench the reaction with a drop of DCl in D₂O.

  • Remove the solvent and analyze the residue by ¹H NMR and Mass Spectrometry.

  • Expected Outcome: A decrease in the integration of the α-hydrogen signal in the ¹H NMR spectrum and an increase in the molecular weight corresponding to deuterium incorporation (M+1) in the mass spectrum would confirm that the α-proton is acidic and readily exchanged.[7]

Conclusion

References

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  • Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-hydroxybutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or uncommon compounds like 2-chloro-3-hydroxybutanal requires a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedures are considered, a complete understanding of the chemical's properties is paramount. This compound (CAS No. 69239-48-1) is a halogenated aldehyde.[1] While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, its chemical structure suggests several potential hazards that must be respected.

  • Halogenated Compound: Organic compounds containing halogens (in this case, chlorine) are often treated as hazardous waste due to their potential to form persistent environmental pollutants if not disposed of correctly.[2][3] Combustion of chlorinated compounds can also produce toxic byproducts such as hydrogen chloride gas.[4]

  • Aldehyde Functionality: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[5] They can also be reactive and may polymerize or undergo other hazardous reactions under certain conditions.

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] It is the responsibility of the waste generator to determine if a chemical is hazardous and to manage its disposal from "cradle to grave."[8]

Immediate Safety & Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment is non-negotiable. The following PPE should be considered the minimum requirement:

  • Eye Protection: Chemical splash goggles are essential to protect against potential splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Given that halogenated solvents can degrade some glove materials, double-gloving may be advisable for extended handling.[2]

  • Body Protection: A fully buttoned laboratory coat must be worn.[2]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for halogenated organic compounds and should be adapted to comply with your institution's specific waste management policies and local regulations.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal.

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with halogenated organic compounds; high-density polyethylene (HDPE) is a common choice.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

  • Segregation: Do not mix this compound waste with non-halogenated organic waste.[3][9] Co-mingling can complicate the disposal process and significantly increase costs. It should also be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

Step 2: Waste Accumulation
  • Location: Store the designated waste container in a well-ventilated, designated satellite accumulation area (SAA) within the laboratory.[3] The SAA should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][9] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[2]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is approaching full, or if the project generating the waste is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete all required waste disposal forms as provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[8]

  • Final Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through methods like high-temperature incineration with appropriate scrubbers to neutralize acidic byproducts.[11][12]

Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood get_container Obtain Labeled Halogenated Waste Container fume_hood->get_container add_waste Add Waste to Container get_container->add_waste close_container Securely Close Container add_waste->close_container spill Spill Occurs? add_waste->spill store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation tsdf Transfer to Licensed TSDF for Incineration documentation->tsdf spill->close_container No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-3-hydroxybutanal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 2-Chloro-3-hydroxybutanal. As a bifunctional molecule containing both a reactive aldehyde and a chlorinated hydrocarbon group, it requires a stringent and well-understood safety protocol. The advice herein is synthesized from established best practices for handling these chemical classes to ensure maximum protection for all laboratory personnel.

Core Principle: A Proactive Safety Culture

The foundation of laboratory safety is not merely following a checklist but understanding the rationale behind each step. For this compound, the primary hazards stem from its functional groups:

  • Aldehyde Group (-CHO): Aldehydes are known for their potential to cause skin, eye, and respiratory irritation.[1][2] Some can also be skin sensitizers.[3]

  • Chlorinated Alkyl Group (-CHCl-): Halogenated organic compounds present various risks, including potential carcinogenicity and specific organ toxicity. They require careful handling and specific disposal procedures.[4][5]

Given these characteristics, this guide establishes a self-validating system of protocols where the causality behind each recommendation is made clear, fostering a deeper understanding and adherence to safety.

Personal Protective Equipment (PPE): Your Primary Defense

Selection of appropriate PPE is the most critical step in mitigating exposure risks. The following protocol is designed to provide comprehensive protection during all stages of handling this compound.

Eye and Face Protection

Direct contact with even small splashes of this compound can cause serious eye irritation or damage.[2][6]

  • Minimum Requirement: Always wear chemical splash goggles that provide a complete seal around the eyes.

  • High-Risk Operations: When handling larger quantities (>50 mL) or performing tasks with a high splash potential (e.g., pouring, mixing), a full-face shield must be worn in addition to chemical splash goggles.[7] Standard safety glasses are insufficient as they do not protect against splashes.

Skin and Body Protection

Gloves: Glove selection is paramount. The chlorinated nature of the compound necessitates materials that resist penetration by halogenated hydrocarbons.

  • Recommended: Use single-use nitrile or neoprene gloves. For prolonged exposure or when handling larger volumes, butyl rubber gloves offer superior resistance.[7][8]

  • Not Recommended: Latex gloves are not suitable as they offer poor protection against many organic chemicals, including aldehydes and chlorinated solvents.

  • Protocol: Always double-glove when handling concentrated solutions. Check gloves for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

Protective Clothing:

  • A flame-resistant lab coat is mandatory.

  • For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is required.

  • Clothing should be long-sleeved, and shoes must be closed-toed and constructed of a non-porous material.

Respiratory Protection

Due to the potential for respiratory irritation from aldehyde vapors, all handling of this compound must be performed within a certified chemical fume hood.[2]

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or fume hood failure, respiratory protection is critical. Personnel involved in the cleanup must use a NIOSH-approved respirator with cartridges appropriate for organic vapors and halogens or a self-contained breathing apparatus (SCBA).[7]

PPE Selection Summary
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) Chemical Splash GogglesSingle Nitrile or NeopreneLab CoatChemical Fume Hood
High-Volume/Splash Risk Goggles & Full Face ShieldDouble-Gloved Nitrile/Neoprene or Butyl RubberLab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup/Emergency Goggles & Full Face ShieldHeavy-Duty Butyl RubberChemical-Resistant Suit/CoverallsNIOSH-Approved Respirator or SCBA

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from preparation to disposal.

Experimental Workflow

The following diagram illustrates the mandatory workflow for safely handling this compound. Adherence to this sequence is critical for minimizing risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Assemble Glassware & Reagents in Hood prep2->prep3 handle1 Perform Chemical Transfer & Reaction in Hood prep3->handle1 Proceed to Handling handle2 Keep Containers Closed When Not in Use handle1->handle2 spill Spill Occurs? handle1->spill clean1 Decontaminate Glassware & Surfaces in Hood handle2->clean1 Experiment Complete clean2 Segregate Waste into 'Halogenated Organic' Container clean1->clean2 clean3 Seal & Label Waste Container clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 spill->handle2 No emergency1 Evacuate Area spill->emergency1 Yes emergency2 Alert Supervisor & EH&S emergency1->emergency2 emergency3 Don Emergency PPE (incl. Respirator) emergency2->emergency3 emergency4 Contain & Clean Spill with Absorbent emergency3->emergency4 emergency4->clean2 Dispose of Contaminated Material

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: A Critical Step

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][9] Improper disposal can harm the environment and violates regulatory standards.

Key Disposal Principles:

  • Segregation is Mandatory: Never mix halogenated waste with non-halogenated waste.[10][11] Disposal costs for halogenated materials are significantly higher due to the need for specialized incineration.[5][11]

  • Container Management: Use only approved, properly labeled hazardous waste containers.[4][5] The container must be kept closed at all times except when adding waste.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "Waste this compound".[4][10] Do not use abbreviations.

Disposal Protocol Summary
Step Action Rationale
1. Identification Classify all waste containing this compound as "Halogenated Organic Waste".Ensures compliance with disposal regulations and prevents environmental contamination.[9][11]
2. Collection Collect waste in a designated, compatible container (e.g., polyethylene carboy).[5][9]Prevents leaks and reactions with the container material.
3. Labeling Affix a "Hazardous Waste" tag with the full chemical name and concentration before adding any waste.[4]Provides clear identification for safety and proper disposal by environmental health and safety (EH&S) personnel.
4. Storage Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.[5]Prevents spills and ensures safe temporary storage before pickup.
5. Pickup Arrange for waste pickup through your institution's EH&S department.Ensures legal and safe final disposal of the hazardous material.

By integrating this expert-driven PPE, handling, and disposal framework into your standard operating procedures, you build a robust and trustworthy safety system for working with this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.